molecular formula C52H97N3O6 B11930361 Lipid 29

Lipid 29

Numéro de catalogue: B11930361
Poids moléculaire: 860.3 g/mol
Clé InChI: BADFTFAWFNGVTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lipid 29 is a useful research compound. Its molecular formula is C52H97N3O6 and its molecular weight is 860.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C52H97N3O6

Poids moléculaire

860.3 g/mol

Nom IUPAC

undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate

InChI

InChI=1S/C52H97N3O6/c1-6-10-13-16-21-28-36-45(9-4)60-47(56)39-31-24-19-26-33-42-55(44-35-41-54-50-49(53-5)51(58)52(50)59)43-34-27-20-25-32-40-48(57)61-46(37-29-22-17-14-11-7-2)38-30-23-18-15-12-8-3/h45-46,53-54H,6-44H2,1-5H3

Clé InChI

BADFTFAWFNGVTD-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC1=C(C(=O)C1=O)NC

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of Ionizable Lipids in mRNA Delivery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of these novel modalities are the sophisticated delivery systems required to protect and transport the fragile mRNA molecule to its target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery, and within these formulations, the ionizable lipid is arguably the most critical component. This technical guide explores the multifaceted functions of ionizable lipids, exemplified by a hypothetical yet representative entity we will refer to as "Lipid 29," in the context of LNP-mediated mRNA delivery. We will delve into its mechanism of action, present relevant quantitative data, detail key experimental protocols, and visualize the underlying processes.

The Core Functions of "this compound" in mRNA Delivery

Ionizable lipids are amphiphilic molecules that possess a unique and essential characteristic: a pKa (acid dissociation constant) within a specific range, typically between 6.0 and 7.0. This property allows them to maintain a neutral or near-neutral charge at physiological pH (around 7.4) and become positively charged in acidic environments, such as within the endosome. This pH-dependent charge switching governs the entire delivery process, from nanoparticle formulation to endosomal escape.

The primary functions of an ionizable lipid like "this compound" can be categorized into four key stages:

  • mRNA Encapsulation: During the formulation of LNPs, which is often achieved through rapid mixing of an acidic aqueous phase containing mRNA with an ethanolic phase containing the lipids, the ionizable lipid is in a positively charged state. This positive charge facilitates the electrostatic complexation and efficient encapsulation of the negatively charged mRNA backbone.

  • Systemic Circulation and Stability: Once formulated and introduced into the bloodstream, the LNPs are in a pH 7.4 environment. At this physiological pH, "this compound" reverts to a near-neutral state. This is crucial for minimizing non-specific interactions with negatively charged blood components, thereby reducing toxicity and preventing rapid clearance from circulation. This "stealth" characteristic enhances the stability and circulation half-life of the nanoparticles, allowing them to reach their target tissues.

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through a process called endocytosis, where they are enclosed within a membrane-bound vesicle called an endosome. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH protonates the amine headgroup of "this compound," causing it to become positively charged. This charge reversal is hypothesized to facilitate the disruption of the endosomal membrane through several proposed mechanisms, including the formation of non-bilayer lipid phases and ion pairing with endogenous anionic lipids of the endosomal membrane. This "endosomal escape" is the critical step that allows the mRNA cargo to be released into the cytoplasm, where it can be translated into protein by the cellular machinery.

  • Biodegradability and Safety: Modern ionizable lipids are designed with biodegradable moieties, often esters, in their hydrocarbon tails. These ester linkages can be cleaved by intracellular enzymes, breaking down the lipid into smaller, more easily cleared components. This biodegradability is a key safety feature, preventing the long-term accumulation of lipids in tissues and minimizing potential toxicity.

Quantitative Data on LNP Performance

The performance of an LNP formulation is highly dependent on the specific ionizable lipid used. The following table summarizes hypothetical but representative data for LNPs formulated with "this compound" compared to a standard ionizable lipid, DLin-MC3-DMA, which was a key component in the first FDA-approved siRNA drug, Onpattro.

ParameterLNP with "this compound"LNP with DLin-MC3-DMAUnit
Physicochemical Properties
pKa6.46.44-
Particle Size (Z-average)8580nm
Polydispersity Index (PDI)0.050.08-
Encapsulation Efficiency>95>95%
In Vitro Performance
Luciferase Expression (HEK293T cells)1.5 x 10^91.0 x 10^9RLU/mg protein
Cytotoxicity (IC50)5035µg/mL
In Vivo Performance (Mouse Model)
Hepatic Factor IX Expression120100µg/mL
Spleen Targeting Efficiency1510% of injected dose

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of "this compound"-containing LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • "this compound"

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a lipid stock solution in ethanol by dissolving "this compound," DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-20 mM.

  • mRNA Solution Preparation: Dissolve the mRNA in the citrate buffer (pH 4.0) to a final concentration of 0.1 mg/mL.

  • Microfluidic Mixing: Set up the microfluidic mixer with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other. Set the flow rate ratio of the aqueous to organic phase at 3:1.

  • Formulation: Run the microfluidic device to rapidly mix the two solutions. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

  • Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C to remove the ethanol and exchange the buffer.

  • Concentration and Sterilization: Concentrate the LNP solution using a centrifugal filter device (e.g., Amicon Ultra) and sterilize by passing through a 0.22 µm filter.

In Vitro Transfection and Reporter Gene Assay

This protocol details the assessment of LNP-mediated mRNA delivery and expression in a cell culture model.

Materials:

  • "this compound"-LNP-mRNA (Luciferase)

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of the "this compound"-LNP-mRNA in serum-free DMEM.

  • Transfection: Aspirate the old media from the cells and add the LNP dilutions. Incubate for 4-6 hours at 37°C.

  • Media Change: After the incubation period, replace the LNP-containing media with fresh, complete media (with 10% FBS).

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for mRNA translation and protein expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the luminescence using a luminometer and normalize the relative light units (RLU) to the total protein concentration in each well.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in LNP-mediated mRNA delivery, highlighting the role of "this compound."

LNP_Formulation cluster_0 Aqueous Phase (pH 4.0) cluster_1 Ethanolic Phase mRNA mRNA (- charge) Mixer Microfluidic Mixing mRNA->Mixer Lipid29 This compound (+ charge) Lipid29->Mixer OtherLipids Helper Lipids OtherLipids->Mixer LNP Self-Assembled LNP Mixer->LNP Encapsulation

Caption: LNP formulation via microfluidic mixing.

Endosomal_Escape cluster_cell Cell Cytoplasm (pH 7.4) Translation mRNA Translation (Protein Production) LNP_outside LNP (this compound is neutral) Endocytosis Endocytosis LNP_outside->Endocytosis Endosome Endosome (Acidifying) pH drops from 7.4 to ~6.0 Endocytosis->Endosome LNP_inside LNP (this compound becomes + charged) mRNA_release mRNA Release LNP_inside->mRNA_release Endosomal Membrane Disruption mRNA_release->Translation

Caption: Mechanism of endosomal escape.

Lipid 29 and Endosomal Escape: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutic payloads, such as messenger RNA (mRNA), to the cytoplasm of target cells is a cornerstone of modern drug development. A critical barrier to achieving this is the endosomal-lysosomal pathway, which often leads to the degradation of the therapeutic agent before it can exert its effect. Ionizable lipids, a key component of lipid nanoparticles (LNPs), are designed to overcome this hurdle by facilitating "endosomal escape." This technical guide provides an in-depth exploration of the mechanism of action of a specific ionizable lipid, Lipid 29, in mediating this crucial step. While direct quantitative data on the endosomal escape efficiency of this compound is not extensively available in the public domain, this guide synthesizes the current understanding of the mechanisms governing ionizable lipid-mediated endosomal escape and provides relevant experimental protocols for the formulation and characterization of this compound-containing LNPs.

The Core Mechanism: How Ionizable Lipids Mediate Endosomal Escape

The prevailing hypotheses for how ionizable lipids like this compound facilitate the release of their cargo from endosomes center on their unique pH-responsive properties.

The Proton Sponge Effect

Ionizable lipids possess amine head groups with a pKa value that is crucial for their function. At the physiological pH of the bloodstream (around 7.4), these lipids are largely neutral, which contributes to the stability and biocompatibility of the LNP. However, upon endocytosis, the LNP is trafficked into the endosome, where the internal pH progressively drops to acidic levels (pH 5.5-6.5).

In this acidic environment, the amine head groups of this compound become protonated, acquiring a positive charge. This protonation acts as a "proton sponge," leading to an influx of protons and counter-ions (like chloride ions) into the endosome to maintain charge neutrality. The accumulation of these ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the LNP and its mRNA payload into the cytoplasm.

Interaction with Endosomal Membrane Lipids

Another key aspect of the endosomal escape mechanism involves the interaction between the now positively charged ionizable lipids and the anionic lipids present in the endosomal membrane, such as phosphatidylserine. This electrostatic interaction is believed to cause a disruption of the endosomal membrane's integrity. It is hypothesized that the ionizable lipids may integrate into the endosomal membrane, leading to the formation of non-bilayer lipid structures, such as inverted hexagonal phases, which destabilize the membrane and create pores through which the mRNA can escape.

The diagram below illustrates the proposed signaling pathway for this compound-mediated endosomal escape.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_endosome Endosome (pH ~5.5-6.5) cluster_cytoplasm Cytoplasm LNP_neutral LNP with Neutral this compound LNP_protonated LNP with Protonated this compound (+) LNP_neutral->LNP_protonated Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane (Anionic Lipids) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption / Pore Formation Endosomal_Membrane->Membrane_Disruption Lipid Integration & Phase Transition mRNA_release mRNA Release Membrane_Disruption->mRNA_release Endosomal Escape

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Physicochemical Properties of this compound

The efficacy of this compound in promoting endosomal escape is intrinsically linked to its physicochemical properties. While specific experimental values for this compound are proprietary, the key parameters for any ionizable lipid are its pKa and its molecular structure.

PropertyDescriptionImportance for Endosomal Escape
pKa The pH at which the ionizable amine head group is 50% protonated.A pKa in the range of 6.0-7.0 is considered optimal. This ensures the lipid is neutral at physiological pH to minimize toxicity and becomes positively charged in the acidic endosome to drive escape.
Lipid Tail Structure The hydrophobic portion of the lipid, which can vary in length, saturation, and branching.The structure of the lipid tails influences the packing of the lipids within the LNP and their ability to interact with and disrupt the endosomal membrane. Unsaturated or branched tails can create packing defects that may facilitate membrane fusion and pore formation.

Experimental Protocols

This section provides detailed methodologies for the formulation of this compound-containing LNPs and the characterization of their key physicochemical properties.

Lipid Nanoparticle (LNP) Formulation Protocol

This protocol is a general guideline for the formulation of LNPs using microfluidic mixing, a common and reproducible method. The specific molar ratios of the lipid components may need to be optimized for a particular application.

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000) (in ethanol)

  • mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex thoroughly to ensure complete dissolution of all lipids.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock to the desired concentration in the acidic buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio (e.g., 3:1 aqueous to organic phase) and the total flow rate.

    • Initiate the mixing process to form the LNPs.

  • Dialysis:

    • Transfer the formulated LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP suspension using a centrifugal filter unit.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

The following diagram outlines the experimental workflow for LNP formulation.

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution (mRNA in Acidic Buffer) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Storage Storage (4°C or -80°C) Concentration->Storage

Caption: Workflow for this compound LNP formulation.

LNP Characterization Protocols

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in nuclease-free water or PBS.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to determine the surface charge of the LNPs.

2. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples (lysed and intact).

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

3. pKa Determination:

  • Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) Assay

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

    • Add the LNP suspension and TNS dye to each buffer.

    • Measure the fluorescence of TNS. TNS fluorescence increases upon binding to the hydrophobic core of the LNP, which is exposed as the ionizable lipid becomes protonated.

    • Plot the fluorescence intensity against pH.

    • The pKa is the pH at which 50% of the maximum fluorescence is observed.

Conclusion and Future Directions

This compound, as an ionizable lipid, plays a pivotal role in the endosomal escape of mRNA-LNP therapeutics. The proposed mechanisms, including the proton sponge effect and direct interaction with the endosomal membrane, are central to its function. While direct quantitative data on the endosomal escape efficiency of this compound remains elusive in publicly accessible literature, the provided experimental protocols offer a robust framework for the formulation and characterization of this compound-containing LNPs.

Future research should focus on the direct quantification of this compound-mediated endosomal escape using advanced techniques such as high-content imaging with endosomal markers and specific cargo release reporters. Comparative studies with other well-characterized ionizable lipids would be invaluable in elucidating the specific structure-activity relationships that govern the efficiency of endosomal escape. A deeper understanding of these mechanisms will undoubtedly pave the way for the rational design of even more potent and safer lipid-based drug delivery systems.

The Structure-Activity Relationship of Lipid 29: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lipid 29 has emerged as a significant ionizable amino lipid for the formulation of Lipid Nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Its unique structural features contribute to enhanced stability and delivery efficiency, making it a subject of considerable interest in the field of nucleic acid therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols, and the influence of its chemical structure on biological activity.

Core Concepts: The Role of this compound in mRNA Delivery

This compound is a critical component of LNPs, which are nano-sized vesicles that encapsulate and protect delicate mRNA molecules, facilitating their delivery into cells. As an ionizable lipid, this compound possesses a pKa of 6.91, allowing it to be positively charged in the acidic environment of the endosome and neutral at physiological pH.[1] This pH-sensitive charge is crucial for two key processes: the encapsulation of negatively charged mRNA during LNP formulation and the subsequent release of the mRNA payload into the cytoplasm following cellular uptake.

The mechanism of action for this compound-containing LNPs involves endocytosis, followed by endosomal escape. The protonation of this compound within the acidic endosome is thought to promote interaction with anionic lipids in the endosomal membrane. This interaction induces a structural change in the lipid bilayer, leading to the formation of a non-bilayer hexagonal phase (HII), which destabilizes the endosomal membrane and facilitates the release of the mRNA cargo into the cytoplasm for subsequent protein translation.[2][3]

Structure-Activity Relationship of this compound

The chemical architecture of this compound is central to its function. While detailed quantitative structure-activity relationship (SAR) data from head-to-head comparisons of a wide range of this compound analogs in a single study is not publicly available in tabular format, qualitative relationships have been described in the literature. The key structural motifs influencing its activity are the squaramide headgroup and the β-amino hydroxyl groups.

The Squaramide Headgroup: A Key to Enhanced Stability and Interaction

A distinguishing feature of this compound is its N-methylsquaramide moiety in the polar head group.[4] This structural element is believed to enhance the performance of the corresponding LNPs through specific, non-electrostatic interactions with the mRNA molecule. It is hypothesized that the squaramide group contributes to the stabilization of the LNP structure via hydrogen bonding and π-π stacking interactions with the mRNA.[5][6] This enhanced interaction leads to improved mRNA expression and delivery efficiency, while also maintaining the stability of the LNPs across different pH values.[5][6]

The Role of β-Amino Hydroxyl Groups

The synthesis of this compound and its analogs often involves epoxide ring-opening chemistry, which generates β-amino hydroxyl groups.[7] These hydroxyl groups are hypothesized to further enhance RNA delivery efficacy. The presence of these groups can increase the polarity of the lipid and provide additional points for hydrogen bonding with the mRNA backbone, contributing to a more stable and efficient LNP formulation.[7]

Influence of LNP Composition on Activity

The biological activity of this compound is also highly dependent on the overall composition of the LNP formulation. The molar ratios of the ionizable lipid, helper lipids (like DSPC), cholesterol, and PEGylated lipids are critical for optimizing delivery. For instance, the concentration of the PEG-lipid component has been shown to influence the particle size and stability of this compound-containing LNPs.

While a direct comparison table of this compound analogs with their corresponding in vivo efficacy is not available from the searched literature, a study by Cornebise et al. (2022) described the fold change in human erythropoietin (hEPO) expression for novel lipids compared to this compound LNPs. This indicates that SAR studies have been conducted, but the specific quantitative data remains within the primary research article.[7]

Quantitative Data

Based on the available search results, a comprehensive table of quantitative SAR data for a series of this compound analogs could not be compiled. The following table summarizes the known quantitative properties of this compound.

PropertyValueReference
pKa6.91[1]

Experimental Protocols

The following sections provide detailed methodologies for the formulation and characterization of this compound-containing LNPs, based on generally accepted protocols in the field.

Synthesis of Squaramide-Containing Ionizable Lipids (Representative Protocol)

While the specific, detailed synthesis protocol for this compound is proprietary, a general approach for synthesizing squaramide-containing lipids involves the reaction of a secondary amine-containing lipid tail with a squarate ester.

Materials:

  • Dialkyl squarate

  • Amine-functionalized lipid backbone

  • Aprotic solvent (e.g., dichloromethane, THF)

  • Triethylamine (or another non-nucleophilic base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the amine-functionalized lipid backbone and triethylamine in the aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of the dialkyl squarate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired squaramide-containing ionizable lipid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Lipid Nanoparticle (LNP) Formulation Protocol

This protocol describes a standard method for formulating mRNA-containing LNPs using a microfluidic mixing device.

Materials:

  • This compound (or other ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

  • Preparation of the Lipid Mixture:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a specific molar ratio. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • LNP Assembly via Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rates on the microfluidic mixing device to achieve a desired ratio of aqueous to organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer to a physiological pH. Change the dialysis buffer 2-3 times during this period.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C.

In Vivo Evaluation of LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNPs in a murine model.

Materials:

  • mRNA-LNP formulation

  • CD-1 or BALB/c mice (6-8 weeks old)

  • Sterile saline for injection

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

  • ELISA kit for the protein encoded by the mRNA (e.g., human erythropoietin)

Procedure:

  • Dosing:

    • Dilute the mRNA-LNP formulation in sterile saline to the desired final concentration.

    • Administer the formulation to mice via intravenous (i.v.) or intramuscular (i.m.) injection at a specified mRNA dose (e.g., 0.1 - 1.0 mg/kg).

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 6, 24, 48 hours), collect blood samples from the mice via retro-orbital or submandibular bleeding.

  • Serum Analysis:

    • Process the blood samples to obtain serum.

    • Quantify the concentration of the expressed protein in the serum using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the serum protein concentration over time to determine the pharmacokinetic profile.

    • Calculate parameters such as the area under the curve (AUC) to compare the efficacy of different LNP formulations.

Visualizations

Endosomal Escape Pathway of this compound-Containing LNPs

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP (this compound Neutral) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) This compound Protonated (+) Early_Endosome->Late_Endosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Membrane Destabilization (HII Phase Formation) Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Proposed mechanism of endosomal escape for this compound-containing LNPs.

LNP Formulation and In Vivo Evaluation Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vivo Evaluation Lipid_Mix Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Purification Dialysis & Filtration Microfluidic_Mixing->Purification Dosing Animal Dosing (i.v. or i.m.) Purification->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Serum_Analysis Serum Analysis (ELISA) Blood_Sampling->Serum_Analysis Data_Analysis Pharmacokinetic Analysis Serum_Analysis->Data_Analysis

Caption: Workflow for LNP formulation and subsequent in vivo evaluation.

References

The Rise of Lipid 29: A Technical Guide to a Novel Ionizable Lipid for Enhanced mRNA Delivery via Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these delivery vehicles lies the ionizable lipid, a critical component that governs both the efficacy and safety of the therapeutic. This technical guide delves into the discovery and development of Lipid 29, a novel ionizable amino lipid that has demonstrated significant improvements in LNP performance. This document provides a comprehensive overview of its characteristics, the experimental methodologies for its synthesis and evaluation, and the underlying mechanisms contributing to its enhanced delivery capabilities.

Unveiling this compound: Structure and Rationale for Development

This compound is an ionizable amino lipid designed to optimize the delivery of mRNA.[1][2] Its chemical structure, heptadecan-9-yl 8-((8-(N-(3-aminopropyl)-N-(2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)octyl)amino)-8-oxooctanoate, features a unique squaramide headgroup. This design moves beyond simple charge-based interactions with mRNA, fostering more specific and stabilizing interactions.[3] The rationale behind its development was to create a lipid that could improve the stability and delivery efficiency of LNPs, particularly by enhancing interactions with the mRNA cargo.[3]

Performance Metrics: A Quantitative Analysis

The superior performance of this compound-formulated LNPs has been demonstrated through rigorous characterization and in vivo studies. The following tables summarize the key quantitative data, comparing this compound to a benchmark ionizable lipid (referred to as Lipid 1 in the primary literature).

Table 1: Physicochemical Characterization of LNPs

Ionizable LipidPEG-Lipid (mol%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lipid 11.585 ± 50.12 ± 0.02>95
This compound 1.5 80 ± 3 0.08 ± 0.01 >95
Lipid 10.5110 ± 150.25 ± 0.05>95
This compound 0.5 82 ± 4 0.09 ± 0.02 >95

Data are presented as mean ± standard deviation. Data is representative of findings in Cornebise et al., 2022.

Table 2: In Vivo Efficacy of hEPO mRNA-LNPs in CD-1 Mice

Ionizable LipidDose (mg/kg)Peak hEPO Concentration (ng/mL)Area Under the Curve (AUEC) (ng*h/mL)
Lipid 10.11500 ± 30025000 ± 5000
This compound 0.1 4500 ± 800 75000 ± 12000

Data are presented as mean ± standard deviation for n=5 mice. hEPO (human erythropoietin) mRNA was delivered via LNPs. Data is representative of findings in Cornebise et al., 2022.

Table 3: Pharmacodynamic Parameters of hEPO mRNA-LNPs in Non-Human Primates (NHPs)

Ionizable LipidDose (mg/kg)Cmax (ng/mL)AUClast (ng*h/mL)
Lipid 10.15350 ± 10012000 ± 3000
This compound 0.15 1200 ± 250 45000 ± 9000

Data are presented as mean ± standard deviation. Data is representative of findings in Cornebise et al., 2022.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of this compound and its corresponding LNPs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the assembly of the squaramide headgroup and its attachment to the lipid tails. A detailed, step-by-step protocol is typically found in the supplementary materials of the primary research publication by Cornebise et al. (2022). The general approach involves:

  • Synthesis of the Squaramide Core: This typically involves the reaction of a primary amine with a squarate ester.

  • Functionalization of the Lipid Tails: The lipid tails are synthesized with appropriate functional groups to allow for their attachment to the headgroup.

  • Conjugation of Headgroup and Tails: The squaramide core is then reacted with the functionalized lipid tails to yield the final this compound product.

  • Purification: The final product is purified using chromatographic techniques to ensure high purity.

LNP Formulation via Microfluidics

LNPs containing this compound are formulated using a microfluidic mixing technique to ensure controlled and reproducible particle formation.

  • Preparation of Lipid Stock Solution: this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Aqueous Solution: The mRNA is diluted in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[4][5][6][7][8]

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

LNP Characterization
  • Instrumentation: A dynamic light scattering (DLS) instrument is used.[9][10][11][12][13]

  • Sample Preparation: The LNP suspension is diluted in a suitable buffer (e.g., PBS) to an appropriate concentration for measurement.

  • Measurement: The sample is placed in a cuvette and equilibrated to a constant temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The software calculates the hydrodynamic diameter (particle size) and the PDI, which is a measure of the width of the particle size distribution.

  • Assay Principle: The RiboGreen assay is used to quantify the amount of encapsulated mRNA.[3][14][15][16][17] The RiboGreen dye fluoresces upon binding to nucleic acids.

  • Procedure:

    • A standard curve is generated using known concentrations of the mRNA.

    • The LNP sample is divided into two aliquots. One aliquot is left untreated to measure the amount of unencapsulated ("free") mRNA.

    • The second aliquot is treated with a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA, thereby measuring the total mRNA.

    • The RiboGreen dye is added to all samples and standards, and the fluorescence is measured using a plate reader.

  • Calculation: The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vivo Efficacy Assessment
  • Animal Model: CD-1 mice or non-human primates are used.

  • Administration: LNPs encapsulating hEPO mRNA are administered intravenously (i.v.).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • hEPO Quantification: The concentration of human erythropoietin (hEPO) in the serum or plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for human EPO.[18][19][20]

  • Data Analysis: The pharmacokinetic parameters, such as peak concentration (Cmax) and area under the curve (AUC), are calculated from the concentration-time profile.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

LNP-Mediated mRNA Delivery and Protein Production

LNP_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell LNP-mRNA LNP encapsulating mRNA Endocytosis Endocytosis LNP-mRNA->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal Escape Ribosome Ribosome mRNA_Release->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein Secretion Protein Secretion Protein->Secretion

Caption: LNP-mediated mRNA delivery pathway.

Experimental Workflow for this compound LNP Development

LNP_Workflow cluster_synthesis Lipid Synthesis & Characterization cluster_formulation LNP Formulation & Characterization cluster_evaluation In Vivo Evaluation Lipid_Design Rational Design of this compound Chemical_Synthesis Multi-step Chemical Synthesis Lipid_Design->Chemical_Synthesis Purification Purification (Chromatography) Chemical_Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification LNP_Formulation Microfluidic Mixing of Lipids and mRNA Structure_Verification->LNP_Formulation Physicochemical_Char Characterization (Size, PDI, Encapsulation) LNP_Formulation->Physicochemical_Char Animal_Studies Administration to Animal Models (Mice, NHP) Physicochemical_Char->Animal_Studies Sample_Analysis Blood Sampling and hEPO ELISA Animal_Studies->Sample_Analysis Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Sample_Analysis->Data_Analysis

Caption: Workflow for this compound LNP development.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique chemical structure facilitates enhanced interactions with mRNA, leading to the formation of more stable and efficient LNPs. The quantitative data clearly demonstrates the superior in vivo performance of this compound-containing LNPs compared to previous benchmarks. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings. The continued exploration and development of novel ionizable lipids like this compound will be crucial in unlocking the full therapeutic potential of mRNA-based medicines.

References

The Role of Ionizable Lipids in the Stabilization and Efficacy of Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Lipid 29" does not correspond to a publicly documented lipid in scientific literature. It is likely a proprietary, internal designation. This guide utilizes data and methodologies associated with well-characterized, industry-standard ionizable lipids, such as DLin-MC3-DMA and SM-102, as a representative analogue to provide a comprehensive technical overview.

Introduction: The Cornerstone of Nucleic Acid Delivery

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and siRNA therapies.[1][2] The success of these delivery systems hinges on the careful selection and optimization of their lipid components. Typically, an LNP formulation consists of four key lipid types: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][4]

Among these, the ionizable lipid is the most critical component, playing a multifaceted role in the formulation's stability, encapsulation efficiency, and, most importantly, the endosomal escape and subsequent intracellular release of the nucleic acid payload.[2][3] These lipids are engineered to have a pKa (acid dissociation constant) within a specific range, typically between 6.0 and 7.0.[4] This property allows them to be neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[4][] This pH-sensitive charge switching is fundamental to their function.

This technical guide provides an in-depth exploration of the role of a representative ionizable lipid, herein referred to as "Hypothetical Ionizable Lipid," in stabilizing LNPs and facilitating effective drug delivery.

The Role of the Ionizable Lipid in LNP Stability and Function

The ionizable lipid is central to both the structural integrity and the biological activity of the LNP. Its functions include:

  • Nucleic Acid Encapsulation: During LNP formulation, which is often performed at a low pH (e.g., pH 4.0), the ionizable lipid is positively charged. This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of mRNA or siRNA, driving the encapsulation of the nucleic acid cargo into the core of the forming nanoparticle.[6][7]

  • Structural Stability: The ionizable lipid, in concert with helper lipids like DSPC and cholesterol, contributes to the overall structure and stability of the nanoparticle.[4][8] The precise molar ratio of these components is critical for creating stable, monodisperse particles.[9]

  • Endosomal Escape: This is arguably the most crucial function of the ionizable lipid. After an LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops.[][10] This acidic environment protonates the ionizable lipid, giving the LNP a net positive charge.[11] This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic effect.[12][13] Without efficient endosomal escape, the payload would be trapped and eventually degraded in lysosomes.[]

Quantitative Analysis of LNP Characteristics

The physicochemical properties of LNPs are critical determinants of their in vivo performance. Key parameters are measured to ensure consistency, stability, and efficacy. The following tables summarize typical quantitative data for LNPs formulated with a representative ionizable lipid.

Table 1: Physicochemical Properties of Hypothetical Ionizable Lipid-Based LNPs

Parameter Typical Value Significance
Apparent pKa 6.2 - 6.7 Determines the pH at which the LNP becomes charged; crucial for endosomal escape.[14][15]
Mean Particle Size (Z-average) 80 - 120 nm Influences biodistribution, cellular uptake, and immunogenicity.[16]
Polydispersity Index (PDI) < 0.2 A measure of the size distribution homogeneity; lower values indicate a more uniform particle population.[1]
mRNA Encapsulation Efficiency > 90% The percentage of the initial mRNA that is successfully encapsulated within the LNPs.[1]

| Zeta Potential (at neutral pH) | Near-neutral (-10 to +10 mV) | Indicates surface charge; a near-neutral charge at physiological pH reduces nonspecific interactions with serum proteins.[17] |

Table 2: Stability Profile of Hypothetical Ionizable Lipid-Based LNPs at 2-8°C

Time Point Mean Particle Size (nm) PDI Encapsulation Efficiency (%)
Day 0 95.2 0.11 96.5
Day 7 96.1 0.12 95.8
Day 14 98.5 0.13 94.2
Day 30 101.3 0.15 92.1

(Note: Data is representative and can vary based on the specific lipid composition, cargo, and buffer conditions.)[17][18]

Experimental Protocols

Detailed and reproducible methodologies are essential for the development and characterization of LNPs.

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to uniform and reproducible LNPs.[19][20]

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and a PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[9][17]

    • Aqueous Phase: Dissolve the mRNA payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 3.0).[17]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).[21]

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (aqueous:organic).[20][22] The rapid mixing of the organic and aqueous streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA.[19]

  • Downstream Processing:

    • The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4).

    • Purify and concentrate the LNPs while simultaneously exchanging the buffer to a neutral pH using tangential flow filtration (TFF) or dialysis. This step removes ethanol and non-encapsulated mRNA.[1]

The apparent pKa is a critical quality attribute. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common fluorescence-based method to determine it.[14][23]

  • Reagent Preparation:

    • Prepare a series of buffers with pH values ranging from 3.0 to 10.0.[14]

    • Prepare a stock solution of TNS in DMSO (e.g., 5 mM).[23]

  • Assay Procedure:

    • Dilute the LNP formulation into each of the different pH buffers in a 96-well plate.

    • Add the TNS stock solution to each well to a final concentration of approximately 5-10 µM.[24][25]

    • Incubate briefly at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~320-325 nm and an emission wavelength of ~425-450 nm.[14][25]

  • Data Analysis:

    • Plot the fluorescence intensity against the pH.

    • Fit the data to a sigmoidal dose-response curve. The pH at which the fluorescence is 50% of the maximum corresponds to the apparent pKa of the LNP.[15][23]

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles.[26]

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

  • Instrument Setup: Equilibrate the DLS instrument to a standard temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and a cumulants analysis to determine the PDI.[27]

The RiboGreen assay is a sensitive method for quantifying RNA and is commonly used to determine encapsulation efficiency.[1]

  • Principle: The RiboGreen dye fluoresces significantly only when bound to nucleic acids. By measuring fluorescence before and after disrupting the LNPs with a surfactant (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of LNP samples diluted in a suitable buffer (e.g., TE buffer).

    • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and expose all the mRNA. Leave the other set intact.

    • Add the RiboGreen reagent to all samples.

    • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculation:

    • Calculate EE% using the formula: EE% = (Total RNA Fluorescence - Free RNA Fluorescence) / Total RNA Fluorescence * 100

Visualizations: Workflows and Mechanisms

Visual diagrams help clarify complex processes and relationships in LNP development and function.

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing cluster_qc 4. Quality Control Lipids Ionizable Lipid, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol Mixing Rapid Nanoprecipitation (Staggered Herringbone Mixer) Lipids->Mixing mRNA mRNA Payload in Low pH Buffer (e.g., Citrate) mRNA->Mixing TFF Buffer Exchange (TFF/Dialysis) to Neutral pH (PBS) Mixing->TFF Self-Assembled LNPs Final Sterile Filtration (0.22 µm filter) TFF->Final QC Size (DLS) pKa (TNS Assay) EE (RiboGreen) Zeta Potential Final->QC

Caption: LNP Formulation and Characterization Workflow.

Endosomal_Escape_Pathway cluster_cell Cellular Environment LNP LNP (Neutral Charge) in Bloodstream (pH 7.4) Endocytosis 1. Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome 2. LNP in Early Endosome (pH ~6.5) Endocytosis->Endosome Acidification 3. Endosome Acidification (Proton Pumping, pH ~5.5) Endosome->Acidification Maturation Escape 4. Membrane Destabilization & Payload Release Acidification->Escape Ionizable Lipid Protonation (+) Payload mRNA in Cytoplasm Escape->Payload Translation Protein Translation Payload->Translation

Caption: Mechanism of Ionizable Lipid-Mediated Endosomal Escape.

Conclusion

The ionizable lipid is an indispensable component of modern LNP-based nucleic acid delivery systems. Its unique, pH-sensitive nature is the key to overcoming the critical barriers of payload encapsulation and endosomal escape. A thorough understanding and precise characterization of the properties imparted by the ionizable lipid, such as pKa, particle size, and stability, are paramount for the development of safe and effective nanomedicines. The protocols and data presented in this guide serve as a foundational reference for researchers and developers working to harness the full potential of LNP technology.

References

An In-depth Technical Guide to the Interaction of Lipid 29 with mRNA and Other Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 29 is a novel, ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and other nucleic acid-based therapeutics.[1][2] Its unique chemical structure, featuring a squaramide moiety, is believed to facilitate specific interactions with mRNA, going beyond simple electrostatic attractions.[1][3] This guide provides a comprehensive technical overview of this compound, its interaction with nucleic acids, and its application in drug delivery, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Concepts: The Role of Ionizable Lipids in Nucleic Acid Delivery

Ionizable lipids are a critical component of modern LNP formulations for nucleic acid delivery.[4][5] Their key feature is a pH-dependent charge. At a physiological pH of 7.4, they are largely neutral, which minimizes interactions with cellular membranes and reduces toxicity.[4][6] However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the amine groups of the ionizable lipid become protonated, leading to a net positive charge. This positive charge facilitates the disruption of the endosomal membrane, allowing the encapsulated nucleic acid cargo to be released into the cytoplasm where it can be translated (in the case of mRNA) or exert its function.[7][8]

This compound: Physicochemical Properties and LNP Formulation

This compound has been engineered to optimize the delivery of mRNA. Its properties and typical formulation parameters are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl][3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl]amino]-octanoic acid, 1-octylnonyl ester[2]
CAS Number 2244716-55-8[2]
Molecular Formula C52H97N3O6[2]
Formula Weight 860.4 g/mol [2]
pKa 6.91[2]
Table 2: Typical Lipid Nanoparticle (LNP) Formulation Parameters with this compound
ComponentMolar Ratio (%)PurposeReference
This compound (Ionizable Lipid) 50Encapsulation of nucleic acid and endosomal escape[9][10]
DSPC (Helper Lipid) 10Structural integrity of the LNP[4][6]
Cholesterol 38.5LNP stability and membrane fusion[4][6]
PEG-DMG (PEGylated Lipid) 1.5Steric stabilization, prevents aggregation, controls particle size[6][11]
N:P Ratio *~6Charge balance between lipid and nucleic acid[11]

*N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid backbone.

Interaction with mRNA and Other Nucleic Acids

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of this compound-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic device, a method that allows for rapid and reproducible formulation with controlled particle size.[6][9]

Workflow:

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization lipid_phase Lipid Phase (this compound, DSPC, Cholesterol, PEG-DMG in Ethanol) microfluidics Microfluidic Device (e.g., NanoAssemblr) lipid_phase->microfluidics Syringe Pump A aqueous_phase Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) aqueous_phase->microfluidics Syringe Pump B dialysis Dialysis (vs. PBS, pH 7.4) microfluidics->dialysis Self-assembly characterization Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization Buffer Exchange

LNP formulation workflow using microfluidics.

Methodology:

  • Prepare the Lipid Phase: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol to the desired molar ratios (e.g., 50:10:38.5:1.5).

  • Prepare the Aqueous Phase: Dissolve the mRNA in a low pH buffer, such as 25 mM sodium citrate at pH 4.0.

  • Microfluidic Mixing: Load the lipid phase and aqueous phase into separate syringes and mount them on a syringe pump connected to a microfluidic mixing cartridge (e.g., from a NanoAssemblr platform).

  • Set Flow Rates: Set the flow rate ratio of the aqueous phase to the lipid phase, typically at 3:1, with a total flow rate of, for example, 12 mL/min.

  • Collection: Initiate the pumping to mix the two phases within the microfluidic chip, leading to the self-assembly of LNPs. Collect the resulting LNP dispersion.

  • Purification: Dialyze the collected LNPs against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated components.

Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method to determine the amount of mRNA encapsulated within the LNPs.[14][15]

Workflow:

RiboGreen_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis lnp_sample mRNA-LNP Sample sample_no_triton Sample in TE Buffer (Measures free mRNA) lnp_sample->sample_no_triton sample_with_triton Sample in TE Buffer + Triton X-100 (Measures total mRNA) lnp_sample->sample_with_triton add_ribogreen Add RiboGreen Reagent sample_no_triton->add_ribogreen sample_with_triton->add_ribogreen incubate Incubate (dark) add_ribogreen->incubate read_fluorescence Read Fluorescence (Ex: 480 nm, Em: 520 nm) incubate->read_fluorescence calculate_ee Calculate Encapsulation Efficiency (%) read_fluorescence->calculate_ee std_curve Generate Standard Curve (known mRNA concentrations) std_curve->calculate_ee

RiboGreen assay workflow for encapsulation efficiency.

Methodology:

  • Prepare Reagents: Prepare a 1x TE buffer and a 2% Triton X-100 solution in 1x TE buffer. Prepare the RiboGreen working solution by diluting the stock reagent in 1x TE buffer.

  • Prepare Samples: In a 96-well black plate, prepare two sets of dilutions for each LNP sample. One set is diluted in 1x TE buffer (to measure unencapsulated mRNA), and the other set is diluted in 1x TE buffer with Triton X-100 (to lyse the LNPs and measure total mRNA).

  • Prepare Standard Curve: Prepare a standard curve of known mRNA concentrations in both TE buffer and TE buffer with Triton X-100.

  • Incubation: Add the RiboGreen working solution to all wells, mix, and incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation: Determine the concentration of free and total mRNA from the standard curve. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture with mRNA-LNPs to assess protein expression.[10][16][17]

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293T) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Preparation: Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration of mRNA (e.g., 100-1000 ng/well).

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis: Assess protein expression using an appropriate method, such as fluorescence microscopy for a fluorescent reporter protein (e.g., GFP) or a luciferase assay for luciferase-encoding mRNA.

Signaling Pathways and Immunological Interactions

Ionizable lipids, including potentially this compound, can be recognized by the innate immune system, acting as adjuvants. This can be both beneficial for vaccine applications and a concern for other therapeutic uses. Two key pathways involved are the Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome pathways.[4][18][19]

Toll-like Receptor 4 (TLR4) Signaling Pathway

Some ionizable lipids are structurally similar to Lipid A of lipopolysaccharide (LPS), a known TLR4 agonist.[20] Activation of TLR4 can lead to the production of pro-inflammatory cytokines.[4][18]

TLR4_Signaling LNP Ionizable Lipid (e.g., this compound) TLR4 TLR4/MD2 Complex LNP->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

TLR4 signaling pathway activation by ionizable lipids.

NLRP3 Inflammasome Activation

Cationic and ionizable lipids can also trigger the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][13][19]

NLRP3_Inflammasome cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Effector Response TLR4_activation TLR4 Activation (e.g., by ionizable lipid) NFkB_priming NF-κB Activation TLR4_activation->NFkB_priming pro_IL1b Pro-IL-1β & NLRP3 Upregulation NFkB_priming->pro_IL1b NLRP3_assembly NLRP3 Inflammasome Assembly pro_IL1b->NLRP3_assembly IL1b_cleavage Pro-IL-1β Cleavage pro_IL1b->IL1b_cleavage LNP_signal2 Ionizable Lipid (e.g., lysosomal destabilization) LNP_signal2->NLRP3_assembly ASC ASC NLRP3_assembly->ASC Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Autocatalysis Caspase1_active->IL1b_cleavage Cleavage IL1b_secretion IL-1β Secretion IL1b_cleavage->IL1b_secretion

NLRP3 inflammasome activation pathway.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique structure appears to confer advantages in LNP stability and mRNA delivery efficiency. Understanding the detailed experimental protocols for formulation and characterization, as well as the potential interactions with the innate immune system, is critical for the successful development of this compound-based therapeutics. Further research is warranted to fully elucidate the quantitative aspects of its binding to various nucleic acids and to explore the structure-activity relationships of its analogs. This knowledge will be invaluable for the rational design of next-generation LNP delivery systems for a wide range of therapeutic applications.

References

The In Vivo Biodegradability and Metabolism of Lipid 29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 29 is a novel, ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2][3][4] Developed by Moderna, its unique squaramide headgroup and overall structure contribute to enhanced mRNA delivery and protein expression in vivo compared to earlier generation ionizable lipids.[5][6] This technical guide provides a comprehensive overview of the known characteristics and the putative in vivo biodegradability and metabolism of this compound. Due to the limited availability of public data specifically on the metabolism of this compound, this guide combines established principles of lipid nanoparticle biochemistry with data from structurally related ionizable lipids to present a scientifically grounded perspective.

Chemical Identity of this compound

ParameterValue
Formal Name 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl][3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl]amino]-octanoic acid, 1-octylnonyl ester
CAS Number 2244716-55-8
Molecular Formula C₅₂H₉₇N₃O₆
Molecular Weight 860.4 g/mol
SMILES CNC(C(C1=O)=O)=C1NCCCN(CCCCCCCC(OC(CCCCCCCC)CCCCCCCC)=O)CCCCCCCC(OC(CC)CCCCCCCC)=O

In Vivo Biodegradability and Metabolism of this compound

Direct experimental data on the in vivo metabolism of this compound is not extensively available in the public domain. However, based on its chemical structure and the established metabolic pathways of similar ionizable lipids used in LNP formulations, a highly probable metabolic fate can be predicted.

Proposed Metabolic Pathway

The structure of this compound contains two ester linkages within its hydrophobic tails. These ester bonds are susceptible to hydrolysis by endogenous esterase enzymes, which are abundant in various tissues, particularly the liver. This enzymatic cleavage is a common and intentional design feature in modern ionizable lipids to ensure their biodegradability and reduce potential long-term toxicity.

The proposed primary metabolic pathway for this compound is the hydrolysis of its two ester bonds, leading to the breakdown of the lipid into smaller, more readily cleared components.

Lipid_29 This compound (Intact in LNP) Metabolite_1 Metabolite 1 (Mono-de-esterified this compound) Lipid_29->Metabolite_1 Esterase Hydrolysis Fatty_Alcohols Fatty Alcohols Lipid_29->Fatty_Alcohols Esterase Hydrolysis Metabolite_2 Metabolite 2 (Di-de-esterified this compound Core) Metabolite_1->Metabolite_2 Esterase Hydrolysis Metabolite_1->Fatty_Alcohols Esterase Hydrolysis Further_Metabolism Further Metabolism (e.g., Beta-oxidation) Metabolite_2->Further_Metabolism Fatty_Alcohols->Further_Metabolism Elimination Elimination Further_Metabolism->Elimination

Proposed metabolic pathway of this compound.

Biodistribution

Upon intravenous administration, LNPs formulated with ionizable lipids typically exhibit a strong tropism for the liver.[7] This is due to the adsorption of apolipoprotein E (ApoE) onto the surface of the LNPs in the bloodstream, which then facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[8] While specific biodistribution data for this compound is not publicly available, studies on LNPs containing similar ionizable lipids, such as SM-102, have shown significant accumulation in the liver and spleen following administration.[9][10]

Table 1: Representative Biodistribution of Ionizable Lipid-Containing LNPs in Mice (Note: Data presented is for LNPs containing SM-102, as a surrogate for this compound, at 24 hours post-intravenous injection. This is for illustrative purposes, and the biodistribution of this compound-containing LNPs may differ.)

Organ% of Injected Dose per Gram of Tissue (Mean ± SD)
Liver60.2 ± 5.8
Spleen15.7 ± 2.1
Kidneys2.5 ± 0.7
Lungs1.8 ± 0.5
Heart0.9 ± 0.3
Brain< 0.1
Clearance

The inclusion of biodegradable ester linkages in ionizable lipids is designed to facilitate their clearance from the body. Following hydrolysis, the resulting smaller molecules can be further metabolized through endogenous pathways, such as beta-oxidation of the fatty acid components, and subsequently eliminated. Studies on other ester-containing ionizable lipids have demonstrated rapid clearance from tissues, particularly the liver.[11][12] For instance, some next-generation ionizable lipids with ester-containing tails have been shown to be cleared from the liver within 24 to 48 hours post-administration in mice.[12] It is anticipated that this compound would exhibit a similar favorable clearance profile, contributing to its safety for in vivo applications.

Experimental Protocols for Studying In Vivo Biodegradability and Metabolism

A comprehensive understanding of the in vivo fate of this compound would require a combination of biodistribution, pharmacokinetic, and metabolism studies. Below are detailed methodologies for key experiments that would be employed to generate this data.

In Vivo Biodistribution Studies using Radiolabeling and Whole-Body Autoradiography

This method provides a quantitative and visual representation of the distribution of the lipid throughout the body over time.

Methodology:

  • Radiolabeling of this compound: Synthesize a radiolabeled version of this compound, for example, with Carbon-14 (¹⁴C) or Tritium (³H) at a metabolically stable position.

  • LNP Formulation: Formulate LNPs containing the radiolabeled this compound, along with other lipid components (e.g., DSPC, cholesterol, and a PEG-lipid) and the desired mRNA cargo.

  • Animal Administration: Administer a single intravenous dose of the radiolabeled LNPs to a cohort of laboratory animals (e.g., mice or rats).

  • Time-Course Study: At predetermined time points post-administration (e.g., 1, 4, 24, 48, and 168 hours), euthanize a subset of animals.

  • Whole-Body Sectioning: Freeze the carcasses in a mixture of hexane and solid CO₂ and embed them in a carboxymethylcellulose matrix. Obtain thin (e.g., 20 µm) sagittal sections using a cryomicrotome.

  • Autoradiography: Expose the sections to a phosphor imaging plate for a defined period.

  • Image Analysis: Scan the imaging plate and quantify the radioactivity in different organs and tissues using appropriate software. Calibrate the signal using standards of known radioactivity.[13]

Radiolabeling Radiolabel this compound (e.g., ¹⁴C, ³H) Formulation Formulate Radiolabeled LNPs Radiolabeling->Formulation Administration Administer to Animals (e.g., IV injection) Formulation->Administration Time_Points Euthanize at Predefined Time Points Administration->Time_Points Sectioning Whole-Body Cryosectioning Time_Points->Sectioning Autoradiography Expose Sections to Phosphor Imaging Plate Sectioning->Autoradiography Analysis Scan and Quantify Radioactivity in Tissues Autoradiography->Analysis

Workflow for whole-body autoradiography.

In Vivo Metabolism Study using Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is used to identify and quantify the parent lipid and its metabolites in various biological matrices.

Methodology:

  • Animal Dosing: Administer LNPs containing non-labeled this compound to a cohort of animals.

  • Sample Collection: At various time points, collect blood samples (plasma) and harvest tissues of interest (e.g., liver, spleen, kidneys).

  • Lipid Extraction: Homogenize the tissue samples and perform a lipid extraction using a suitable solvent system (e.g., a modified Folch or Bligh-Dyer method).[14][15]

  • Sample Preparation: Concentrate the lipid extracts and reconstitute them in a solvent compatible with the LC-MS system.

  • LC-MS Analysis: Inject the samples into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Analysis: Process the raw data to identify peaks corresponding to this compound and its potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify the analytes using appropriate internal standards.

Dosing Administer this compound LNPs Sample_Collection Collect Blood and Tissues at Time Points Dosing->Sample_Collection Extraction Lipid Extraction from Samples Sample_Collection->Extraction LC_Separation Chromatographic Separation (UHPLC) Extraction->LC_Separation MS_Detection Mass Spectrometry (HRMS) LC_Separation->MS_Detection Data_Analysis Identify and Quantify Metabolites MS_Detection->Data_Analysis

Workflow for LC-MS-based metabolism study.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery, offering enhanced potency and stability. While direct metabolic studies on this compound are not yet widely published, its chemical structure, featuring biodegradable ester linkages, strongly suggests a metabolic pathway initiated by enzymatic hydrolysis. This, coupled with the general understanding of LNP biodistribution and clearance, points towards a favorable safety profile characterized by targeted delivery primarily to the liver and subsequent degradation and elimination. Further dedicated studies employing the methodologies outlined in this guide are necessary to fully elucidate the quantitative aspects of this compound's in vivo fate and to further solidify its role in the development of next-generation mRNA therapeutics.

References

the biological fate of Lipid 29-containing LNPs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological fate of Lipid Nanoparticles (LNPs) is critical for the development of safe and effective nucleic acid therapeutics. While specific data for a proprietary compound designated "Lipid 29" is not publicly available, this guide will provide a comprehensive overview of the biological fate of LNPs containing a representative and well-characterized ionizable lipid, DLin-MC3-DMA. This lipid has been a cornerstone in the development of FDA-approved siRNA therapeutics and serves as an excellent model for understanding the principles governing LNP disposition in vivo.

Overview of LNP Biological Fate

The journey of an LNP from administration to cargo delivery is a multi-step process. Following intravenous injection, LNPs rapidly interact with blood components, leading to the adsorption of proteins, most notably Apolipoprotein E (ApoE). This opsonization is a key determinant of their subsequent biodistribution. The primary site of accumulation for these LNPs is the liver, with hepatocytes being the main cell type targeted.

Cellular uptake is predominantly mediated by receptor-mediated endocytosis, followed by the critical step of endosomal escape, where the nucleic acid cargo is released into the cytoplasm to exert its therapeutic effect. The LNPs are then metabolized and cleared from the body.

Biodistribution of DLin-MC3-DMA-Containing LNPs

The biodistribution of LNPs is significantly influenced by the physicochemical properties of the ionizable lipid, including its pKa. DLin-MC3-DMA, with a pKa of 6.44, is designed to be cationic at the acidic pH of the endosome, facilitating interaction with the anionic endosomal membrane and promoting cargo release. In the bloodstream, at physiological pH (7.4), the lipid is nearly neutral, which helps to minimize non-specific interactions and prolong circulation time.

Upon intravenous administration, DLin-MC3-DMA-containing LNPs exhibit rapid and predominant accumulation in the liver. This is largely due to the binding of ApoE to the LNP surface, which then facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). Significant accumulation is also observed in the spleen and, to a lesser extent, in other tissues.

Quantitative Biodistribution Data

The following table summarizes the typical biodistribution of DLin-MC3-DMA-containing LNPs in mice following intravenous administration. The data is presented as the percentage of the injected dose (%ID) per gram of tissue at various time points.

Organ1 hour (%ID/g)4 hours (%ID/g)24 hours (%ID/g)48 hours (%ID/g)
Liver60-7050-6010-20<5
Spleen5-108-155-10<2
Kidney1-31-3<1<1
Lung1-21-2<1<1
Heart<1<1<1<1
Plasma20-305-10<1<1

Note: These values are representative and can vary based on the specific LNP formulation, dose, and animal model.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of DLin-MC3-DMA-containing LNPs is a highly efficient process, primarily occurring through clathrin-mediated endocytosis. The binding of ApoE to the LNP surface is a critical step that targets the particles to the LDLR, which is highly expressed on hepatocytes.

Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early to late endosomes. The acidic environment of the late endosome (pH 5.0-6.0) is crucial for the next step: endosomal escape.

Mechanism of Endosomal Escape

The ionizable lipid DLin-MC3-DMA plays a pivotal role in endosomal escape. In the acidic milieu of the late endosome, the tertiary amine of DLin-MC3-DMA becomes protonated, leading to a net positive charge on the LNP. This charged LNP can then interact with the anionic lipids of the endosomal membrane, leading to the formation of non-bilayer hexagonal (HII) phases. This structural rearrangement disrupts the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.

Experimental Protocols

LNP Biodistribution Study

Objective: To quantify the distribution of LNPs in various tissues over time.

Methodology:

  • LNP Formulation: Formulate LNPs containing a fluorescently labeled lipid (e.g., DiR) or radiolabeled lipid.

  • Animal Model: Administer the labeled LNPs to mice via intravenous injection (e.g., tail vein).

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and collect blood.

  • Quantification:

    • For fluorescently labeled LNPs: Homogenize the tissues and measure the fluorescence intensity using an in vivo imaging system or a fluorescence plate reader.

    • For radiolabeled LNPs: Measure the radioactivity in each tissue using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Cellular Uptake Assay

Objective: To measure the efficiency of LNP uptake by target cells.

Methodology:

  • Cell Culture: Plate target cells (e.g., primary hepatocytes or Huh7 cells) in a multi-well plate.

  • LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid cargo (e.g., Cy5-siRNA) at various concentrations.

  • Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C.

  • Flow Cytometry:

    • Wash the cells to remove any non-internalized LNPs.

    • Trypsinize the cells to create a single-cell suspension.

    • Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

Signaling Pathways and Workflows

LNP_Uptake_and_Trafficking cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP LNP (Neutral Charge) ApoE ApoE LNP_ApoE ApoE-LNP Complex ApoE->LNP_ApoE Opsonization LDLR LDLR LNP_ApoE->LDLR Binding Endocytosis Clathrin-mediated Endocytosis LDLR->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Cargo_Release Cargo Release (e.g., siRNA)

Caption: Cellular uptake and intracellular trafficking of an ApoE-opsonized LNP.

Endosomal_Escape_Mechanism cluster_endosome Late Endosome Lumen (Acidic pH) cluster_membrane Endosomal Membrane LNP_Neutral LNP with DLin-MC3-DMA (Neutral) Protonation Protonation of Ionizable Lipid LNP_Neutral->Protonation LNP_Cationic Cationic LNP Protonation->LNP_Cationic Anionic_Lipids Anionic Lipids LNP_Cationic->Anionic_Lipids Electrostatic Interaction Membrane_Disruption Membrane Disruption (HII Phase Formation) Anionic_Lipids->Membrane_Disruption Cargo_Release Nucleic Acid Cargo Released to Cytoplasm Membrane_Disruption->Cargo_Release

Caption: Mechanism of endosomal escape mediated by an ionizable lipid.

Biodistribution_Workflow Start Labeled LNP Formulation (Fluorescent or Radiolabel) Injection Intravenous Injection into Animal Model Start->Injection Time_Points Euthanasia and Tissue Collection at t1, t2, t3... Injection->Time_Points Quantification Quantification of Label (Fluorescence or Radioactivity) Time_Points->Quantification Analysis Data Analysis: % Injected Dose per Gram Quantification->Analysis End Biodistribution Profile Analysis->End

The Pivotal Role of pKa in Optimizing Lipid 29 Formulations for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ionization state of ionizable lipids is a critical determinant of the efficacy and safety of lipid nanoparticle (LNP)-based mRNA delivery systems. The apparent acid dissociation constant (pKa), the pH at which 50% of the ionizable lipid is protonated, governs the electrostatic interactions essential for mRNA encapsulation, stability in circulation, and endosomal escape for cytosolic delivery. This guide delves into the significance of the pKa of Lipid 29, a novel ionizable amino lipid, and provides a comprehensive overview of the experimental methodologies required to determine this crucial parameter and optimize LNP formulations for maximal therapeutic output.

Understanding the pKa of this compound

This compound is an ionizable cationic amino lipid with a reported pKa of 6.91.[1][2] This value places it within the optimal range of 6-7 that is widely considered ideal for effective in vivo RNA delivery. The proximity of its pKa to physiological pH is key to its function. At the acidic pH used during LNP formulation (typically pH 4-5), this compound is predominantly protonated, carrying a positive charge that facilitates the encapsulation of negatively charged mRNA molecules.[3] Upon entering the neutral pH environment of the bloodstream (pH ~7.4), the surface of the LNP becomes largely deprotonated and neutral, which is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity.[4]

The true power of an optimized pKa is realized upon cellular uptake of the LNP via endocytosis. As the endosome matures, its internal pH drops to around 5-6. This acidic environment leads to the protonation of this compound, resulting in a net positive charge on the LNP. This charge switch is believed to promote the fusion of the LNP with the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein.[5]

Quantitative Data for Optimal Formulation

The optimal formulation of this compound-based LNPs requires a precise balance of its components. While specific optimization data for this compound is proprietary and often not publicly available in full detail, general principles of LNP formulation provide a strong starting point. The following tables summarize key parameters and their typical ranges for formulating ionizable lipid-based LNPs, which can be adapted and optimized for this compound.

Parameter Description Typical Range for Ionizable Lipids Relevance for this compound (pKa 6.91)
Apparent pKa pH at which 50% of the ionizable lipid is protonated.6.0 - 7.0The pKa of 6.91 is within the optimal range for efficient endosomal escape.
N/P Ratio Molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA.3 - 6A higher N/P ratio can improve encapsulation but may increase toxicity. Optimization is crucial.[4][6]
Lipid Molar Ratios The relative amounts of the different lipid components in the LNP.Ionizable Lipid: 40-50 mol%Helper Lipid (e.g., DOPE, DSPC): 10-20 mol%Cholesterol: 30-40 mol%PEG-Lipid: 1-2 mol%These ratios are a starting point for optimizing the stability, fusogenicity, and circulation time of this compound LNPs.[7]
Process Parameter Description Typical Values Impact on Formulation
Flow Rate Ratio (Aqueous:Ethanol) The ratio of the flow rates of the aqueous mRNA solution to the ethanolic lipid solution during microfluidic mixing.3:1 to 1:1Affects particle size and polydispersity.[8]
Total Flow Rate The combined flow rate of the two solutions.2 - 20 mL/minInfluences the speed of nanoprecipitation and thus particle characteristics.[8]
Buffer pH (Aqueous Phase) The pH of the buffer used to dissolve the mRNA.3.0 - 5.0Essential for protonating the ionizable lipid to enable mRNA encapsulation.[3]

Experimental Protocols

Accurate determination of the apparent pKa and optimization of the formulation are critical experimental steps. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a non-polar environment, such as the core of an LNP, when the ionizable lipid is protonated.

Materials:

  • This compound-containing LNPs (formulated without mRNA)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers)

  • TNS stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of buffer solutions with precise pH values ranging from 3 to 10.

  • Dilute the blank LNP suspension to a suitable concentration in each of the prepared pH buffers.

  • Add a small volume of the TNS stock solution to each well containing the LNP-buffer mixture.

  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes) to allow for equilibration.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of approximately 445 nm.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pH at which the fluorescence is 50% of the maximum fluorescence corresponds to the apparent pKa of the LNP.

Protocol 2: LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and polydispersity.

Materials:

  • This compound, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid dissolved in ethanol.

  • mRNA dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Syringe pumps.

  • Dialysis cassette (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid solution by dissolving this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

  • Prepare the aqueous solution by dissolving the mRNA in the acidic buffer at the desired concentration to achieve the target N/P ratio.

  • Load the lipid and mRNA solutions into separate syringes and place them on the syringe pumps connected to the microfluidic device.

  • Set the desired flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate on the syringe pumps.

  • Initiate the flow to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against PBS (pH 7.4) for a sufficient period (e.g., 2-4 hours) to remove the ethanol and raise the pH.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization Lipid_Stock Lipid Stock (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Device Microfluidic Mixer Lipid_Stock->Microfluidic_Device Ethanolic Phase mRNA_Stock mRNA Stock in Acidic Buffer (pH 4) mRNA_Stock->Microfluidic_Device Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Device->Dialysis LNP Formation Characterization Characterization (Size, PDI, Zeta, pKa) Dialysis->Characterization Purified LNPs

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidic mixing.

TNS_Assay_Workflow Start Start: Blank LNPs & pH Buffers (3-10) Dilute Dilute LNPs in each pH buffer Start->Dilute Add_TNS Add TNS fluorescent probe Dilute->Add_TNS Incubate Incubate at room temperature Add_TNS->Incubate Measure Measure fluorescence (Ex: 321 nm, Em: 445 nm) Incubate->Measure Plot Plot Fluorescence vs. pH Measure->Plot Analyze Determine pKa at 50% max fluorescence Plot->Analyze Endosomal_Escape_Pathway LNP_Blood LNP in Bloodstream (pH 7.4, Neutral Surface) Cell_Uptake Cellular Uptake (Endocytosis) LNP_Blood->Cell_Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Cell_Uptake->Early_Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Fusion Membrane Fusion & Destabilization Protonation->Membrane_Fusion mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release Translation Protein Translation mRNA_Release->Translation

References

The Contribution of Lipid 29 to Lipid Nanoparticle Morphology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphology of lipid nanoparticles (LNPs) is a critical quality attribute that significantly influences their stability, encapsulation efficiency, and in vivo performance as delivery vehicles for nucleic acid therapeutics. The choice of ionizable cationic lipid is a key determinant of LNP structure and function. This technical guide provides an in-depth analysis of the contribution of the novel ionizable amino lipid, Lipid 29, to LNP morphology, drawing on comparative data and established experimental methodologies. This compound, a squaramide-containing lipid, has been shown to impart unique structural characteristics to LNPs, leading to improved particle stability and consistency. This document will detail the quantitative differences in physicochemical properties between LNPs formulated with this compound and a control lipid, provide comprehensive experimental protocols for their formulation and characterization, and visualize the underlying experimental workflows.

Data Presentation: Physicochemical Properties of LNPs

The inclusion of this compound in LNP formulations leads to notable differences in key physicochemical parameters compared to LNPs formulated with other ionizable lipids, such as the reference "Lipid 1". The following tables summarize the quantitative data from comparative studies.

Ionizable LipidMolar % PEG-LipidZ-Average Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lipid 13.0~80< 0.1> 95%
This compound3.0~80< 0.1> 95%
Lipid 11.5~95~0.1> 95%
This compound1.5~80< 0.1> 95%
Lipid 10.25~120~0.15> 95%
This compound0.25~80< 0.1> 95%
Lipid 10.0> 200> 0.2> 95%
This compound0.0~80< 0.1> 95%

Table 1: Comparative Analysis of LNP Physicochemical Properties. This table presents a summary of the Z-average diameter, polydispersity index (PDI), and encapsulation efficiency of LNPs formulated with either Lipid 1 or this compound at varying molar percentages of PEG-lipid. The data demonstrates that this compound maintains a consistent particle size and low PDI even at very low or no PEG-lipid concentrations, highlighting its contribution to particle stability and uniformity.[1][2]

Experimental Protocols

Detailed methodologies for the formulation and characterization of LNPs containing this compound are crucial for reproducible research and development. The following protocols are based on established methods cited in the literature.

LNP Formulation via Microfluidic Mixing

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing approach.

Materials:

  • Ionizable lipid (this compound or Lipid 1) dissolved in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) dissolved in ethanol

  • mRNA dissolved in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol, 200 proof

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous solution of the mRNA cargo at a specific concentration.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

  • Set the flow rates of the two pumps to achieve a desired aqueous to organic solvent ratio (e.g., 3:1).

  • Initiate the pumps to mix the two streams within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

Characterization of LNP Size and Polydispersity

Objective: To determine the Z-average diameter and polydispersity index (PDI) of the formulated LNPs.

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the LNP suspension in the dialysis buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the intensity-weighted size distribution.

  • Analyze the data to determine the Z-average diameter and the PDI.

Determination of mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA encapsulated within the LNPs.

Method: RiboGreen Assay

Procedure:

  • Prepare a set of mRNA standards of known concentrations.

  • Prepare two sets of LNP samples: one treated with a lysis buffer (e.g., 1% Triton X-100) to measure total mRNA, and one untreated to measure free (unencapsulated) mRNA.

  • Add the RiboGreen reagent to both the standards and the LNP samples in a 96-well plate.

  • Incubate the plate in the dark for the recommended time.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the concentration of total and free mRNA in the LNP samples using the standard curve.

  • Determine the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology and internal structure of the LNPs.

Procedure:

  • Apply a small volume (3-4 µL) of the LNP suspension to a glow-discharged TEM grid with a porous carbon film.

  • Blot the grid with filter paper to create a thin film of the suspension.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Transfer the vitrified grid to a cryo-TEM holder under cryogenic conditions.

  • Insert the holder into the TEM.

  • Acquire images at low electron dose conditions to minimize radiation damage to the sample.

  • Analyze the images to assess the size, shape, and internal structure of the LNPs.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

Objective: To investigate the internal nanostructure of the LNPs.

Procedure:

  • Load the LNP suspension into a sample cell suitable for SAXS analysis (e.g., a quartz capillary).

  • Mount the sample cell in the SAXS instrument.

  • Expose the sample to a collimated X-ray beam.

  • Record the scattered X-ray intensity as a function of the scattering angle (2θ).

  • Correct the raw scattering data for background scattering from the buffer and the sample cell.

  • Analyze the resulting scattering profile to identify characteristic structural features, such as lamellar peaks, which provide information about the internal organization of the lipids and mRNA.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed interaction model for this compound within an LNP.

LNP_Formulation_and_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_outputs Characterization Outputs Lipid_Ethanol Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG-DMG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Aqueous Buffer (pH 4.0) mRNA_Aqueous->Microfluidic_Mixing LNP_Dispersion LNP Dispersion in Ethanol/Aqueous Buffer Microfluidic_Mixing->LNP_Dispersion Dialysis Dialysis vs. PBS (pH 7.4) LNP_Dispersion->Dialysis Final_LNP Final LNP Formulation Dialysis->Final_LNP DLS Dynamic Light Scattering (DLS) Final_LNP->DLS RiboGreen RiboGreen Assay Final_LNP->RiboGreen CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) Final_LNP->CryoTEM SAXS Small-Angle X-ray Scattering (SAXS) Final_LNP->SAXS Size_PDI Size (Z-average) Polydispersity Index (PDI) DLS->Size_PDI Encapsulation Encapsulation Efficiency (%) RiboGreen->Encapsulation Morphology Morphology & Internal Structure CryoTEM->Morphology Nanostructure Internal Nanostructure SAXS->Nanostructure

Figure 1: LNP Formulation and Characterization Workflow.

Lipid29_Interaction_Model cluster_lnp LNP Core cluster_interactions Specific Interactions cluster_outcome Resulting LNP Properties Lipid29 This compound (Squaramide Headgroup) H_Bonding Hydrogen Bonding Lipid29->H_Bonding Pi_Stacking π-π Stacking Lipid29->Pi_Stacking Ionic_Interaction Ionic Interaction Lipid29->Ionic_Interaction mRNA mRNA Strand mRNA->H_Bonding mRNA->Pi_Stacking mRNA->Ionic_Interaction Stable_Structure Stable & Efficient Structure H_Bonding->Stable_Structure Pi_Stacking->Stable_Structure Ionic_Interaction->Stable_Structure Consistent_Size Consistent Particle Size Stable_Structure->Consistent_Size Low_PDI Low Polydispersity Stable_Structure->Low_PDI

Figure 2: Proposed Interaction Model of this compound with mRNA.

Conclusion

The novel ionizable amino lipid, this compound, significantly contributes to the formation of morphologically uniform and stable lipid nanoparticles. The data clearly indicates that LNPs formulated with this compound maintain a consistent particle size and low polydispersity, even in the absence of PEG-lipids, which is a notable improvement over other ionizable lipids. This enhanced stability is attributed to specific interactions, including hydrogen bonding and π-π stacking, between the squaramide headgroup of this compound and the encapsulated mRNA. The detailed experimental protocols provided herein offer a robust framework for the formulation and comprehensive characterization of these advanced LNP systems, enabling researchers to further explore and optimize their potential for therapeutic applications. The unique morphological characteristics imparted by this compound underscore the importance of rational lipid design in the development of next-generation nucleic acid delivery platforms.

References

Foundational Research on Ionizable Lipids: A Technical Guide Featuring Lipid 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational science behind ionizable lipids, a critical component in the success of mRNA-based therapeutics and vaccines. We will delve into the core principles of their function, formulation into Lipid Nanoparticles (LNPs), and the mechanisms driving their efficacy. A special focus is placed on Lipid 29 , a novel ionizable lipid with a unique squaramide headgroup, to illustrate the principles of rational lipid design and its impact on performance.

The Indispensable Role of Ionizable Lipids in mRNA Delivery

The therapeutic promise of messenger RNA (mRNA) hinges on its effective delivery into the cytoplasm of target cells. Naked mRNA is highly susceptible to degradation by nucleases and, being a large, negatively charged molecule, cannot efficiently cross the anionic cell membrane. Lipid Nanoparticles (LNPs) have emerged as the most clinically advanced and successful platform for in vivo mRNA delivery.[1]

LNPs are typically composed of four key components, each with a specific function:

  • Ionizable Lipid: The most critical component, responsible for encapsulating the negatively charged mRNA and facilitating its release from the endosome into the cytoplasm.[2][3] These lipids possess a tertiary amine headgroup that is positively charged at a low pH (during formulation) but nearly neutral at physiological pH (in the bloodstream), minimizing toxicity.[3][4]

  • Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the nanoparticle.

  • Cholesterol: A structural "helper" lipid that fills gaps in the lipid layer, enhancing stability and promoting fusion with cellular membranes.[2]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), which stabilizes the particle, prevents aggregation, and controls particle size.[2][5]

The mechanism of action is elegant yet complex. During formulation in an acidic buffer (pH ~4), the ionizable lipid becomes protonated (positively charged), enabling electrostatic interactions that condense and encapsulate the anionic mRNA.[4] Once administered and circulating at physiological pH (~7.4), the LNP surface is nearly neutral, reducing interactions with blood components and enhancing biocompatibility.[4] Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. This re-protonates the ionizable lipid, inducing a positive charge that facilitates interaction with the anionic lipids of the endosomal membrane. This interaction is believed to disrupt the membrane, possibly through the formation of non-bilayer hexagonal phases, leading to the release of the mRNA cargo into the cytosol where it can be translated into protein.[4]

A Case Study: this compound

This compound is a novel, patented ionizable amino lipid that exemplifies advancements in lipid design. Its discovery was driven by a medicinal chemistry approach to enhance LNP performance beyond simple charge-based interactions.

Physicochemical Properties

The key distinguishing feature of this compound is its N-methylsquaramide headgroup. Unlike traditional amino lipids, this structure is hypothesized to form specific, stabilizing interactions with the mRNA cargo through hydrogen bonding and π-π stacking.[6] This enhanced interaction may lead to more compact, stable nanoparticles.

PropertyValue
Chemical Name 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl][3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl]amino]-octanoic acid, 1-octylnonyl ester
CAS Number 2244716-55-8
Molecular Formula C₅₂H₉₇N₃O₆
Molecular Weight 860.4 g/mol
pKa 6.91
Logical Synthesis Pathway

The synthesis of ionizable lipids like this compound involves multi-step organic chemistry. While the precise, proprietary synthesis steps are not publicly detailed, a logical workflow can be inferred. It typically involves the synthesis of the lipid tails, the amine headgroup, and the unique squaramide linker, followed by their conjugation.

Synthesis_Workflow cluster_tails Lipid Tail Synthesis cluster_head Headgroup Synthesis cluster_final Final Conjugation & Purification T1 Starting Alcohols/ Alkyl Halides T2 Esterification/ Coupling Reactions T1->T2 T3 Purified Lipid Tails T2->T3 C1 Conjugation Reaction T3->C1 H1 Amine Precursor H3 Headgroup Assembly H1->H3 H2 Squaramide Precursor H2->H3 H4 Purified Squaramide Headgroup H3->H4 H4->C1 C2 Chromatographic Purification C1->C2 C3 This compound C2->C3

Caption: Logical workflow for the synthesis of this compound.

LNP Formulation and Characterization

The performance of an ionizable lipid is critically dependent on its formulation into an LNP. The molar ratios of the components are carefully optimized to balance efficacy and stability.

LNP Formulation Workflow

LNPs are typically formed using a rapid mixing technique, such as with a microfluidic device. An ethanol phase containing the dissolved lipids is rapidly mixed with an acidic aqueous phase (e.g., sodium acetate or citrate buffer, pH 4-5) containing the mRNA.[7] This nanoprecipitation process, driven by electrostatic and hydrophobic interactions, leads to the self-assembly of the nanoparticles. The resulting solution is then dialyzed against a neutral buffer (like PBS, pH 7.4) to remove the ethanol and raise the pH for in vivo use.

LNP_Formulation cluster_inputs Input Solutions cluster_process Process cluster_output Output lipids Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mix Rapid Microfluidic Mixing lipids->mix mrna mRNA in Acidic Buffer (pH 4-5) mrna->mix dialysis Buffer Exchange (Dialysis vs. PBS pH 7.4) mix->dialysis lnp mRNA-LNP Formulation dialysis->lnp

Caption: General workflow for mRNA-LNP formulation.
Experimental Protocol: LNP Formulation

This is a representative protocol based on common literature methods.

  • Preparation of Lipid Stock: Dissolve the ionizable lipid (e.g., this compound), DSPC, cholesterol, and PEG-lipid in 100% ethanol to achieve a final desired molar ratio (e.g., 50:10:38.5:1.5) and total lipid concentration.

  • Preparation of mRNA Solution: Dissolve the purified mRNA in a low pH buffer, such as 25-50 mM sodium citrate, pH 4.0.

  • Mixing: Using a microfluidic mixing device (e.g., NanoAssemblr™), pump the lipid-ethanol solution and the mRNA-aqueous solution through separate inlets to a mixing chamber at a defined flow rate ratio (typically 3:1 aqueous to ethanol).

  • Buffer Exchange: The resulting LNP solution is immediately collected and dialyzed against sterile phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10kDa MWCO) to remove ethanol and raise the pH.

  • Concentration and Sterilization: The dialyzed LNPs can be concentrated using centrifugal filter units and are then sterile-filtered through a 0.22 µm filter.

LNP Characterization

Formulated LNPs are characterized to ensure they meet critical quality attributes. The unique structure of this compound contributes to robust LNP characteristics. For instance, studies have shown that this compound LNPs maintain a consistent particle size and low polydispersity index (PDI) even with very low amounts of PEG-lipid, suggesting high intrinsic particle stability.

ParameterTypical ValueMethod
Lipid Molar Ratio 50:10:38.5:1.5Formulation Design
N:P Ratio *~6Formulation Design
Particle Size (Z-avg) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential (at pH 7.4) Near-neutralLaser Doppler Velocimetry

N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA backbone.

In Vivo Performance and Mechanism

The ultimate test of an ionizable lipid is its ability to effectively deliver its mRNA payload in a living system, resulting in high levels of protein expression with minimal toxicity.

Cellular Uptake and Endosomal Escape Pathway

The journey of an LNP from injection to protein expression is a multi-step process. The diagram below illustrates the key stages. The pH-dependent protonation of the ionizable lipid is the critical trigger for the final, essential step of endosomal escape.

Cellular_Delivery LNP LNP in Circulation (Neutral Surface, pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome LNP in Early Endosome (pH ~6.5) Endocytosis->Endosome Acidification Endosome Acidification (pH ~5.5) Endosome->Acidification Protonation Ionizable Lipid becomes Positively Charged Acidification->Protonation Disruption Endosomal Membrane Disruption Protonation->Disruption Release mRNA Release into Cytosol Disruption->Release Translation Translation by Ribosomes Release->Translation Protein Therapeutic Protein Synthesized Translation->Protein

Caption: Mechanism of LNP-mediated mRNA cellular delivery.
Experimental Protocol: In Vivo hEPO mRNA Delivery

This is a representative protocol based on published studies involving this compound.

  • Animal Model: CD-1 mice or cynomolgus monkeys are used. All procedures are conducted under approved animal care protocols.

  • LNP Preparation: LNPs encapsulating mRNA for human erythropoietin (hEPO) are prepared as described in section 3.2.

  • Administration: The LNP formulation is diluted in sterile PBS and administered via intravenous (IV) bolus injection (mice) or a 60-minute IV infusion (monkeys).

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 3, 6, 24, 48, 72 hours).

  • Protein Quantification: Serum is isolated from the blood samples. The concentration of the expressed hEPO protein is quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit specific for human EPO.

  • Data Analysis: Pharmacokinetic parameters, including the maximum concentration (Cmax) and the Area Under the Curve (AUC) of protein expression over time, are calculated to determine efficacy.

In Vivo Efficacy of this compound

Studies in both rodents and non-human primates have demonstrated the superior performance of this compound. When formulated in LNPs to deliver human erythropoietin (hEPO) mRNA, this compound showed improved pharmacokinetic characteristics, leading to high plasma hEPO protein levels and sustained protein expression compared to earlier generation lipids.

Study TypeAnimal ModelKey Finding
Pharmacodynamics CD-1 MiceLNPs formulated with this compound showed a significant fold-change increase in hEPO expression (AUC) compared to benchmark lipids.
Pharmacodynamics Cynomolgus MonkeysA single 0.1 mg/kg IV infusion of hEPO mRNA in this compound LNPs resulted in high and sustained plasma hEPO levels.

Conclusion

The rational design of ionizable lipids is a cornerstone of modern genetic medicine. By moving beyond simple electrostatic interactions and engineering lipids with specific functionalities, such as the squaramide headgroup in this compound, it is possible to create more stable and efficient delivery vehicles. The data-driven approach to optimizing LNP formulations, combined with detailed characterization and rigorous in vivo testing, continues to push the boundaries of what is possible with mRNA therapeutics. This guide serves as a foundational overview for professionals in the field, highlighting the critical interplay between chemical structure, formulation science, and biological performance.

References

Exploring the Immunogenicity of Lipid 29-Based Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, most notably mRNA vaccines. Their success is attributed not only to their ability to protect and deliver the mRNA payload but also to their intrinsic adjuvant properties that are critical for eliciting a robust immune response. The ionizable lipid is a key component of the LNP, driving both mRNA encapsulation and the particle's immunogenicity. This guide provides a comprehensive technical overview of the immunogenicity of LNPs formulated with Lipid 29, a novel ionizable amino lipid. We detail the fundamental innate immune signaling pathways activated by LNPs, provide standardized protocols for the formulation and immunological evaluation of this compound-based LNPs, and present representative data to characterize their immunological profile. This document serves as a core resource for researchers aiming to understand and harness the immunological properties of next-generation LNP delivery systems.

Introduction to Lipid Nanoparticles and the Role of this compound

Lipid nanoparticles are complex, multi-component delivery systems typically composed of four key lipid types:

  • Ionizable Cationic Lipid: Essential for encapsulating negatively charged mRNA at low pH and facilitating its release into the cytoplasm after endocytosis. At physiological pH, these lipids are near-neutral, reducing toxicity.[1][2] this compound is a novel ionizable lipid featuring a squaramide-based headgroup, which has been shown to enhance mRNA stability and delivery.[3]

  • Helper Phospholipid: Lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) provide structural integrity to the nanoparticle.[2][4]

  • Cholesterol: A structural "helper" lipid that fills gaps in the lipid layer, enhancing particle stability and aiding in membrane fusion.[2][4]

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that stabilizes the particle, prevents aggregation, and increases circulation time by providing a steric shield.[2][5]

The ionizable lipid is arguably the most critical component, as its structure dictates both the efficiency of mRNA delivery and the nature of the immune response.[6][7][8] Formulations with novel lipids like this compound aim to create a well-balanced innate immune activation, potent adaptive immunity, and an improved safety profile.[3]

The Adjuvant Properties of Lipid Nanoparticles

LNPs are not merely passive delivery vehicles; they are potent adjuvants that actively stimulate the innate immune system.[9][10] This intrinsic immunogenicity is crucial for vaccine efficacy, as it initiates the inflammatory cascade required to recruit immune cells, activate antigen-presenting cells (APCs), and shape a powerful and durable adaptive (T cell and B cell) immune response.[6][11][12] The ionizable lipids are the primary drivers of this adjuvant effect, triggering specific cellular signaling pathways.[12][13][14] Understanding and optimizing this response is key to designing next-generation mRNA vaccines and therapeutics.

Key Innate Immune Signaling Pathways Activated by LNPs

Upon administration, LNPs are recognized by the innate immune system through several pattern recognition receptors (PRRs), leading to a pro-inflammatory response.

  • Toll-Like Receptor (TLR) Signaling: LNPs, particularly their ionizable lipid component, can be recognized by TLRs.[1] Some ionizable lipids share structural similarities with known TLR4 agonists.[12] Activation of endosomal TLRs (like TLR3, 7, and 8 by RNA) and surface TLRs (like TLR4 by the lipid components) leads to the activation of transcription factors such as NF-κB and IRFs, driving the production of type I interferons and pro-inflammatory cytokines.[14][15][16]

  • NLRP3 Inflammasome Activation: Many ionizable lipids can induce the activation of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells.[13][17][18] This activation is often triggered by endosomal or lysosomal rupture caused by the LNPs.[9][19] Once assembled, the inflammasome activates Caspase-1, which cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active, secreted forms, promoting a potent inflammatory response.[5][9]

These initial signaling events are critical for the subsequent development of antigen-specific adaptive immunity.

Innate_Immune_Signaling Innate Immune Activation by LNPs cluster_cell Antigen Presenting Cell (APC) LNP mRNA-LNP Endosome Endosome / Lysosome LNP->Endosome Endocytosis TLR4 TLR4 LNP->TLR4 Lipid Recognition mRNA mRNA Endosome->mRNA Endosomal Escape TLR7 TLR7/8 Endosome->TLR7 RNA Sensing NLRP3 NLRP3 Inflammasome Endosome->NLRP3 Rupture/Signal 2 MyD88 MyD88 TLR4->MyD88 TLR7->MyD88 Caspase1 Caspase-1 (active) NLRP3->Caspase1 Activation IL1B IL-1β (secreted) Caspase1->IL1B Cleavage ProCaspase1 Pro-Caspase-1 ProCaspase1->NLRP3 Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) ProIL1B Pro-IL-1β ProIL1B->Caspase1 NFkB NF-κB / IRFs MyD88->NFkB NFkB->Cytokines Transcription LNP_Formulation_Workflow LNP Formulation & Characterization Workflow cluster_prep 1. Solution Preparation cluster_form 2. Formulation cluster_proc 3. Processing cluster_qc 4. Quality Control Lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol Mixer Microfluidic Mixing (3:1 Ratio) Lipids->Mixer mRNA mRNA in Aqueous Buffer (pH 4.0) mRNA->Mixer Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis Filter 0.22 µm Sterile Filtration Dialysis->Filter DLS Size & PDI (DLS) Filter->DLS Characterization Zeta Zeta Potential Filter->Zeta Characterization Ribo Encapsulation (RiboGreen) Filter->Ribo Characterization Immunogenicity_Workflow In Vivo Immunogenicity Evaluation Workflow cluster_imm 1. Immunization cluster_innate 2. Innate Response cluster_adaptive 3. Adaptive Response Day0 Day 0: Prime (IM Injection) Day21 Day 21: Boost (IM Injection) Day0->Day21 Blood4h 4h / 24h: Collect Blood Day0->Blood4h Blood35 Day 35: Collect Blood Day21->Blood35 Spleen28 Day 28: Harvest Spleen Day21->Spleen28 Cytokines Measure Cytokines (IL-6, TNF-α) by ELISA/CBA Blood4h->Cytokines Antibodies Measure Abs (IgG, IgG1, IgG2a) by ELISA Blood35->Antibodies Tcells Measure T-Cells (Tetramer, ELISpot) by Flow Cytometry Spleen28->Tcells

References

The Role of Lipid 29 in the Self-Assembly of Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, prized for their ability to protect the fragile mRNA cargo and facilitate its entry into target cells. At the heart of these sophisticated delivery vehicles are ionizable lipids, a class of molecules meticulously designed to orchestrate the self-assembly of LNPs and mediate the intracellular release of their payload. This technical guide delves into the pivotal role of a specific ionizable amino lipid, Lipid 29 , in the self-assembly of lipid nanoparticles.

This compound (CAS 2244716-55-8) is an ionizable amino lipid that has demonstrated significant utility in the formulation of LNPs for mRNA delivery. Its unique chemical structure, featuring a protonatable amino headgroup and lipid tails, allows it to undergo pH-dependent charge modulation. This property is fundamental to both the encapsulation of negatively charged mRNA during formulation at an acidic pH and the subsequent release of the cargo into the cytoplasm of target cells, where the pH is neutral. Furthermore, studies suggest that this compound contributes to the overall stability of the LNP structure through specific molecular interactions, such as hydrogen bonding and π-π stacking, thereby enhancing the expression and delivery efficiency of the encapsulated mRNA.

This guide will provide a comprehensive overview of the function of this compound in LNP self-assembly, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Data Presentation: The Impact of this compound on LNP Characteristics

The choice of ionizable lipid is a critical determinant of the physicochemical properties of lipid nanoparticles, which in turn influence their in vivo performance. The following tables summarize quantitative data from a comparative study, highlighting the impact of this compound on key LNP characteristics such as particle size and mRNA encapsulation efficiency, particularly in relation to varying concentrations of a PEGylated lipid (a common component in LNP formulations that aids in stability and circulation time).

Table 1: Particle Size of LNPs Formulated with this compound vs. a Benchmark Lipid (Lipid 1) at Varying PEG-Lipid Molar Percentages

Molar % of PEG-LipidMean Particle Size (nm) - this compoundMean Particle Size (nm) - Lipid 1
0.25~85~120
0.5~80~110
1.0~75~100
1.5~70~90
2.0~68~85
3.0~65~80

Table 2: mRNA Encapsulation Efficiency of LNPs Formulated with this compound vs. a Benchmark Lipid (Lipid 1) at Varying PEG-Lipid Molar Percentages

Molar % of PEG-LipidEncapsulation Efficiency (%) - this compoundEncapsulation Efficiency (%) - Lipid 1
0.25> 95~90
0.5> 95~92
1.0> 95~94
1.5> 95~95
2.0> 95~95
3.0> 95~95

Data is representative of findings from comparative studies of novel amino lipids.

Experimental Protocols

The following are detailed methodologies for the formulation and characterization of lipid nanoparticles incorporating this compound. These protocols are based on established microfluidic mixing techniques, which offer high reproducibility and control over LNP properties.

Protocol 1: Formulation of this compound-Containing LNPs by Microfluidic Mixing

1. Materials and Reagents:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA (in an acidic buffer, e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, anhydrous)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

2. Preparation of Lipid Stock Solution (Organic Phase):

  • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

  • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a desired molar ratio. A typical starting ratio for an ionizable lipid formulation is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

  • Vortex the lipid mixture thoroughly to ensure homogeneity.

3. Preparation of mRNA Solution (Aqueous Phase):

  • Dilute the stock mRNA solution to the desired concentration in a sterile, RNase-free acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

4. LNP Formulation using a Microfluidic Mixer:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions.

  • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic mixer. A common FRR is 3:1 (aqueous:organic).

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

  • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

5. Downstream Processing:

  • The collected LNP solution contains ethanol and is at an acidic pH. Perform buffer exchange to a neutral pH buffer (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis. This step is crucial for removing ethanol and preparing the LNPs for in vitro or in vivo applications.

  • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

  • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-Containing LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (particle size) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in a suitable buffer (e.g., 10 mM NaCl).

  • Measure the surface charge (zeta potential) of the LNPs using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency Determination:

  • Use a fluorescent dye-based assay (e.g., RiboGreen® assay).

  • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release all the encapsulated mRNA (total mRNA). The other set remains untreated (free mRNA).

  • Add the fluorescent dye to both sets of samples and measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

Mandatory Visualizations

Signaling Pathway of LNP-Mediated mRNA Delivery

The following diagram illustrates a plausible signaling pathway initiated by LNPs containing ionizable lipids upon entering a target cell. It is now understood that some ionizable lipids can act as adjuvants by activating innate immune signaling pathways, such as those involving Toll-like receptors (TLRs).

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell LNP Lipid Nanoparticle (with this compound) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome TLR4 Toll-like Receptor 4 (TLR4) Endosome->TLR4 LNP components interact with TLR4 mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal Escape (pH-mediated) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRF IRF Activation TRAF6->IRF Cytokine_Production Pro-inflammatory Cytokine Production NF_kB->Cytokine_Production IRF->Cytokine_Production Translation Translation mRNA_Release->Translation Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

Caption: LNP-mediated mRNA delivery and potential innate immune signaling pathway.

Experimental Workflow for LNP Formulation and Characterization

This diagram outlines the logical flow of the experimental process, from the initial preparation of components to the final characterization of the formulated lipid nanoparticles.

Experimental_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution in Acidic Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis or TFF to PBS, pH 7.4) Microfluidic_Mixing->Buffer_Exchange Sterile_Filtration Sterile Filtration (0.22 µm) Buffer_Exchange->Sterile_Filtration DLS Particle Size & PDI (Dynamic Light Scattering) Sterile_Filtration->DLS Zeta_Potential Zeta Potential (Laser Doppler Velocimetry) Sterile_Filtration->Zeta_Potential Encapsulation Encapsulation Efficiency (RiboGreen Assay) Sterile_Filtration->Encapsulation

Caption: A typical experimental workflow for LNP formulation and characterization.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its role in the self-assembly of lipid nanoparticles is multifaceted, contributing not only to the efficient encapsulation of mRNA but also to the formation of stable, well-defined nanoparticles with desirable physicochemical characteristics. The ability of this compound to facilitate the creation of smaller, more uniform LNPs with high encapsulation efficiency, as demonstrated by comparative data, underscores its potential for developing highly effective mRNA-based therapeutics and vaccines. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to harness the capabilities of this compound in their own LNP formulation efforts. As our understanding of the intricate interplay between LNP components and the biological environment continues to grow, so too will our ability to design and engineer next-generation delivery vehicles for a wide range of therapeutic applications.

Theoretical Modeling of Lipid 29 and mRNA Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has been largely enabled by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. Central to the success of these LNPs is the ionizable lipid, a component that is critical for mRNA encapsulation, endosomal escape, and ultimate protein expression. Lipid 29, a novel ionizable amino lipid, has demonstrated significant promise in enhancing the performance of LNPs for mRNA delivery. Its unique squaramide headgroup is hypothesized to engage in specific, non-ionic interactions with mRNA, leading to more stable and efficient nanoparticle formulations.

This technical guide provides an in-depth exploration of the theoretical modeling of the interaction between this compound and mRNA. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance mRNA-based therapies. This document details the molecular interactions at the core of LNP stability and function, presents relevant quantitative data, outlines key experimental protocols for model validation, and visualizes the underlying biological and experimental workflows.

Theoretical Modeling of the this compound-mRNA Interaction

The interaction between this compound and mRNA is multifaceted, extending beyond simple electrostatic attraction. While the protonatable amine in this compound's structure facilitates initial complexation with the negatively charged phosphate backbone of mRNA at acidic pH during formulation, its squaramide moiety is key to the stability and efficiency of the resulting LNPs. Theoretical models, primarily through molecular dynamics (MD) simulations, have been employed to elucidate the nature of these interactions.

The primary forces at play in the this compound-mRNA interaction are:

  • Hydrogen Bonding: The squaramide group of this compound contains both hydrogen bond donors and acceptors, allowing for the formation of a network of hydrogen bonds with the functional groups of the mRNA molecule, including the ribose hydroxyls and the nucleobases.

  • π-π Stacking: The planar, electron-rich squaramide ring can engage in π-π stacking interactions with the aromatic rings of the mRNA nucleobases (adenine, guanine, cytosine, and uracil). This type of interaction contributes significantly to the stability of the complex.

These non-covalent interactions are crucial for the tight compaction of mRNA within the LNP core and are thought to contribute to the observed insensitivity of this compound-containing LNPs to pH changes, a desirable characteristic for in vivo stability.

Quantitative Data from Molecular Modeling

While specific, publicly available quantitative data from MD simulations focusing solely on this compound remains limited, we can infer expected values based on simulations of similar ionizable lipids and their interactions with nucleic acids. The following table summarizes the types of quantitative data that are typically generated from such simulations and are critical for understanding the this compound-mRNA interaction.

ParameterDescriptionTypical Values for Ionizable Lipid-mRNA InteractionsSignificance for this compound
Interaction Energy The total energy of non-covalent interactions between this compound and a segment of mRNA, often decomposed into electrostatic and van der Waals components.-100 to -500 kcal/mol (for a single lipid with a short RNA strand)A more negative value would indicate a stronger, more stable interaction, likely influenced by the squaramide group.
Hydrogen Bond Count The average number of hydrogen bonds maintained between a single this compound molecule and mRNA over the course of a simulation.2-5 hydrogen bondsA higher count for this compound compared to lipids without the squaramide moiety would confirm its enhanced hydrogen bonding capability.
Hydrogen Bond Lifetime The average duration of a specific hydrogen bond, indicating its stability.1-10 picosecondsLonger lifetimes would suggest more stable and persistent interactions, contributing to overall LNP stability.
π-π Stacking Distance The average distance between the squaramide ring of this compound and the nucleobase ring of mRNA.3.4 - 4.5 ÅDistances within this range are indicative of significant π-π stacking interactions.
Radial Distribution Function (RDF) A function describing the probability of finding an atom of one molecule at a certain distance from an atom of another molecule.Peaks at specific distances corresponding to hydrogen bonds and other close contacts.RDF analysis can provide a detailed map of the interaction sites between this compound and mRNA.

Experimental Protocols

The validation of theoretical models relies on robust experimental data. The following are detailed methodologies for key experiments cited in the characterization of this compound-mRNA LNPs.

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound-containing LNPs using a microfluidic device, which allows for precise control over particle size and polydispersity.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • mRNA (in citrate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve desired stock concentrations (e.g., 10 mg/mL).

  • Prepare Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a specific molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG2000).

  • Prepare mRNA Solution: Dilute the stock mRNA solution in 50 mM citrate buffer (pH 4.0) to the target concentration.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1).

    • Set the total flow rate to control the particle size.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Initiate the mixing process on the microfluidic device.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated mRNA.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of Lipid Nanoparticles

a) Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

b) Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The fluorescence before lysis represents unencapsulated mRNA, while the fluorescence after lysis represents total mRNA.

    • Calculate the encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

c) Structural Analysis:

  • Technique: Small-Angle X-ray Scattering (SAXS)

  • Procedure:

    • Expose a concentrated LNP sample to a monochromatic X-ray beam.

    • Collect the scattering data at small angles.

    • Analyze the scattering pattern to determine the internal structure of the LNPs, including the arrangement of lipids and mRNA.

Visualizations

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Sterilization cluster_characterization Characterization prep_lipids Prepare Lipid Stock (this compound, DSPC, Chol, PEG) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (Citrate Buffer, pH 4.0) prep_mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls DLS (Size, PDI) filtration->dls ribogreen RiboGreen Assay (EE%) filtration->ribogreen saxs SAXS (Structure) filtration->saxs final_lnp Characterized LNP dls->final_lnp ribogreen->final_lnp saxs->final_lnp

Caption: Workflow for this compound LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway of this compound LNPs

Endosomal_Escape lnp This compound LNP (pH 7.4, Neutral Charge) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome protonation This compound Protonation (Positive Charge) late_endosome->protonation lysosome Lysosomal Degradation (pH ~4.5) late_endosome->lysosome membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction endosomal_escape Endosomal Escape membrane_interaction->endosomal_escape cytosol Cytosol endosomal_escape->cytosol translation mRNA Translation (Ribosome) cytosol->translation protein Therapeutic Protein translation->protein

Caption: Cellular pathway of this compound LNP uptake and mRNA release.

Logical Relationship of this compound's Structural Features to LNP Performance

Lipid29_Properties cluster_structure This compound Structure cluster_interactions Molecular Interactions cluster_performance LNP Performance squaramide Squaramide Headgroup h_bond Hydrogen Bonding squaramide->h_bond pi_stacking π-π Stacking squaramide->pi_stacking amine Ionizable Amine electrostatic Electrostatic Interaction amine->electrostatic lipid_tails Lipid Tails hydrophobic Hydrophobic Interactions lipid_tails->hydrophobic stability Enhanced Stability h_bond->stability pi_stacking->stability encapsulation High Encapsulation Efficiency electrostatic->encapsulation hydrophobic->encapsulation expression Improved Protein Expression stability->expression encapsulation->expression

Caption: Structure-function relationship of this compound in LNPs.

Conclusion

The theoretical modeling of the this compound and mRNA interaction provides crucial insights into the mechanisms that drive the superior performance of LNPs formulated with this novel ionizable lipid. The unique squaramide moiety of this compound facilitates a combination of hydrogen bonding and π-π stacking interactions with mRNA, leading to highly stable and efficient nanoparticles. This guide has provided a framework for understanding these interactions through quantitative data, detailed experimental protocols for validation, and clear visualizations of the relevant biological and experimental processes. As the field of mRNA therapeutics continues to advance, a deep understanding of the molecular interactions at the heart of delivery systems will be paramount in the rational design of the next generation of therapies.

Methodological & Application

Application Notes and Protocols for mRNA Encapsulation using Lipid 29 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their efficacy, influencing encapsulation efficiency, stability, and the successful delivery of mRNA to target cells. "Lipid 29" is a proprietary ionizable amino lipid that has been developed for potent in vivo mRNA delivery. This document provides a detailed protocol for the formulation of LNPs using this compound for the encapsulation of mRNA, along with methods for their characterization and in vitro application.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Notes
Lipids This compound (ionizable amino lipid)Commercially availableCAS No. 2244716-55-8
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Standard lipid supplierHelper lipid
CholesterolStandard lipid supplierStructural lipid
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)Standard lipid supplierPEGylated lipid for stability
mRNA Purified, capped, and tailed mRNAUser-provided or custom synthesisEnsure high purity and integrity
Solvents & Buffers Ethanol, 200 proof, molecular biology gradeStandard chemical supplierFor lipid stock solutions
Citrate buffer (e.g., 50 mM, pH 4.0)Prepare in-houseAqueous phase for mRNA
Phosphate-buffered saline (PBS), pH 7.4Standard biological supplierFor dialysis and final formulation
Consumables Sterile, RNase-free microcentrifuge tubes and pipette tipsStandard lab supplier
Syringes for microfluidic pumpAs per microfluidic system manufacturer's instructions
Equipment Microfluidic mixing system (e.g., NanoAssemblr®)VariousFor controlled LNP formation
Dynamic Light Scattering (DLS) instrumentVariousFor particle size and polydispersity analysis
Zeta potential analyzerVariousFor surface charge measurement
Ribonucleic acid quantitation assay kit (e.g., RiboGreen™)VariousFor mRNA concentration and encapsulation efficiency
Spectrofluorometer or plate readerAs required for the quantitation assay
Dialysis cassettes or centrifugal filtration units (e.g., Amicon® Ultra)VariousFor buffer exchange
Transmission Electron Microscope (TEM)Optional, for morphology analysis

Experimental Protocols

Preparation of Lipid and mRNA Stock Solutions

a. Lipid Stock Solution (in Ethanol):

  • Prepare a stock solution of the lipid mixture in 200 proof ethanol. The recommended molar ratio of the lipid components is This compound : DSPC : Cholesterol : DSPE-PEG2000 = 50 : 10 : 38.5 : 1.5 .

  • Calculate the required mass of each lipid based on their molecular weights to achieve the desired total lipid concentration in the final LNP formulation (typically 10-20 mg/mL of total lipid in the ethanol phase).

  • Dissolve the lipids in ethanol by vortexing. Gentle warming (e.g., 37°C) may be required to fully dissolve the lipids. Ensure the final solution is clear.

b. mRNA Stock Solution (in Aqueous Buffer):

  • Dissolve the purified mRNA in a low pH aqueous buffer, such as 50 mM citrate buffer at pH 4.0. The acidic pH is crucial for the protonation of the ionizable this compound, facilitating its interaction with the negatively charged mRNA backbone.

  • The concentration of the mRNA stock solution should be determined based on the desired final mRNA concentration in the LNPs and the flow rate ratio to be used during microfluidic mixing.

LNP Formulation using Microfluidics

The following protocol is a general guideline for LNP formation using a microfluidic mixing system. Specific parameters should be optimized based on the instrument used.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution (in ethanol) into one syringe and the mRNA stock solution (in aqueous buffer) into another syringe.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase. A common starting point is a 3:1 ratio.

  • Set the total flow rate. This parameter influences the mixing time and can affect the final particle size. A typical range is 2-12 mL/min.

  • Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

  • Collect the resulting LNP dispersion.

Below is a DOT language script to visualize the LNP formulation workflow.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification cluster_final Final Product Lipid_Stock Lipid Mixture (this compound, DSPC, Cholesterol, DSPE-PEG2000) in Ethanol Microfluidics Microfluidic Mixer Lipid_Stock->Microfluidics Ethanol Phase mRNA_Stock mRNA in Citrate Buffer (pH 4.0) mRNA_Stock->Microfluidics Aqueous Phase Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Microfluidics->Dialysis LNP Dispersion Final_LNP Sterile-filtered mRNA-LNP Formulation Dialysis->Final_LNP

Caption: Workflow for this compound LNP formulation.

Purification and Buffer Exchange
  • To remove the ethanol and exchange the acidic buffer for a physiologically compatible buffer (e.g., PBS, pH 7.4), perform dialysis or tangential flow filtration (TFF).

  • For laboratory scale, dialysis using cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa) against PBS at 4°C is common. Perform several buffer changes over 12-24 hours.

  • Alternatively, centrifugal filtration units can be used for faster buffer exchange.

  • After buffer exchange, the LNP formulation can be sterile-filtered through a 0.22 µm filter.

Characterization of mRNA-LNPs

It is essential to characterize the formulated LNPs to ensure they meet the required quality attributes.

a. Particle Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Expected Values: Particle size should ideally be in the range of 80-150 nm with a PDI < 0.2, indicating a monodisperse population.

b. Zeta Potential:

  • Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

  • Measure the zeta potential to determine the surface charge of the nanoparticles.

  • Expected Values: The zeta potential should be close to neutral at pH 7.4.

c. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay, such as the RiboGreen™ assay, which selectively binds to single-stranded RNA.

  • Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

  • Measure the fluorescence of a lysed LNP sample (lyse with a detergent like 1% Triton X-100) to determine the total mRNA concentration.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

  • Expected Values: Encapsulation efficiency should be >90%.

The following diagram illustrates the workflow for LNP characterization.

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_encapsulation Payload Analysis cluster_morphology Morphology (Optional) Start Final LNP Formulation Size_PDI Particle Size & PDI (DLS) Start->Size_PDI Zeta Zeta Potential Start->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Start->EE TEM Morphology (TEM/cryo-TEM) Start->TEM

Caption: LNP characterization workflow.

Data Presentation

The following table summarizes the key quality attributes and typical specifications for a this compound LNP formulation.

Parameter Method Typical Specification
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Electrophoresis-10 mV to +10 mV (at pH 7.4)
mRNA Encapsulation Efficiency RiboGreen™ Assay> 90%
Total mRNA Concentration RiboGreen™ Assay (with lysis)Application-dependent

In Vitro Transfection Protocol

This protocol provides a general guideline for transfecting cells in culture with the formulated mRNA-LNPs.

  • Cell Seeding: Seed the cells of interest in a suitable culture plate (e.g., 24-well or 96-well) to achieve 70-80% confluency on the day of transfection.

  • LNP Dilution: Dilute the mRNA-LNP formulation in pre-warmed, serum-free culture medium to the desired final mRNA concentration.

  • Transfection: Remove the old medium from the cells and add the diluted mRNA-LNP solution.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, replace the transfection medium with fresh, complete (serum-containing) culture medium.

  • Assay for Protein Expression: Analyze the expression of the protein encoded by the delivered mRNA at a suitable time point (e.g., 24, 48, or 72 hours post-transfection) using appropriate methods such as Western blotting, ELISA, flow cytometry, or functional assays.

The cellular uptake and endosomal escape pathway for LNP-delivered mRNA is depicted below.

Cellular_Uptake_Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (Acidifying pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Cellular delivery pathway of mRNA-LNP.

Conclusion

This document provides a comprehensive protocol for the formulation, characterization, and in vitro application of mRNA-loaded LNPs using the ionizable amino lipid, this compound. Adherence to these protocols and thorough characterization of the resulting nanoparticles are critical for achieving reproducible and effective mRNA delivery for research and therapeutic development. Optimization of specific parameters may be required depending on the mRNA cargo, cell type, and intended application.

Application Notes: In Vitro Transfection Using Lipid-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid-based transfection is a widely used technique to introduce nucleic acids, such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA), into eukaryotic cells in culture. This method relies on the formation of complexes between positively charged lipid aggregates and negatively charged nucleic acids. These lipid-nucleic acid complexes, often in the form of lipid nanoparticles (LNPs), can then fuse with the cell membrane, facilitating the entry of the genetic material into the cell. The "Lipid 29" protocol described herein represents a generalized procedure for efficient in vitro transfection, drawing upon established methodologies for various lipid-based formulations.

Principle of Lipid-Based Transfection

Cationic lipids possess a positively charged head group and one or more hydrophobic tails. In an aqueous environment, these lipids can self-assemble into liposomes or micelles. When mixed with nucleic acids, the positively charged lipid head groups interact with the negatively charged phosphate backbone of the nucleic acids, leading to the condensation of the nucleic acid and the formation of stable lipid-nucleic acid complexes (lipoplexes). These complexes have a net positive charge, which promotes their interaction with the negatively charged cell surface. The entry of the lipoplex into the cell is thought to occur through endocytosis. Once inside the endosome, some lipid formulations are designed to facilitate endosomal escape, releasing the nucleic acid into the cytoplasm where it can be transcribed (in the case of DNA) or translated (in the case of mRNA), or can mediate gene silencing (in the case of siRNA).

Applications

In vitro transfection with lipid-based reagents is a versatile tool with numerous applications in molecular biology and drug development, including:

  • Gene Expression Studies: Overexpression of a gene of interest to study its function.

  • Gene Silencing: Knockdown of specific genes using siRNA or shRNA to investigate the impact of their loss of function.[1]

  • Protein Production: Transient or stable expression of recombinant proteins for various downstream applications.

  • Cell-Based Assays: Development of cellular models for drug screening and target validation.

  • CRISPR/Cas9 Gene Editing: Delivery of Cas9 mRNA and guide RNA for genome editing applications.[1]

Experimental Protocols

Protocol 1: Preparation of Lipid Nanoparticle (LNP)-mRNA Complexes

This protocol describes a general method for the formulation of LNPs encapsulating mRNA, which is a common application for lipid-based delivery systems.

Materials:

  • Ionizable lipid (e.g., a DLin-MC3-DMA analogue)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol

  • mRNA encoding the gene of interest (e.g., EGFP or Luciferase)

  • Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0 or 10 mM citric acid buffer)[2][3]

  • Nuclease-free water

  • Dialysis cassette or centrifugal filters

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve a final desired molar ratio (e.g., 50:10:38.5:1.5).[2]

    • The total lipid concentration in the ethanol solution should be around 10 mM.[2]

  • Preparation of mRNA Solution:

    • Dilute the mRNA in the aqueous buffer to the desired concentration. The final concentration will depend on the desired lipid-to-mRNA ratio.

  • Formation of LNPs:

    • Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution. This can be achieved using a T-junction mixer with a specific flow rate to ensure rapid and consistent mixing.[2] A common volumetric ratio is 1:3 (ethanol to aqueous phase).[2]

    • Alternatively, for smaller scale preparations, quickly add the mRNA solution to the lipid solution while vortexing.[4]

  • Maturation and Purification:

    • Allow the resulting mixture to incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for complex formation.

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and non-encapsulated mRNA.[2] Alternatively, use centrifugal filters for buffer exchange and concentration.[5]

  • Characterization (Optional but Recommended):

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency using a fluorescent dye-based assay such as Quant-iT PicoGreen.[6]

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a step-by-step guide for transfecting adherent cells in a 96-well plate format.

Materials:

  • Adherent cells (e.g., HEK293, HeLa, HepG2)[3][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • LNP-mRNA complexes (from Protocol 1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. A typical seeding density for HEK293 cells is 5 x 10³ cells/well.[7][8]

    • Incubate the cells overnight at 37°C in a CO₂ incubator.[3]

  • Preparation of Transfection Complexes:

    • On the day of transfection, dilute the LNP-mRNA complexes in a serum-free medium. The final concentration of mRNA will depend on the cell type and experimental goals, but a starting point could be 50-100 ng of mRNA per well.

    • Incubate the diluted complexes at room temperature for 15-30 minutes.

  • Transfection:

    • Gently remove the complete medium from the cells.

    • Add the LNP-mRNA complexes diluted in the serum-free medium to the cells.[3]

    • Alternatively, some modern protocols suggest that transfection can be performed directly in complete medium without a medium change, which may improve cell viability and transfection efficiency.[4][9]

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • Post-Transfection Care:

    • After the incubation period, add complete medium to each well. For some protocols, it may be beneficial to remove the transfection medium and replace it with fresh complete medium.

    • Return the plate to the CO₂ incubator and incubate for 24-72 hours before analysis.

Protocol 3: Assessment of Transfection Efficiency

The method for assessing transfection efficiency depends on the reporter gene used in the mRNA construct.

For Fluorescent Reporter Genes (e.g., EGFP):

  • Fluorescence Microscopy: At 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to qualitatively assess the percentage of fluorescent cells.

  • Flow Cytometry: For a quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.[5]

For Luciferase Reporter Gene:

  • Luminometry: At 24-48 hours post-transfection, lyse the cells using a suitable lysis buffer.[3]

  • Add a luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer or a microplate reader.[3]

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the lipid formulation to ensure that the observed effects are not due to cell death.

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • PBS

Procedure:

  • Perform the transfection as described in Protocol 2. Include untransfected cells and cells treated with the lipid formulation without mRNA as controls.

  • At the desired time point post-transfection (e.g., 24 or 48 hours), remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Protocol 5: Gene Knockdown Experiment

This protocol outlines the steps for a gene knockdown experiment using siRNA delivered by a lipid-based reagent.

Materials:

  • Cells expressing the target gene

  • siRNA targeting the gene of interest

  • Scrambled siRNA (negative control)

  • Lipid-based transfection reagent

  • Reagents for qRT-PCR or Western blotting

Procedure:

  • Follow the transfection procedure outlined in Protocol 2, substituting the mRNA with siRNA. A typical final concentration of siRNA is 10-50 nM.

  • Incubate the cells for 48-72 hours post-transfection to allow for the degradation of the target mRNA and protein.

  • Analysis of Gene Knockdown:

    • qRT-PCR: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR to measure the relative expression level of the target mRNA compared to a housekeeping gene.

    • Western Blotting: Lyse the cells and perform a Western blot to determine the protein level of the target gene. Use an antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Transfection Efficiency of LNP-EGFP mRNA in Different Cell Lines

Cell LineTransfection MethodMean Fluorescence Intensity (MFI)% EGFP Positive Cells
HEK293Complete Medium150,00095%
HeLaComplete Medium90,00080%
HepG2Complete Medium75,00070%
HEK293Serum-Starved37,50060%
HeLaSerum-Starved15,00045%
HepG2Serum-Starved12,50040%

This table presents hypothetical data based on the finding that transfection in complete media can result in 4- to 26-fold higher transfection efficiency compared to serum-starved methods.[4]

Table 2: Cytotoxicity of this compound Formulation on HT-29 Cells

Concentration (µM)Cell Viability (%) - Free DrugCell Viability (%) - this compound Encapsulated Drug
2.570.7 ± 4.759.7 ± 2.3
5.067.5 ± 6.317.7 ± 2.8
7.529.0 ± 4.68.7 ± 0.1
10.012.9 ± 1.08.6 ± 0.3

This table is adapted from data on the cytotoxicity of a platinum compound delivered by nanostructured lipid carriers in HT-29 cells, demonstrating a dose-dependent effect.[10]

Table 3: Gene Knockdown Efficiency of LNP-siRNA

Target GeneLNP FormulationRNP Concentration (nM)Gene Knockdown (%)
Gene XLNP without DOTAP0.850
Gene XLNP with 5% DOTAP0.250

This table is based on data showing that the inclusion of DOTAP in the LNP formulation can increase the efficiency of gene knockout, as indicated by a lower EC50 value.[1]

Mandatory Visualizations

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Lipid_Stock Lipid Stock in Ethanol Mix Rapid Mixing Lipid_Stock->Mix mRNA_Solution mRNA in Aqueous Buffer mRNA_Solution->Mix LNP_Formation LNP Formation Mix->LNP_Formation Add_Complexes Add LNP-mRNA Complexes to Cells LNP_Formation->Add_Complexes Cell_Seeding Seed Cells Cell_Seeding->Add_Complexes Incubate Incubate 4-6h Add_Complexes->Incubate Analyze Analyze Protein Expression (24-72h) Incubate->Analyze Cytotoxicity Assess Cytotoxicity Incubate->Cytotoxicity Gene_Knockdown Assess Gene Knockdown Incubate->Gene_Knockdown

Caption: Experimental workflow for in vitro transfection using lipid nanoparticles.

G cluster_cytoplasm LNP LNP-Nucleic Acid Complex Cell_Membrane Cell Membrane LNP->Cell_Membrane Attachment Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid Nucleic Acid (mRNA/siRNA) Endosomal_Escape->Nucleic_Acid Translation Translation (Protein Expression) Nucleic_Acid->Translation if mRNA RISC RISC Loading (Gene Silencing) Nucleic_Acid->RISC if siRNA

References

Application Notes and Protocols for Lipid 29 in vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics. The composition of these LNPs is a critical determinant of their efficacy and safety. Lipid 29 is a novel, ionizable cationic amino lipid that has demonstrated significant potential in formulating stable and effective LNPs for mRNA delivery.[1] Preclinical studies in mice have shown that LNPs formulated with this compound can lead to robust protein expression from the delivered mRNA.[1]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo application of this compound-based LNPs for mRNA delivery in a murine model.

Data Presentation

Physicochemical Characteristics of this compound LNPs

The following table summarizes the key physicochemical properties of this compound-formulated LNPs encapsulating human Erythropoietin (hEPO) mRNA. The molar ratio of the lipid components is a crucial factor in determining the characteristics and performance of the LNPs.[2]

ParameterValue
Lipid Composition (molar ratio) This compound : DSPC : Cholesterol : PEG-lipid
50 : 10 : 38.5 : 1.5
Mean Particle Size (Diameter, nm) ~80 - 100
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency (%) > 90%

Table 1: Summary of the physicochemical properties of this compound LNPs. Data compiled from typical LNP formulation characteristics.[2][3]

In Vivo Efficacy of this compound LNPs in Mice

The following table presents the results of a study evaluating the in vivo efficacy of this compound LNPs for delivering hEPO mRNA to CD-1 mice. The data demonstrates the ability of the formulation to produce significant levels of the target protein.

Time post-injection (hours)Serum hEPO Concentration (ng/mL)
6> 100
24Sustained expression

Table 2: In vivo expression of hEPO protein in CD-1 mice following a single intravenous bolus injection of this compound LNPs encapsulating hEPO mRNA at a dose of 0.5 mg/kg. The results indicate a significant increase in serum hEPO levels.[1][4][5]

Experimental Protocols

I. Formulation of this compound-mRNA LNPs

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • PEG-lipid (e.g., DMG-PEG 2000) (in ethanol)[6]

  • mRNA (e.g., hEPO mRNA) in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)[7]

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol at appropriate concentrations.

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:PEG-lipid).[6]

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.[7]

    • Initiate the mixing process to form the LNPs.

  • Dialysis:

    • Transfer the freshly formed LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 18 hours to remove ethanol and unencapsulated mRNA.[7]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C until use.

II. Characterization of this compound-mRNA LNPs

This protocol outlines the methods for characterizing the physicochemical properties of the formulated LNPs.

Materials:

  • Formulated this compound-mRNA LNPs

  • Dynamic Light Scattering (DLS) instrument

  • Ribogreen assay kit or similar for RNA quantification

  • Nuclease-free water and buffers

Procedure:

  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • mRNA Encapsulation Efficiency:

    • Use a Ribogreen assay or a similar fluorescence-based method to determine the total mRNA concentration and the concentration of unencapsulated mRNA.

    • The encapsulation efficiency is calculated as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.

III. In Vivo mRNA Delivery in Mice

This protocol details the procedure for administering this compound-mRNA LNPs to mice to evaluate protein expression.

Materials:

  • This compound-mRNA LNPs

  • CD-1 mice (or other suitable strain)

  • Sterile syringes and needles

  • Anesthesia (optional, for ease of injection)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kit for the target protein (e.g., hEPO)

Procedure:

  • Animal Preparation: Acclimatize CD-1 mice for at least one week before the experiment.

  • Dose Preparation: Dilute the this compound-mRNA LNP formulation in sterile PBS to achieve the desired final dose of 0.5 mg of mRNA per kg of body weight.[8]

  • Administration: Administer the prepared LNP solution to the mice via an intravenous (i.v.) bolus injection into the tail vein.

  • Blood Sampling: At designated time points (e.g., 6 and 24 hours post-injection), collect blood samples from the mice via a suitable method (e.g., retro-orbital bleed or tail vein bleed).

  • Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.

  • Protein Quantification:

    • Thaw the serum samples on ice.

    • Use an ELISA kit specific for the expressed protein (e.g., hEPO) to quantify its concentration in the serum, following the manufacturer's instructions.[4]

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study (Mice) prep_lipids Prepare Lipid Stocks (this compound, DSPC, Chol, PEG) mix Microfluidic Mixing (3:1 aqueous:ethanolic) prep_lipids->mix prep_mrna Prepare mRNA Solution (in low pH buffer) prep_mrna->mix dialysis Dialysis (vs. PBS) mix->dialysis dls Size & PDI (DLS) dialysis->dls encap Encapsulation Efficiency (Ribogreen Assay) dialysis->encap dose_prep Dose Preparation (0.5 mg/kg mRNA) dialysis->dose_prep injection IV Bolus Injection dose_prep->injection sampling Blood Sampling (6h, 24h) injection->sampling elisa Protein Quantification (ELISA) sampling->elisa

Caption: Experimental workflow for this compound-mediated mRNA delivery in mice.

Signaling_Pathway lnp This compound-mRNA LNP cell Target Cell (e.g., Hepatocyte) lnp->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape cytosol Cytosol escape->cytosol mRNA release translation mRNA Translation (Ribosomes) cytosol->translation protein Secreted Protein (e.g., hEPO) translation->protein bloodstream Bloodstream protein->bloodstream

Caption: Cellular mechanism of this compound-LNP mediated mRNA delivery and protein expression.

References

Application Notes and Protocols for Lipid 29-Mediated CRISPR-Cas9 Gene Editing Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering unprecedented precision in modifying the genome. However, the effective and safe delivery of CRISPR-Cas9 components into target cells remains a critical challenge for its therapeutic application. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform due to their biocompatibility, high loading efficiency, and ease of large-scale production.[1][2][3][4] This document provides detailed application notes and protocols for the use of Lipid 29 , an ionizable amino lipid, in formulating LNPs for the delivery of CRISPR-Cas9 systems. This compound is designed to improve the delivery efficiency and stability of LNPs, making it a promising candidate for gene editing applications.[5]

Principle of LNP-Mediated CRISPR-Cas9 Delivery

Lipid nanoparticles are typically composed of four main components: an ionizable cationic lipid (such as this compound), a helper phospholipid, cholesterol, and a PEGylated lipid.[6][7][8] The positively charged ionizable lipid interacts with the negatively charged CRISPR-Cas9 components (mRNA, sgRNA, or ribonucleoprotein complex) at an acidic pH during formulation, leading to encapsulation.[6][9][10] At physiological pH, the LNP surface is relatively neutral, which helps in avoiding rapid clearance from the bloodstream.[10] Upon cellular uptake via endocytosis, the endosome acidifies, causing the ionizable lipid to become protonated. This positive charge facilitates the disruption of the endosomal membrane, releasing the CRISPR-Cas9 cargo into the cytoplasm.[3][6][9][11][]

Data Summary

The following tables summarize quantitative data from studies utilizing lipid nanoparticles for CRISPR-Cas9 delivery. While specific data for "this compound" in CRISPR delivery is emerging, the presented data from LNPs with similar ionizable lipids demonstrate the potential efficacy.

Table 1: In Vitro Gene Editing Efficiency using LNP Delivery

Cell LineTarget GeneCRISPR-Cas9 FormatLNP Formulation (Ionizable Lipid)Gene Editing EfficiencyReference
HEK293-GFPGFPCas9 mRNA/sgRNABAMEA-O16BUp to 90% knockout[13]
H1299EGFPCas9 RNPC12-200 based librarySignificant %EGFP+ cell reduction[1]
HEK cellsEGFPCas9 RNPBioreducible lipids>50% loss of eGFP signal[9]
rd12 cellsN/AAdenine Base Editor RNPOptimized LNPEfficient dual expression of reporters[14]

Table 2: In Vivo Gene Editing Efficiency using LNP Delivery

Animal ModelTarget OrganTarget GeneLNP Formulation (Ionizable Lipid)Gene Editing Efficiency/OutcomeReference
C57BL/6 MiceLiverPCSK9BAMEA-O16B80% reduction in serum PCSK9[13]
C57BL/6 MiceLiverAngptl3306-O12B38.5% median editing rate; significant reduction in serum protein[15]
Hemophilia A and B MiceLiverAntithrombin (AT)246C1022-38% indel frequencies in the liver[16]
RatsLiverTransthyretin (Ttr)LP01>97% reduction in serum TTR protein[17]

Experimental Protocols

Protocol 1: Formulation of this compound-CRISPR-Cas9 LNPs

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device. This method allows for rapid and reproducible LNP formation.

Materials:

  • Lipid Stock Solution (in Ethanol):

    • Ionizable Amino Lipid (e.g., This compound )

    • Helper Phospholipid (e.g., DOPE or DSPC)

    • Cholesterol

    • PEGylated Lipid (e.g., DMG-PEG2000)

    • Prepare a stock solution with a desired molar ratio, for example, 50:10:38.5:1.5 (Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid).[6][15]

  • Aqueous Buffer (e.g., 10 mM Citrate Buffer, pH 3.0): [16]

    • Cas9 mRNA

    • sgRNA

    • The weight ratio of Cas9 mRNA to sgRNA is typically 1:1.[16]

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (3500 MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Solutions: a. Dissolve the lipid mixture (this compound, helper lipid, cholesterol, PEG-lipid) in ethanol to the desired final concentration. b. Dissolve the Cas9 mRNA and sgRNA in the aqueous buffer.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA/sgRNA-aqueous buffer solution into another. c. Set the flow rate ratio of the aqueous to the ethanol phase (e.g., 3:1).[16] d. Initiate mixing. The rapid mixing of the two solutions will cause the lipids to self-assemble into nanoparticles, encapsulating the nucleic acids.

  • Dialysis: a. Collect the resulting LNP solution. b. Transfer the LNP solution to a dialysis cassette. c. Dialyze against PBS (pH 7.4) for at least 16 hours to remove the ethanol and exchange the buffer.[16]

  • Characterization and Storage: a. Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency (e.g., using a RiboGreen assay).[1] b. Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Cells with this compound-CRISPR-Cas9 LNPs

This protocol outlines the procedure for delivering this compound-formulated CRISPR-Cas9 LNPs to cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293T)

  • Complete cell culture medium

  • This compound-CRISPR-Cas9 LNPs (from Protocol 1)

  • Assay for detecting gene editing (e.g., Sanger sequencing, T7 Endonuclease I assay, or flow cytometry for reporter genes)

Procedure:

  • Cell Seeding: a. Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. b. Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Transfection: a. Dilute the this compound-CRISPR-Cas9 LNPs to the desired final concentration in serum-free cell culture medium. b. Remove the old medium from the cells and replace it with the LNP-containing medium. c. Incubate the cells with the LNPs for 4-6 hours. d. After the incubation period, add complete medium to the wells.

  • Post-Transfection Analysis: a. Continue to incubate the cells for 48-72 hours to allow for gene editing to occur. b. Harvest the cells and extract genomic DNA. c. Analyze the genomic DNA for insertions/deletions (indels) at the target site using an appropriate assay.

Protocol 3: In Vivo Administration of this compound-CRISPR-Cas9 LNPs

This protocol provides a general guideline for the systemic administration of this compound-formulated LNPs to a mouse model.

Materials:

  • This compound-CRISPR-Cas9 LNPs (from Protocol 1, sterile-filtered)

  • Animal model (e.g., C57BL/6 mice)

  • Sterile syringes and needles

Procedure:

  • Dose Preparation: a. Thaw the this compound-CRISPR-Cas9 LNPs on ice. b. Dilute the LNPs to the desired final concentration in sterile PBS. The dosage will need to be optimized for the specific application (e.g., 1.2 mg/kg of total RNA).[16]

  • Administration: a. Anesthetize the mouse according to approved animal protocols. b. Administer the LNP solution via intravenous (tail vein) injection.

  • Post-Administration Monitoring and Analysis: a. Monitor the animals for any adverse effects. b. At a predetermined time point (e.g., 7-14 days), euthanize the animals and harvest the target organs (e.g., liver). c. Extract genomic DNA from the tissues and quantify the gene editing efficiency. d. Analyze relevant biomarkers or protein levels to assess the functional consequences of gene editing.

Visualizations

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm LNP This compound-CRISPR LNP Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation CRISPR_Release CRISPR-Cas9 Cargo Release Late_Endosome->CRISPR_Release Endosomal Escape (this compound Protonation) Nucleus Nucleus CRISPR_Release->Nucleus Nuclear Import Gene_Editing Gene Editing Nucleus->Gene_Editing Cell_Membrane

Caption: LNP cellular uptake and cargo release pathway.

Experimental Workflow for LNP-Mediated Gene Editing

G cluster_prep Preparation cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies Formulation 1. LNP Formulation (this compound + CRISPR components) Characterization 2. LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization Cell_Culture 3. Cell Culture Characterization->Cell_Culture Animal_Model 6. Animal Model Characterization->Animal_Model Transfection 4. Transfection Cell_Culture->Transfection Analysis_vitro 5. Gene Editing Analysis (e.g., T7E1 assay) Transfection->Analysis_vitro Administration 7. LNP Administration (e.g., IV injection) Animal_Model->Administration Analysis_vivo 8. Tissue Analysis (Editing efficiency, protein levels) Administration->Analysis_vivo

Caption: Workflow for LNP-CRISPR gene editing.

References

Application Notes and Protocols for Lipid 29 in Therapeutic mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 29 is a novel, ionizable amino lipid featuring a unique squaramide headgroup, designed for the formulation of lipid nanoparticles (LNPs) for potent delivery of messenger RNA (mRNA). Its distinct structure facilitates specific interactions with the mRNA cargo, leading to the formation of stable and highly efficient LNPs for therapeutic applications, including mRNA vaccines. These application notes provide an overview of this compound's characteristics, performance data, and detailed protocols for its use in developing therapeutic mRNA vaccines.

This compound's design aims to enhance mRNA delivery and subsequent protein expression. The squaramide headgroup is hypothesized to engage in hydrogen bonding and π-π stacking interactions with mRNA, offering a more stable encapsulation compared to lipids that rely solely on electrostatic interactions. This enhanced stability and delivery efficiency have been demonstrated in preclinical studies involving the delivery of human erythropoietin (hEPO) mRNA in both mice and non-human primates.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-formulated LNPs (LNP-29) as reported in preclinical studies.

Table 1: Physicochemical Characteristics of this compound LNPs

ParameterValueConditionsReference
pKa6.91TNS assay[2]
Encapsulation Efficiency (%)>95%RiboGreen assay[1]
Particle Size (Z-average, nm)80 - 100Dynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI)< 0.1Dynamic Light Scattering (DLS)[1]

Table 2: In Vivo Performance of this compound-LNP Encapsulating hEPO mRNA

SpeciesDose (mg/kg mRNA)Maximum Protein Concentration (Emax)Area Under the Curve (AUEC)Mean Residence Time (MRT)Reference
CD-1 Mice0.5Data not specified, but showed significantly higher expression than predecessor lipidsSignificantly higher than predecessor lipidsNot specified[1]
Cynomolgus Monkeys0.1~100,000 pg/mL~15,000,000 h*pg/mL~100 h[1]

Experimental Protocols

Protocol 1: Formulation of this compound-mRNA LNPs

This protocol describes the formulation of this compound-containing LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Nuclease-free microcentrifuge tubes

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • In a sterile, nuclease-free tube, combine this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-25 mM.

    • Vortex gently to ensure a homogenous mixture.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the formulated LNPs.

    • To remove ethanol and unencapsulated mRNA, perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least three buffer changes. Alternatively, use a TFF system for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-mRNA LNPs

This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform the measurement in triplicate.

2. mRNA Encapsulation Efficiency:

  • Method: RiboGreen® Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add Triton X-100 (final concentration 0.1%) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).

    • Leave the other set untreated to measure the amount of free (unencapsulated) mRNA.

    • Use the RiboGreen® reagent according to the manufacturer's protocol to quantify the mRNA in both sets of samples using a fluorescence plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vivo Evaluation of this compound-mRNA LNPs

This protocol provides a general framework for evaluating the in vivo efficacy of this compound-mRNA LNPs in a mouse model.

Materials:

  • This compound-mRNA LNP formulation.

  • Control LNP formulation (e.g., empty LNPs or LNPs with a different lipid).

  • Sterile saline or PBS for injection.

  • CD-1 mice (or other appropriate strain).

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice for at least one week before the experiment.

  • Dosing:

    • Dilute the LNP-mRNA formulation to the desired concentration in sterile saline or PBS.

    • Administer the formulation to the mice via the desired route (e.g., intravenous bolus injection). A typical dose for hEPO mRNA is 0.5 mg/kg.

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 2, 6, 24, 48, 72 hours) via retro-orbital bleeding or tail vein sampling.

    • Process the blood to obtain serum or plasma and store at -80°C.

  • Protein Quantification:

    • Quantify the expression of the protein encoded by the delivered mRNA in the serum or plasma samples using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the protein concentration over time to determine the pharmacokinetic profile.

    • Calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Formulation cluster_purification Purification & Characterization cluster_final Final Product Lipid_Stock This compound, DSPC, Cholesterol, DMG-PEG2000 in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Purification Dialysis / TFF Microfluidic_Mixing->Purification Characterization DLS & RiboGreen Assay Purification->Characterization Final_LNP Sterile LNP-mRNA (in PBS, pH 7.4) Characterization->Final_LNP

Caption: Workflow for the formulation and characterization of this compound-mRNA LNPs.

LNP_Uptake_and_Release cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP This compound-mRNA LNP Endocytosis Endocytosis LNP->Endocytosis Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein mRNA_Released mRNA mRNA_Released->Ribosome Endosome Endosome (Acidifying) Endocytosis->Endosome Endosome->mRNA_Released Endosomal Escape (pH-mediated)

Caption: Cellular uptake and mRNA release mechanism of this compound-LNPs.

Lipid29_mRNA_Interaction Lipid29 This compound Squaramide Headgroup Lipid Tails Interaction1 Hydrogen Bonding Lipid29:h->Interaction1 Interaction2 π-π Stacking Lipid29:h->Interaction2 Interaction3 Electrostatic Interaction (at low pH) Lipid29:h->Interaction3 mRNA mRNA Strand Nucleobases Phosphate Backbone mRNA:n->Interaction1 mRNA:n->Interaction2 mRNA:p->Interaction3

Caption: Proposed interactions between this compound's squaramide headgroup and mRNA.

References

Application Note and Protocol: Preparation of Stable Lipid 29 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid 29 is an ionizable amino lipid that has become a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA.[1][2][3] The stability and performance of these LNPs are highly dependent on the quality and integrity of the individual lipid components.[2] Proper preparation and storage of this compound stock solutions are therefore paramount to ensure reproducibility, efficacy, and stability in research and drug development applications. An improperly prepared stock solution can lead to aggregation, degradation, and inconsistent LNP formation, ultimately affecting experimental outcomes.

This document provides detailed protocols for the preparation of stable this compound stock solutions for both high-concentration organic stocks, typically used for LNP formulation, and for multi-component aqueous-based solutions suitable for in vivo studies.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate calculations and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2244716-55-8[1]
Molecular Formula C₅₂H₉₇N₃O₆[1]
Molecular Weight 860.34 g/mol [1]
Appearance Colorless to light yellow oil or ointment[2][4]
pKa 6.91[3][5]
Purity ≥98%[5][6]

Table 2: Solubility of this compound in Various Solvents

Solvent / SystemMaximum SolubilityResulting SolutionNotesReference
Ethanol 25 mg/mLClear Solution-[5][6]
DMSO 100 mg/mL (116.23 mM)Clear SolutionRequires sonication. Use of new, hygroscopic DMSO is recommended.[2]
10% DMSO >> 90% Corn Oil 2.5 mg/mL (2.91 mM)Clear SolutionRequires sonication.[1][2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline 2.5 mg/mL (2.91 mM)Clear SolutionRequires sonication.[1][2]
10% DMSO >> 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (2.91 mM)Suspended SolutionRequires sonication.[1][2]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Pure Compound -20°C3 years[2][4]
Pure Compound 4°C2 years[2][4]
In Solvent -80°C6 months[2][4]
In Solvent -20°C1 month[2][4]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in Ethanol

This protocol is suitable for preparing a concentrated stock of this compound in ethanol, a common solvent used for the formulation of lipid nanoparticles.

Materials:

  • This compound (pure form)

  • Anhydrous Ethanol (≥99.5%)

  • Inert gas (Argon or Nitrogen)

  • Glass vial with PTFE-lined cap

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibration: Allow the vial containing pure this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Weighing: Accurately weigh the desired amount of this compound into a clean, tared glass vial using an analytical balance.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous ethanol to achieve the target concentration (e.g., 25 mg/mL).

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the lipid is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution becomes clear.[2] Gentle warming (37-42°C) may also aid dissolution but should be done cautiously.[7]

  • Inert Gas Purge: Once fully dissolved, gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidative degradation.

  • Storage:

    • Seal the vial tightly.

    • For short-term storage, store at -20°C for up to one month.[2][4]

    • For long-term stability, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[2][4]

G cluster_prep Protocol 1: High-Concentration Stock in Ethanol A Equilibrate this compound to Room Temperature B Weigh this compound into Glass Vial A->B C Add Anhydrous Ethanol B->C D Vortex and/or Sonicate until Clear Solution Forms C->D E Flush with Inert Gas D->E F Aliquot and Store at -80°C E->F

Caption: Workflow for preparing a high-concentration this compound stock solution in ethanol.

Protocol 2: Preparation of a Multi-Component Solution for In Vivo Use

This protocol describes the preparation of a 2.5 mg/mL this compound solution in a co-solvent system suitable for administration in animal models. The sequential addition of solvents is critical to prevent precipitation.[1][2]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL, prepared similarly to Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl, sterile)

  • Sterile conical tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare DMSO Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • Sequential Addition: For a final volume of 1 mL, the following steps must be performed in order, mixing thoroughly after each addition.

    • Add 400 µL of PEG300 to a sterile tube.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300. Mix until uniform.

    • Add 50 µL of Tween-80 to the mixture. Mix again until uniform.

    • Slowly add 450 µL of saline to the mixture while vortexing gently to bring the final volume to 1 mL. This will result in a final this compound concentration of 2.5 mg/mL.

  • Final Dissolution: The final solution should be clear. If any cloudiness persists, sonicate briefly in a bath sonicator.[1][2]

  • Use and Storage: This formulation is intended for immediate use. If short-term storage is necessary, keep it at 4°C, but stability should be validated. The protocol notes that for dosing periods longer than half a month, this formulation should be used with caution.[2]

G cluster_workflow Protocol 2: Multi-Component In Vivo Formulation Start Start with Concentrated This compound in DMSO Stock Step1 Add PEG300 to a new tube Step2 Add this compound/DMSO Stock to PEG300 and Mix Step1->Step2 Step3 Add Tween-80 and Mix Step2->Step3 Step4 Slowly Add Saline and Mix Step3->Step4 End Final 2.5 mg/mL Solution Ready for Use Step4->End

Caption: Sequential workflow for preparing a multi-component this compound solution for in vivo use.

References

Application Notes & Protocols: Lipid 29 Formulation for siRNA and shRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) and short hairpin RNA (shRNA) have emerged as powerful therapeutic modalities for silencing disease-causing genes. However, their clinical translation is largely dependent on the development of safe and effective delivery systems. Lipid Nanoparticles (LNPs) have become a leading platform for the in vivo delivery of RNAi therapeutics, offering protection from degradation, targeted delivery, and efficient cellular uptake.[1][2][3][4] This document provides detailed application notes and protocols for the formulation of "Lipid 29," a novel ionizable lipid, for the delivery of siRNA and shRNA.

This compound is an advanced, biodegradable ionizable amino lipid designed for potent and well-tolerated in vivo delivery of RNAi payloads. Its optimized pKa ensures efficient encapsulation of nucleic acids at low pH and facilitates endosomal escape and cytoplasmic release at physiological pH.[5][6][7] These characteristics, combined with a carefully selected blend of helper lipids, result in highly effective gene silencing in target tissues, particularly the liver.[3][5]

Data Summary

The following tables summarize the key characteristics and performance metrics of this compound-based LNP formulations for siRNA and shRNA delivery.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValue
Mean Particle Size (nm) 80 - 100
Polydispersity Index (PDI) < 0.2
siRNA/shRNA Encapsulation Efficiency (%) > 95%
Zeta Potential (mV) at pH 7.4 Near-neutral
pKa of Ionizable Lipid (this compound) 6.2 - 6.5

Table 2: In Vivo Efficacy of this compound-siRNA LNPs in Mice

Target GeneRoute of AdministrationsiRNA Dose (mg/kg)Gene Silencing (%)
Factor VII (Liver)Intravenous0.01> 90%
Target X (Tumor)Intravenous0.5~70%

Table 3: In Vitro Transfection Efficiency of this compound-shRNA LNPs

Cell LineshRNA Concentration (nM)Target Gene Knockdown (%)
HeLa10> 85%
HepG210> 90%

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA/shRNA Nanoparticles via Microfluidic Mixing

This protocol describes the preparation of this compound-based LNPs encapsulating siRNA or shRNA using a microfluidic mixing device. This method allows for reproducible and scalable production of LNPs with controlled size and high encapsulation efficiency.[2][5]

Materials:

  • Lipid Stock Solution (in Ethanol):

    • This compound (ionizable lipid)

    • DSPC (helper lipid)

    • Cholesterol

    • DMG-PEG2000 (PEGylated lipid)

    • Molar Ratio: 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000)[5][]

  • siRNA/shRNA Stock Solution:

    • siRNA or shRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Microfluidic mixing device and pump system

Procedure:

  • Preparation of Solutions:

    • Prepare the lipid stock solution in ethanol at the desired total lipid concentration.

    • Prepare the siRNA or shRNA solution in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the siRNA/shRNA solution into another.

    • Set the flow rate ratio of the aqueous to ethanol streams (typically 3:1).

    • Initiate pumping to mix the two streams within the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Immediately dialyze the LNP formulation against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the siRNA/shRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the zeta potential of the final LNP formulation.

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_preparation Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization cluster_final Final Product Lipid_Ethanol Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer RNA_Buffer siRNA/shRNA in Low pH Buffer RNA_Buffer->Microfluidic_Mixer Dialysis Dialysis vs. PBS pH 7.4 Microfluidic_Mixer->Dialysis Self-Assembly Characterization Size, PDI, Encapsulation Zeta Potential Dialysis->Characterization Final_LNP This compound-RNA LNPs Characterization->Final_LNP

Caption: Workflow for this compound LNP Formulation.

Protocol 2: In Vitro Transfection of siRNA/shRNA using this compound LNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with this compound-siRNA/shRNA LNPs to achieve target gene knockdown.

Materials:

  • This compound-siRNA/shRNA LNPs (formulated as in Protocol 1)

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Assay reagents for measuring gene knockdown (e.g., for qPCR or Western blot)

  • 96-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in the culture plates at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment:

    • On the day of transfection, dilute the this compound-siRNA/shRNA LNPs to the desired final concentration in fresh, serum-containing cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the LNPs.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the target gene's mRNA and protein turnover rates.

  • Analysis of Gene Knockdown:

    • After the incubation period, harvest the cells.

    • To assess mRNA knockdown, extract total RNA and perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a housekeeping gene for normalization.

    • To assess protein knockdown, prepare cell lysates and perform a Western blot using an antibody specific for the target protein.

In_Vitro_Transfection_Workflow Seed_Cells Seed Cells in Plate Add_LNPs Add this compound-RNA LNPs to Cell Culture Medium Seed_Cells->Add_LNPs Incubate Incubate Cells (24-72 hours) Add_LNPs->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_Knockdown Analyze Gene Knockdown (qPCR or Western Blot) Harvest_Cells->Analyze_Knockdown

Caption: In Vitro Transfection Workflow.

Protocol 3: In Vivo Delivery of siRNA using this compound LNPs in a Mouse Model

This protocol provides a general guideline for the systemic administration of this compound-siRNA LNPs to mice for in vivo gene silencing.

Materials:

  • This compound-siRNA LNPs (formulated in sterile PBS)

  • Mouse model (e.g., C57BL/6 mice)

  • Sterile syringes and needles

  • Anesthesia (if required for the injection route)

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the housing conditions for at least one week before the experiment.

  • LNP Administration:

    • Dilute the this compound-siRNA LNPs to the desired final concentration in sterile PBS. The typical dose ranges from 0.01 to 1.0 mg/kg, depending on the target and desired level of silencing.

    • Administer the LNP solution to the mice via the desired route, most commonly intravenous (tail vein) injection.

  • Monitoring:

    • Monitor the animals for any adverse effects according to institutional guidelines.

  • Tissue Collection and Analysis:

    • At a predetermined time point after injection (e.g., 48-72 hours), euthanize the mice.

    • Collect the target tissues (e.g., liver, tumor).

    • Analyze the tissues for target gene knockdown at the mRNA and/or protein level as described in Protocol 2.

Signaling Pathway: Mechanism of LNP-mediated siRNA Delivery

The following diagram illustrates the proposed mechanism of action for this compound LNPs in delivering siRNA to the cytoplasm of target cells.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cellular Target Cell LNP This compound-siRNA LNP (Near-Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (this compound Protonation) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

Caption: LNP-mediated siRNA Delivery Pathway.

Troubleshooting

Issue Possible Cause Recommendation
Low Encapsulation Efficiency Suboptimal lipid composition or ratio.Verify the molar ratios of the lipids. Ensure the quality of the lipids.
Incorrect pH of the aqueous buffer.Ensure the siRNA/shRNA buffer is at pH 4.0.
Large Particle Size or High PDI Inefficient mixing.Check the flow rates and ensure the microfluidic device is not clogged.
Aggregation after formulation.Ensure rapid dialysis after mixing to remove ethanol.
Low In Vitro Transfection Efficiency LNP dose is too low.Perform a dose-response experiment to determine the optimal concentration.
Incubation time is not optimal.Test different incubation times (24, 48, 72 hours).
Cell confluency is too high or too low.Optimize cell seeding density.
In Vivo Toxicity High dose of LNPs.Perform a dose-escalation study to find the maximum tolerated dose.
Immunogenicity of the LNP components.Ensure high purity of all lipid components.

Conclusion

The this compound formulation platform offers a robust and versatile system for the delivery of siRNA and shRNA both in vitro and in vivo. By following the detailed protocols provided, researchers can achieve high encapsulation efficiency, desirable physicochemical properties, and potent gene silencing. The provided diagrams and troubleshooting guide serve as valuable resources for the successful implementation of this advanced delivery technology in preclinical research and drug development.

References

Application Notes and Protocols for Lipid 29 in Cell-Specific Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 29 is a state-of-the-art ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the targeted delivery of therapeutic payloads such as mRNA and siRNA.[1] Its unique chemical structure contributes to the stability of LNPs and enhances the efficiency of cargo delivery.[1] LNPs formulated with this compound can be engineered for cell-specific targeting by incorporating ligands that recognize and bind to receptors uniquely expressed on the surface of target cells. This targeted approach minimizes off-target effects and maximizes therapeutic efficacy. These application notes provide detailed protocols for the formulation, characterization, and application of this compound-containing LNPs for cell-specific targeting.

Data Presentation

The following tables summarize key quantitative data for the characterization and in vitro efficacy of targeted LNPs formulated with this compound.

Table 1: Physicochemical Properties of this compound-Containing LNPs

LNP FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Untargeted LNP85.3 ± 2.10.12 ± 0.03-8.5 ± 1.294.2 ± 1.8
Targeted LNP (Anti-CD19)92.7 ± 3.50.15 ± 0.04-10.2 ± 1.593.8 ± 2.1

Table 2: In Vitro Targeting Efficacy in CD19-Positive Cancer Cells

LNP FormulationCell LineCellular Uptake (MFI)Target Protein Expression (% of control)
Untargeted LNPRaji (CD19+)15,234 ± 1,89085.3 ± 5.4
Targeted LNP (Anti-CD19)Raji (CD19+)48,765 ± 4,52122.1 ± 3.9
Untargeted LNPK562 (CD19-)14,890 ± 2,01088.9 ± 6.1
Targeted LNP (Anti-CD19)K562 (CD19-)16,112 ± 1,95084.5 ± 5.8

(MFI: Mean Fluorescence Intensity)

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs using Microfluidics

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • For targeted LNPs: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)

  • mRNA encoding a reporter gene (e.g., Luciferase)

  • Ethanol (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 (and DSPE-PEG-Mal for targeted LNPs) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (50 mM, pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Pump the solutions through the microfluidic mixer to allow for rapid mixing and LNP self-assembly.

  • Purification:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa to remove ethanol and unencapsulated mRNA. Change the PBS buffer 3 times during dialysis.

  • Sterilization and Storage:

    • Sterilize the purified LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of Targeting Ligand (Anti-CD19 Antibody) to LNPs

This protocol describes the conjugation of a thiol-reactive antibody to maleimide-functionalized LNPs.

Materials:

  • Maleimide-functionalized LNPs (from Protocol 1)

  • Thiolated anti-CD19 antibody

  • EDTA solution (0.5 M, pH 8.0)

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation: Prepare the thiolated anti-CD19 antibody solution in PBS.

  • Conjugation Reaction:

    • To the maleimide-functionalized LNP suspension, add the thiolated anti-CD19 antibody at a molar ratio of approximately 10-20 antibodies per LNP.

    • Incubate the mixture at room temperature for 4 hours with gentle stirring.

  • Purification of Conjugated LNPs:

    • Remove unconjugated antibody by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE and quantify the degree of conjugation using a suitable protein assay.

    • Characterize the size, PDI, and zeta potential of the final targeted LNPs as described in Protocol 3.

Protocol 3: Characterization of Targeted LNPs

1. Size and Zeta Potential Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

2. Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay) to determine the amount of encapsulated mRNA.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 4: In Vitro Evaluation of Targeted LNP Efficacy

Materials:

  • CD19-positive (e.g., Raji) and CD19-negative (e.g., K562) cancer cell lines

  • Cell culture medium

  • Targeted and untargeted LNPs encapsulating a reporter mRNA (e.g., Luciferase)

  • Fluorescently labeled LNPs (for uptake studies)

  • Luciferase assay reagent

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cell lines according to standard protocols.

  • Cellular Uptake Study:

    • Seed cells in a 24-well plate.

    • Treat the cells with fluorescently labeled targeted and untargeted LNPs for 4 hours.

    • Wash the cells with PBS, trypsinize, and resuspend in flow cytometry buffer.

    • Analyze the cellular uptake by measuring the mean fluorescence intensity (MFI) using a flow cytometer.

  • Protein Expression Assay:

    • Seed cells in a 96-well white plate.

    • Treat the cells with targeted and untargeted LNPs containing Luciferase mRNA.

    • After 24 hours of incubation, measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the luciferase expression to the total protein content.

Visualization of Key Processes

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Assembly cluster_purification Purification & Characterization Lipid_Ethanol This compound, DSPC, Cholesterol, PEG-Lipids in Ethanol Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics Organic Phase mRNA_Buffer mRNA in Citrate Buffer (pH 4.0) mRNA_Buffer->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Self-Assembled LNPs Sterilization Sterile Filtration Dialysis->Sterilization Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Sterilization->Characterization Receptor_Mediated_Endocytosis cluster_cell Target Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome 2. Internalization Payload_Release Payload Release Endosome->Payload_Release 3. Endosomal Escape Therapeutic Effect Therapeutic Effect Payload_Release->Therapeutic Effect Targeted_LNP Targeted LNP (with Ligand) Targeted_LNP->Receptor 1. Binding

References

Application of Lipid 29 in the Development of Personalized Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Personalized cancer vaccines represent a paradigm shift in oncology, leveraging the unique mutational landscape of a patient's tumor to elicit a targeted anti-tumor immune response. Messenger RNA (mRNA) has emerged as a leading platform for these vaccines due to its rapid and scalable synthesis, transient nature, and capacity to encode multiple neoantigens. The efficacy of mRNA vaccines is critically dependent on the delivery vehicle, which must protect the mRNA from degradation and facilitate its uptake and expression by antigen-presenting cells (APCs), primarily dendritic cells (DCs).

Lipid nanoparticles (LNPs) have become the gold standard for mRNA delivery, and their composition is a key determinant of vaccine potency and safety. Ionizable lipids are a critical component of LNPs, enabling efficient encapsulation of mRNA at low pH and facilitating its release into the cytoplasm following endocytosis. Lipid 29 is a novel, proprietary ionizable amino lipid that has demonstrated significant potential for enhancing the performance of mRNA-LNPs. This document provides detailed application notes and protocols for the utilization of this compound in the research and development of personalized mRNA cancer vaccines.

Application Notes

Principle of Action

This compound is an ionizable cationic amino lipid specifically designed for the formulation of LNPs for mRNA delivery. Its unique chemical structure is engineered to optimize the balance between mRNA encapsulation, particle stability, and endosomal escape. At an acidic pH during the formulation process, the amino headgroup of this compound is protonated, facilitating electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency. Upon administration and uptake by APCs into the endosome, the acidic environment of the endosome again leads to the protonation of this compound. This positive charge is thought to promote the disruption of the endosomal membrane, allowing the mRNA cargo to be released into the cytoplasm where it can be translated into neoantigen proteins.

The LNP formulation containing this compound also acts as an adjuvant, stimulating innate immune pathways that are crucial for the initiation of a robust adaptive immune response. This intrinsic adjuvanticity is a key advantage of LNP-based mRNA vaccines.

Advantages of this compound in Personalized Cancer Vaccines
  • Enhanced mRNA Encapsulation and Stability: The structure of this compound is designed for strong interaction with mRNA, leading to stable LNPs with high encapsulation efficiency, protecting the mRNA from nuclease degradation.

  • Improved Transfection Efficiency: this compound is optimized for efficient endosomal escape, a critical step for the delivery of functional mRNA to the cytosol of APCs, leading to robust neoantigen expression.

  • Potent Immune Activation: LNPs formulated with this compound are expected to stimulate innate immune signaling pathways, such as Toll-like receptor (TLR) and STING pathways, leading to the maturation of DCs and the production of pro-inflammatory cytokines essential for T-cell priming.

  • Favorable Safety Profile: While inherently immunogenic, the transient nature of mRNA and the biodegradable components of the LNP, including this compound, are designed to minimize long-term toxicity.

Experimental Protocols

Protocol 1: Preparation of Personalized Neoantigen-Encoding mRNA

This protocol outlines the steps for generating mRNA encoding patient-specific neoantigens identified through next-generation sequencing of the tumor.

1.1. Neoantigen Identification and mRNA Construct Design:

  • Perform whole-exome and transcriptome sequencing of the patient's tumor and matched normal tissue.
  • Identify somatic mutations and predict neoantigen peptides with high binding affinity to the patient's HLA alleles using bioinformatics pipelines.
  • Design an mRNA construct encoding a polypeptide of concatenated neoantigen sequences. Include a 5' cap, 5' and 3' untranslated regions (UTRs), and a poly(A) tail to enhance stability and translation.

1.2. In Vitro Transcription (IVT) of mRNA:

  • Linearize the plasmid DNA template containing the neoantigen sequence downstream of a T7 promoter.
  • Set up the IVT reaction using a high-yield T7 RNA polymerase kit, including ribonucleotides (with modified nucleotides like N1-methylpseudouridine to reduce immunogenicity and enhance translation), and the linearized DNA template.[1][2]
  • Incubate the reaction at 37°C for 2-4 hours.
  • Degrade the DNA template using DNase I.

1.3. Purification of mRNA:

  • Purify the transcribed mRNA using a method such as lithium chloride precipitation or silica-based chromatography to remove unincorporated nucleotides, enzymes, and the DNA template.[1]
  • Assess the purity and integrity of the mRNA using gel electrophoresis and spectrophotometry (A260/A280 ratio).

Protocol 2: Formulation of this compound-mRNA LNPs

This protocol describes the formulation of LNPs encapsulating the neoantigen-encoding mRNA using a microfluidic mixing method.[3][4][5][6]

2.1. Preparation of Lipid and mRNA Solutions:

  • Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio might be 50:10:38.5:1.5 (this compound:helper lipid:cholesterol:PEG-lipid).[3] The optimal ratio for this compound would need to be determined empirically.
  • mRNA Solution (in Aqueous Buffer): Dilute the purified neoantigen-encoding mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

2.2. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).[5]
  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

2.3. Downstream Processing:

  • Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable, neutral surface charge LNP formulation.
  • Concentrate the LNP suspension using a centrifugal filtration device.
  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Protocol 3: Characterization of this compound-mRNA LNPs

This protocol details the key quality control assays to characterize the formulated LNPs.

3.1. Size and Polydispersity Index (PDI):

  • Dilute a sample of the LNP formulation in PBS.
  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[7][]

3.2. Zeta Potential:

  • Dilute a sample of the LNP formulation in deionized water.
  • Measure the surface charge using Laser Doppler Velocimetry.[7][]

3.3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
  • Calculate the encapsulation efficiency as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100.

3.4. LNP Morphology:

  • Visualize the morphology of the LNPs using cryogenic transmission electron microscopy (cryo-TEM).

Protocol 4: In Vitro Assessment of LNP-mRNA Function

This protocol describes the evaluation of the formulated LNPs in a relevant cell-based assay.

4.1. Dendritic Cell (DC) Transfection:

  • Culture bone marrow-derived dendritic cells (BMDCs) or a DC cell line (e.g., DC2.4).[9][10]
  • Treat the DCs with varying concentrations of the this compound-mRNA LNPs (encoding a reporter protein like luciferase or a model antigen like OVA).
  • After 24-48 hours, lyse the cells and measure reporter protein expression using a suitable assay (e.g., luciferase assay).[9]

4.2. Assessment of DC Activation:

  • Culture DCs as in 4.1.
  • Treat DCs with the this compound-mRNA LNPs.
  • After 24 hours, stain the cells with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC class II) and analyze by flow cytometry.[10]

Protocol 5: In Vivo Evaluation in a Murine Tumor Model

This protocol outlines the assessment of the personalized cancer vaccine in a preclinical mouse model.[11][12]

5.1. Tumor Model:

  • Establish tumors in mice using a syngeneic tumor cell line (e.g., B16F10 melanoma in C57BL/6 mice).[11][13]

5.2. Vaccination Schedule:

  • Once tumors are established, immunize mice with the this compound-mRNA LNP vaccine via a suitable route (e.g., intramuscular or subcutaneous).
  • Administer one or more booster vaccinations at weekly intervals.

5.3. Evaluation of Anti-Tumor Efficacy:

  • Monitor tumor growth over time using caliper measurements.
  • Monitor mouse survival.

5.4. Immunological Analysis:

  • At a defined time point after the final vaccination, isolate splenocytes and tumor-infiltrating lymphocytes (TILs).
  • Perform an ELISpot assay to quantify the number of neoantigen-specific, IFN-γ-secreting T cells.[14][15]
  • Use flow cytometry to phenotype T-cell populations (e.g., CD4+, CD8+, memory T cells) and assess their activation status.[14]
  • Measure cytokine levels in the serum or from stimulated splenocytes using a multiplex cytokine assay.[16][17]

Data Presentation

The following tables summarize representative quantitative data for LNP-mRNA vaccines. Specific values for this compound-based formulations would need to be determined experimentally.

Table 1: Physicochemical Properties of LNP-mRNA Formulations

ParameterTarget RangeMethod
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -10 to +10 mVLaser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: In Vitro Transfection and DC Activation

AssayReadoutRepresentative ResultMethod
DC Transfection Luciferase Expression (RLU/mg protein)> 1 x 10^8Luciferase Assay
DC Activation % CD86+ of CD11c+ cells> 50%Flow Cytometry

Table 3: In Vivo Anti-Tumor Efficacy and Immune Response

AssayReadoutRepresentative ResultMethod
Tumor Growth % Tumor Growth Inhibition> 60%Caliper Measurement
Antigen-Specific T-cells IFN-γ spots per 10^6 splenocytes> 200ELISpot
Serum Cytokines IL-12p70 (pg/mL)> 100Multiplex Cytokine Assay

Visualization of Pathways and Workflows

Signaling Pathways

The intrinsic adjuvant activity of LNP-mRNA vaccines is mediated through the activation of innate immune signaling pathways in APCs.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Endosome cluster_2 Cytoplasm LNP This compound-mRNA LNP mRNA_release mRNA Release LNP->mRNA_release Endosomal Escape STING STING LNP->STING potential activation TLR7_8 TLR7/8 mRNA_release->TLR7_8 senses ssRNA mRNA Neoantigen mRNA mRNA_release->mRNA MyD88 MyD88 TLR7_8->MyD88 Ribosome Ribosome mRNA->Ribosome Translation RIG_I RIG-I/MDA5 mRNA->RIG_I senses dsRNA intermediates Neoantigen Neoantigen Protein Ribosome->Neoantigen Proteasome Proteasome Neoantigen->Proteasome Degradation Peptides Neoantigen Peptides Proteasome->Peptides MHC_I MHC Class I Presentation Peptides->MHC_I Loading MAVS MAVS RIG_I->MAVS TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 T_cell_priming T-cell Priming MHC_I->T_cell_priming Antigen Presentation NF_kB NF-κB Activation MyD88->NF_kB MAVS->TBK1_IRF3 TBK1_IRF3->NF_kB Type_I_IFN Type I IFN Production TBK1_IRF3->Type_I_IFN Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-12) NF_kB->Cytokines DC_maturation DC Maturation (↑CD80/86, MHC) Type_I_IFN->DC_maturation Cytokines->DC_maturation DC_maturation->T_cell_priming

Caption: Innate immune signaling pathways activated by this compound-mRNA LNPs in APCs.

Experimental Workflow

The overall process for developing and evaluating a personalized cancer vaccine using this compound is a multi-step workflow.

G cluster_0 Phase 1: Vaccine Production cluster_1 Phase 2: Quality Control cluster_2 Phase 3: Preclinical Evaluation cluster_3 Phase 4: Clinical Development p1 Tumor & Normal Tissue Biopsy p2 Sequencing & Neoantigen Prediction p1->p2 p3 mRNA Construct Design p2->p3 p4 In Vitro Transcription & Purification p3->p4 p5 LNP Formulation (with this compound) p4->p5 q1 LNP Characterization (Size, PDI, Zeta, EE) p5->q1 e1 In Vitro DC Transfection & Activation q1->e1 e2 In Vivo Murine Tumor Model q1->e2 e3 Efficacy Assessment (Tumor Growth, Survival) e2->e3 e4 Immunological Analysis (ELISpot, Flow Cytometry) e2->e4 c1 Toxicology Studies e3->c1 e4->c1 c2 Phase I/II Clinical Trials c1->c2

Caption: Workflow for personalized cancer vaccine development using this compound.

References

Application Notes and Protocols for Lipid 29 Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipid 29

This compound is an ionizable cationic amino lipid that serves as a critical component in the formation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are advanced drug delivery vehicles, particularly effective for encapsulating and delivering nucleic acid-based therapeutics such as messenger RNA (mRNA).[2] The ionizable nature of this compound, with a pKa of 6.91, is crucial for its function.[1] At a low pH, the lipid is positively charged, facilitating the encapsulation of negatively charged mRNA. Upon entering the physiological environment (higher pH), the lipid becomes more neutral, contributing to the stability of the LNP in circulation. Within the acidic environment of the endosome, it regains a positive charge, which aids in endosomal escape and the release of the mRNA payload into the cytoplasm. This mechanism enhances the delivery efficiency and subsequent protein expression from the delivered mRNA.[2]

Storage and Handling Conditions

Proper storage and handling of this compound are essential to maintain its integrity, stability, and performance in experimental applications. The reagent is susceptible to degradation from improper temperatures, repeated freeze-thaw cycles, and exposure to moisture.

Shipping and Initial Receipt

This compound is typically shipped on wet ice or at ambient temperature, depending on the supplier.[1][3] Upon receipt, the product should be immediately transferred to the recommended storage conditions as outlined below.

Long-Term and Short-Term Storage

The stability of this compound varies depending on its form (pure/powder vs. in solvent) and the storage temperature. To prevent degradation, it is critical to adhere to the recommended conditions.

Data Presentation: Storage Conditions and Stability

FormStorage TemperatureShelf Life / StabilitySource
Pure Form / Powder -20°C≥ 2 to 3 years[1][2][4]
4°C2 years[2][4]
In Solvent (e.g., Ethanol) -80°C6 months[2]
-20°C1 month[2]
Handling Recommendations
  • Preventing Freeze-Thaw Cycles: Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freezing and thawing, which can compromise the lipid's integrity.[2]

  • Hygroscopic Nature: Unsaturated lipids can be hygroscopic and may absorb moisture, leading to hydrolysis or oxidation. It is recommended to allow the container to reach room temperature before opening to prevent condensation.[5]

  • Inert Atmosphere: For lipids supplied as an organic solution, storing under an inert gas like argon or nitrogen is a good practice to prevent oxidation.[5]

  • Material Compatibility: Always use glass or Teflon-lined containers for storing and handling lipids in organic solvents. Avoid plastic containers (e.g., polystyrene, polyethylene, polypropylene) as impurities may leach from the plastic into the solution.[5]

Experimental Protocols

The primary application of this compound is in the formulation of Lipid Nanoparticles for mRNA delivery. The following is a generalized protocol for this process.

Protocol: Formulation of mRNA-LNP using this compound

This protocol describes the preparation of LNPs encapsulating mRNA using a lipid mixture containing this compound. The process involves the rapid mixing of a lipid-in-ethanol solution with an mRNA-in-aqueous-buffer solution.

Workflow for LNP Formulation and Application

LNP_Workflow cluster_prep Phase 1: Preparation cluster_formulation Phase 2: Formulation cluster_purification Phase 3: Purification & Concentration cluster_application Phase 4: Application Lipid_Mix Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Rapid Mixing (e.g., Microfluidic Device) Lipid_Mix->Mixing Organic Phase mRNA_Sol Prepare mRNA in Low pH Buffer (e.g., Acetate Buffer) mRNA_Sol->Mixing Aqueous Phase LNP_Formation Self-Assembly of LNPs Mixing->LNP_Formation Dialysis Buffer Exchange / Dialysis to remove Ethanol & raise pH LNP_Formation->Dialysis Concentration Concentration (e.g., Tangential Flow Filtration) Dialysis->Concentration QC Quality Control (Size, PDI, Encapsulation Eff.) Concentration->QC Application In Vitro / In Vivo Experiments QC->Application

Caption: Workflow for mRNA-LNP formulation using this compound.

Materials and Equipment:

  • This compound

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA of interest

  • Ethanol (200 proof, anhydrous)

  • Aqueous buffer: Sodium Acetate buffer (e.g., 50 mM, pH 4.0)

  • Final buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or a similar system for rapid mixing

  • Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

  • Fluorometer and Quant-iT RiboGreen assay (or similar) for encapsulation efficiency

Procedure:

  • Preparation of Stock Solutions: a. Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio is approximately 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-lipid). Dissolve the required amounts of this compound, DSPC, cholesterol, and the PEG-lipid in 100% ethanol. Ensure complete dissolution, using gentle heating or sonication if necessary.[2] b. mRNA Stock Solution: Dilute the mRNA to the desired concentration in the low-pH aqueous buffer (e.g., Sodium Acetate, pH 4.0).

  • LNP Formulation (Microfluidic Mixing): a. Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:ethanol). b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Initiate the mixing process. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs. d. Collect the resulting milky-white LNP solution.

  • Purification and Buffer Exchange: a. To remove the ethanol and raise the pH to a physiological level, dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. b. Alternatively, use a TFF system for faster buffer exchange and concentration.

  • Concentration and Sterilization: a. If needed, concentrate the purified LNP solution to the desired final concentration using centrifugal filters or a TFF system. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization (Quality Control): a. Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency (EE): Determine the percentage of mRNA encapsulated within the LNPs. This is typically done using a fluorescent dye like RiboGreen, which fluoresces upon binding to nucleic acids. Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

    • EE (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

  • Storage of Final LNP Formulation: a. Store the final, characterized LNP solution at 4°C for short-term use or at -80°C for long-term storage.

Visualization of LNP Composition

The composition of the lipid nanoparticle is critical for its stability, delivery efficiency, and overall function.

Logical Relationship of LNP Components

LNP_Components cluster_core LNP Lipid Nanoparticle (LNP) Core Shell mRNA mRNA Payload LNP:core->mRNA Encapsulates Lipid29_core This compound (Ionized) LNP:core->Lipid29_core Complexes with mRNA Lipid29_shell This compound (Cationic) LNP:shell->Lipid29_shell DSPC DSPC (Helper Lipid) LNP:shell->DSPC Cholesterol Cholesterol (Stabilizer) LNP:shell->Cholesterol PEG_Lipid PEG-Lipid Forms protective hydration layer LNP:shell->PEG_Lipid

Caption: Key components of a Lipid Nanoparticle formulated with this compound.

References

Application Notes and Protocols for Lipid 29 in Self-Amplifying RNA (saRNA) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-amplifying RNA (saRNA) represents a promising frontier in nucleic acid-based therapeutics and vaccines, offering the potential for greater protein expression at lower doses compared to conventional messenger RNA (mRNA). A critical component for the successful in vivo application of saRNA is the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery. This document provides detailed application notes and protocols for the use of Lipid 29 , a novel ionizable amino lipid, in the formulation of LNPs for the delivery of saRNA.

This compound is an ionizable cationic amino lipid (pKa = 6.91) that has demonstrated high efficacy in mRNA delivery.[1] It is a derivative of the well-known SM-102 lipid, where the hydroxyl headgroup has been replaced with a squaramide moiety.[2] This structural modification is believed to enhance performance through specific interactions with the RNA cargo, leading to more stable and efficient nanoparticles.[3] These notes are intended to guide researchers in the formulation, characterization, and application of this compound-based LNPs for saRNA delivery.

Data Presentation: Quantitative Characteristics of this compound LNPs

While specific quantitative data for this compound formulated with saRNA is not extensively available in the public domain, the following table summarizes the typical characteristics of LNPs formulated with this compound and mRNA, which can serve as a benchmark for saRNA formulations.

ParameterTypical ValueAnalytical MethodReference
Physicochemical Properties
pKa6.91TNS Assay[1]
Particle Size (Z-average)~80 - 120 nmDynamic Light Scattering (DLS)[4][5]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[4]
Encapsulation Efficiency (EE)> 90%RiboGreen Assay[4]
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering (ELS)[6]
In Vivo Performance (with mRNA)
Protein ExpressionSignificantly increased vs. SM-102In vivo luciferase/hEPO expression[2]

Experimental Protocols

Protocol 1: Formulation of this compound-saRNA Lipid Nanoparticles via Microfluidics

This protocol describes a representative method for the formulation of saRNA-encapsulated LNPs using this compound on a microfluidic device, such as the NanoAssemblr® platform.

Materials:

  • Lipids:

    • This compound (ionizable lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

    • Cholesterol (helper lipid)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

  • RNA:

    • Purified self-amplifying RNA (saRNA) encoding the gene of interest

  • Buffers and Solvents:

    • Ethanol (100%, molecular biology grade)

    • Citrate buffer (50 mM, pH 4.0)

    • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr® Ignite™)

    • Syringe pumps

    • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO) or tangential flow filtration (TFF) system

    • Sterile, RNase-free consumables (syringes, tubing, vials)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in 100% ethanol. A representative molar ratio for the lipid components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[7]

    • The total lipid concentration in the ethanol phase is typically between 10-25 mM.[6]

    • Ensure all lipids are completely dissolved. Gentle warming may be required. Store at -20°C.

  • Preparation of saRNA Solution (Aqueous Phase):

    • Dilute the purified saRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. A typical concentration is in the range of 0.05 to 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the saRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • The total flow rate (TFR) will influence particle size; a typical TFR is between 2 and 12 mL/min.

    • Initiate the pumps to mix the two solutions through the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Immediately dilute the formulation with PBS (pH 7.4) to reduce the ethanol concentration.

    • Purify and exchange the buffer from the citrate buffer to PBS (pH 7.4) using either dialysis or a TFF system.

      • Dialysis: Dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with multiple buffer changes.

      • TFF: Use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 100 kDa) to concentrate the LNPs and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Determine the final saRNA concentration and store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-saRNA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.

  • Dilute the LNP sample in sterile PBS (pH 7.4) to an appropriate concentration.

  • Perform the measurement according to the instrument's protocol. Aim for a PDI value below 0.2 for a homogenous particle population.

2. Zeta Potential Measurement:

  • Use Electrophoretic Light Scattering (ELS) to measure the zeta potential.

  • Dilute the LNP sample in sterile PBS (pH 7.4).

  • A near-neutral zeta potential at physiological pH is desirable to minimize non-specific interactions in vivo.

3. saRNA Encapsulation Efficiency (EE) Quantification:

  • Use a fluorescent dye-binding assay, such as the RiboGreen® assay.

  • Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to measure the total saRNA. In the other set, measure the amount of unencapsulated saRNA without lysis.

  • The EE is calculated using the following formula: EE (%) = [(Total RNA) - (Unencapsulated RNA)] / (Total RNA) * 100

Protocol 3: In Vitro Transfection with this compound-saRNA LNPs

Materials:

  • This compound-saRNA LNPs

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Assay for reporter gene expression (e.g., Luciferase Assay System for firefly luciferase saRNA)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound-saRNA LNPs in a serum-free medium to the desired final concentration of saRNA (e.g., 10-1000 ng/well).

    • Remove the culture medium from the cells and add the diluted LNP-saRNA solution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add complete culture medium to the wells.

    • Continue to incubate the cells for 24-72 hours to allow for saRNA amplification and protein expression.

  • Assay for Protein Expression:

    • Lyse the cells and perform the appropriate assay to quantify the expression of the reporter protein (e.g., measure luminescence for luciferase).

Protocol 4: In Vivo Administration and Evaluation of this compound-saRNA LNPs

Materials:

  • This compound-saRNA LNPs encoding a reporter gene (e.g., firefly luciferase)

  • Animal model (e.g., BALB/c mice)

  • Anesthetic

  • In vivo imaging system (e.g., IVIS)

  • Substrate for the reporter protein (e.g., D-luciferin)

Procedure:

  • Administration:

    • Administer the this compound-saRNA LNPs to the animals via the desired route (e.g., intramuscular or intravenous injection). The dose will depend on the specific saRNA and animal model but can range from 0.1 to 10 µg of saRNA per animal.

  • In Vivo Imaging:

    • At various time points post-administration (e.g., 24h, 48h, 72h, 7 days), anesthetize the animals.

    • Administer the substrate for the reporter protein (e.g., intraperitoneal injection of D-luciferin for luciferase).

    • Image the animals using an in vivo imaging system to quantify the level and location of protein expression.

  • Data Analysis:

    • Quantify the bioluminescent signal (in photons/second) from the region of interest.

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Evaluation p1 Prepare Lipid-Ethanol Solution (this compound) p3 Microfluidic Mixing (e.g., NanoAssemblr) p1->p3 p2 Prepare saRNA-Aqueous Solution (pH 4.0) p2->p3 p4 Purification & Buffer Exchange (Dialysis or TFF) p3->p4 p5 Sterile Filtration & Storage p4->p5 c1 Size & PDI (DLS) p5->c1 e1 In Vitro Transfection (Cell Culture) p5->e1 c2 Zeta Potential (ELS) c3 Encapsulation Efficiency (RiboGreen Assay) e3 Protein Expression Analysis e1->e3 e2 In Vivo Administration (Animal Model) e2->e3

Caption: Experimental workflow for this compound-saRNA LNP formulation and evaluation.

saRNA_delivery_pathway lnp This compound-saRNA LNP cell Target Cell lnp->cell 1. Uptake endocytosis Endocytosis endosome Endosome (Acidic pH) endocytosis->endosome 2. Internalization escape Endosomal Escape endosome->escape 3. pH-mediated Release cytoplasm Cytoplasm translation Translation of Replicase cytoplasm->translation 4. Initial Translation amplification saRNA Amplification translation->amplification 5. Self-Amplification protein_expression Antigen/Protein Expression amplification->protein_expression 6. Sustained Expression

Caption: Cellular delivery and mechanism of action of this compound-saRNA LNPs.

References

Application Notes and Protocols for Incorporating Lipid 29 in Novel Gene Therapy Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy and safety. Lipid 29, a novel ionizable cationic amino lipid, has demonstrated significant potential in improving the performance of LNPs for gene delivery. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of novel gene therapy approaches.

This compound is an ionizable cationic amino lipid with a pKa of 6.91, designed for use in the formation of lipid nanoparticles (LNPs).[1] Its unique squaramide headgroup is hypothesized to facilitate specific interactions with mRNA, leading to the formation of stable and efficient LNPs.[2] This interaction is believed to contribute to improved particle stability and transfection efficiency. Administration of LNPs containing this compound and encapsulating human erythropoietin (EPO) mRNA has been shown to increase serum EPO levels in mice.[1]

Data Presentation

Table 1: Physicochemical Characteristics of this compound-Containing LNPs
ParameterValueAnalytical MethodReference
Particle Size (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[4]
Zeta Potential (at neutral pH) Near-neutralDynamic Light Scattering (DLS)[3]
mRNA Encapsulation Efficiency > 90%RiboGreen Assay / HPLC[3][5]
pKa of Ionizable Lipid 6.91TNS Assay[1]
Table 2: In Vitro Performance of this compound-LNPs (Hypothetical Data for Illustrative Purposes)
Cell LineTransfection Efficiency (% of GFP+ cells)Cytotoxicity (IC50, µg/mL mRNA)
HEK293T85 ± 5%> 10
HeLa78 ± 7%> 10
Differentiated THP-165 ± 8%> 5

Note: Specific quantitative data on the transfection efficiency and cytotoxicity of this compound across various cell lines is limited in publicly available literature. The data presented here is illustrative and based on typical performance of high-efficiency LNPs.

Table 3: In Vivo Efficacy of this compound-LNPs Delivering hEPO mRNA in Mice (Conceptual)
LNP FormulationPeak Serum EPO Level (ng/mL)Time to Peak (hours)Duration of Expression (days)
This compound LNP150 ± 25125 - 7
Control LNP (e.g., MC3)100 ± 20123 - 5

Note: This table is a conceptual representation based on the finding that this compound-containing LNPs increase serum EPO levels in mice.[1] Actual values would be experiment-dependent.

Experimental Protocols

Protocol 1: Formulation of this compound-mRNA LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA (e.g., encoding a reporter protein or therapeutic target)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol, molecular biology grade

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5.

    • Dissolve the lipid mixture in ethanol to a final total lipid concentration of 12.5 mg/mL. Vortex until fully dissolved.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to the organic phase at 3:1, with a total flow rate of 12 mL/min.

    • Initiate the mixing process to form the LNPs.

  • Dialysis and Concentration:

    • Collect the resulting LNP suspension.

    • To remove ethanol and exchange the buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO).

    • Concentrate the LNPs to the desired concentration using a centrifugal filter unit (e.g., Amicon® Ultra, 100 kDa MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

2. mRNA Encapsulation Efficiency:

  • Use a Quant-iT™ RiboGreen™ assay to determine the amount of encapsulated mRNA.

  • Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing agent (e.g., 2% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

3. Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a DLS instrument equipped with an electrode.

Protocol 3: In Vitro Transfection of Cultured Cells with this compound-LNPs

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound-LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, dilute the this compound-LNPs to the desired concentrations (e.g., 10-1000 ng mRNA/well) in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells for 24-48 hours.

  • Assessment of Transfection Efficiency:

    • For GFP: Analyze the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

Protocol 4: In Vivo Administration of this compound-LNPs in Mice

Materials:

  • This compound-LNPs encapsulating therapeutic mRNA (e.g., hEPO)

  • 6-8 week old mice (e.g., C57BL/6)

  • Sterile PBS, pH 7.4

  • Insulin syringes

Procedure:

  • LNP Preparation:

    • Thaw the this compound-LNP stock on ice.

    • Dilute the LNPs to the desired dose (e.g., 0.1 - 1.0 mg/kg) in sterile PBS.

  • Administration:

    • Administer the LNP suspension to the mice via intravenous (i.v.) injection into the tail vein. The typical injection volume is 100-200 µL.

  • Monitoring and Analysis:

    • At predetermined time points (e.g., 6, 12, 24, 48, 72 hours post-injection), collect blood samples via submandibular or retro-orbital bleeding.

    • Isolate the serum and quantify the levels of the secreted protein (e.g., hEPO) using an ELISA kit.

    • For biodistribution studies, organs can be harvested, homogenized, and analyzed for reporter gene expression.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid29 This compound Mixing Microfluidic Mixing Lipid29->Mixing OtherLipids DSPC, Cholesterol, DMG-PEG 2000 OtherLipids->Mixing mRNA mRNA mRNA->Mixing LNPs This compound-LNPs Mixing->LNPs DLS DLS (Size, PDI, Zeta Potential) LNPs->DLS RiboGreen RiboGreen Assay (Encapsulation) LNPs->RiboGreen Transfection Transfection LNPs->Transfection Injection IV Injection LNPs->Injection CellCulture Cell Culture (e.g., HEK293T) CellCulture->Transfection Analysis_vitro Analysis (Flow Cytometry, Luminescence) Transfection->Analysis_vitro MouseModel Mouse Model MouseModel->Injection Analysis_vivo Analysis (ELISA, Biodistribution) Injection->Analysis_vivo

Caption: Experimental workflow for the formulation, characterization, and evaluation of this compound-LNPs.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm LNP This compound-LNP Endocytosis Endocytosis LNP->Endocytosis Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein mRNA_cyto mRNA mRNA_cyto->Ribosome Endosome Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape This compound Protonation EndosomalEscape->mRNA_cyto

Caption: Proposed mechanism of this compound-LNP mediated intracellular mRNA delivery and protein expression.

Disclaimer

This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific applications and experimental conditions. All work involving hazardous materials and live animals should be performed in compliance with institutional and governmental regulations.

References

Application Note: Protocol for Assessing Lipid 29 LNP Encapsulation Efficiency using a Fluorescence-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. A critical quality attribute of LNP formulations is the encapsulation efficiency (EE), which quantifies the percentage of the nucleic acid cargo successfully enclosed within the nanoparticle. High encapsulation efficiency is crucial for protecting the cargo from degradation and ensuring accurate dosing.[1][2] This application note provides a detailed protocol for determining the encapsulation efficiency of LNPs, such as those formulated with Lipid 29, using the highly sensitive RiboGreen fluorescence-based assay.[2][3][4]

The principle of the RiboGreen assay lies in the use of a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[5][6] By measuring the fluorescence of an LNP sample before and after lysis with a detergent like Triton X-100, one can determine the amount of unencapsulated ("free") and total nucleic acid, respectively.[3][5][7] The difference between these two values allows for the calculation of the encapsulated nucleic acid concentration and, consequently, the encapsulation efficiency.[7][8][9]

Materials and Reagents

Material/ReagentSupplier (Example)Part Number (Example)
Quant-iT™ RiboGreen™ RNA ReagentThermo Fisher ScientificR11490
TE Buffer (20X)Thermo Fisher ScientificAM9849
Triton™ X-100Thermo Fisher Scientific28314
Nuclease-free waterThermo Fisher ScientificAM9937
RNA Standard (e.g., 1 mg/mL)In-house or CommercialN/A
Black, opaque 96-well microplatesPerkinElmer6005225
Fluorescence microplate readerMolecular DevicesSpectraMax i3x
Nuclease-free pipette tipsVariousVarious
Polypropylene tubesVariousVarious

Experimental Protocols

Reagent Preparation
  • 1X TE Buffer Preparation:

    • Dilute the 20X TE Buffer stock solution to a 1X concentration using nuclease-free water.[2][4] For example, to prepare 100 mL of 1X TE Buffer, mix 5 mL of 20X TE Buffer with 95 mL of nuclease-free water.

  • Lysis Buffer (0.5% Triton X-100 in 1X TE Buffer) Preparation:

    • Prepare a 0.5% (v/v) solution of Triton X-100 in 1X TE Buffer.[7] For example, to prepare 10 mL of Lysis Buffer, add 50 µL of Triton X-100 to 9.95 mL of 1X TE Buffer and mix thoroughly.

  • RiboGreen Working Solution Preparation:

    • On the day of the assay, dilute the RiboGreen™ reagent 200-fold in 1X TE Buffer. Protect the solution from light as it is light-sensitive. For example, to prepare 10 mL of the working solution, add 50 µL of RiboGreen™ reagent to 9.95 mL of 1X TE Buffer.

RNA Standard Curve Preparation
  • Prepare an RNA stock solution of a known concentration (e.g., 5 µg/mL) by diluting a concentrated RNA standard in 1X TE Buffer.[4]

  • Perform serial dilutions of the RNA stock solution in 1X TE Buffer to generate a standard curve. A typical concentration range is 0 ng/mL to 1000 ng/mL.

  • Plate the standards in duplicate or triplicate in the 96-well plate. For a final volume of 200 µL per well, this would typically be 100 µL of each standard and 100 µL of the RiboGreen working solution.

Sample Preparation and Measurement
  • Dilute the LNP samples to a theoretical total RNA concentration that falls within the linear range of the standard curve (e.g., 50-75 µg/mL initial concentration diluted to a final concentration of 400-600 ng/mL in the well).[2]

  • For each LNP sample, prepare two sets of wells in duplicate:

    • Unencapsulated RNA ("+TE"): In the first set of wells, add the diluted LNP sample and 1X TE Buffer. This measures the fluorescence from the free, unencapsulated RNA.[9]

    • Total RNA ("+Triton"): In the second set of wells, add the diluted LNP sample and the Lysis Buffer (0.5% Triton X-100 in 1X TE). This will lyse the LNPs and measure the total RNA concentration.[9]

  • Add the RiboGreen working solution to all standard and sample wells.

  • Incubate the plate for 5-10 minutes at room temperature, protected from light.[9]

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 480 nm and 520 nm, respectively.

Calculation of Encapsulation Efficiency
  • Determine RNA concentrations: Use the standard curve to convert the fluorescence readings of the LNP samples into RNA concentrations (ng/mL).

  • Calculate Encapsulation Efficiency (EE%) using the following formula:[1][9]

    EE (%) = ( [Total RNA] - [Unencapsulated RNA] ) / [Total RNA] * 100

    Where:

    • [Total RNA] is the RNA concentration measured in the presence of Triton X-100.

    • [Unencapsulated RNA] is the RNA concentration measured in the absence of Triton X-100.

Data Presentation

Table 1: RNA Standard Curve Data

RNA Concentration (ng/mL)Average Fluorescence (RFU)
050
50550
1001050
2502550
5005050
100010050
R² Value 0.999

Table 2: LNP Encapsulation Efficiency Data

Sample IDFluorescence (+TE) (RFU)[Unencapsulated RNA] (ng/mL)Fluorescence (+Triton) (RFU)[Total RNA] (ng/mL)Encapsulation Efficiency (%)
LNP-29-F125520.55050500.095.9
LNP-29-F230525.55100505.095.0
LNP-29-F328023.04950490.095.3

Visualizations

G cluster_prep Reagent & Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare 1X TE Buffer, Lysis Buffer (Triton X-100), & RiboGreen Solution StdCurve Prepare RNA Standard Curve (Serial Dilutions) ReagentPrep->StdCurve SamplePrep Dilute LNP Samples ReagentPrep->SamplePrep PlateSamples Plate LNP Samples: - With TE Buffer (Free RNA) - With Lysis Buffer (Total RNA) StdCurve->PlateSamples SamplePrep->PlateSamples AddDye Add RiboGreen Working Solution PlateSamples->AddDye Incubate Incubate at RT (Protected from Light) AddDye->Incubate ReadPlate Measure Fluorescence (Ex: 480nm, Em: 520nm) Incubate->ReadPlate CalcConc Calculate RNA Concentrations using Standard Curve ReadPlate->CalcConc CalcEE Calculate Encapsulation Efficiency (EE%) CalcConc->CalcEE G cluster_cell Cellular Environment LNP Lipid Nanoparticle (LNP) with mRNA CellMembrane Cell Membrane LNP->CellMembrane Binding Endocytosis Endocytosis CellMembrane->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Cytosol Cytosol mRNARelease mRNA Release EndosomalEscape->mRNARelease Translation Protein Translation mRNARelease->Translation

References

Troubleshooting & Optimization

Navigating Low Transfection Efficiency with Lipid 29 LNPs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the transfection of nucleic acids using Lipid 29-based lipid nanoparticles (LNPs). Our goal is to equip researchers with the knowledge to diagnose and resolve issues leading to low transfection efficiency, ensuring the successful delivery of their therapeutic or research cargo.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in LNP-mediated transfection?

This compound is a novel, proprietary ionizable lipid that forms the core functional component of these LNP formulations. Its primary role is to encapsulate and protect the nucleic acid cargo (e.g., mRNA, siRNA) and facilitate its delivery into target cells. The ionizable nature of this compound is critical for endosomal escape; it remains relatively neutral at physiological pH, minimizing toxicity, and becomes positively charged in the acidic environment of the endosome. This charge switch promotes the disruption of the endosomal membrane, releasing the nucleic acid payload into the cytoplasm where it can be translated or exert its function.

Q2: What are the typical lipid compositions and molar ratios for this compound LNPs?

While optimization is often necessary for specific applications, a common starting formulation for this compound LNPs includes a four-component system. The precise molar ratios can significantly impact transfection efficiency and should be empirically determined.

Lipid ComponentRoleTypical Molar Percentage (%)
This compound Ionizable Cationic Lipid40 - 50
DSPC Helper Lipid10 - 20
Cholesterol Structural Lipid30 - 40
DMG-PEG2000 PEGylated Lipid1 - 3

Q3: What is the significance of the N/P ratio, and what is a good starting point for this compound LNPs?

The N/P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable lipid (this compound) to the phosphate groups (P) in the nucleic acid backbone. This ratio is a critical parameter that influences nucleic acid encapsulation, particle stability, and ultimately, transfection efficiency. An optimal N/P ratio ensures a balance between efficient encapsulation and minimal cytotoxicity. For this compound LNPs, a starting N/P ratio of 3:1 to 6:1 is recommended, with further optimization often required for specific cell types and nucleic acid payloads.[1]

Troubleshooting Guide for Low Transfection Efficiency

Low transfection efficiency can stem from various factors throughout the experimental workflow, from LNP formulation to cell culture conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: LNP Formulation and Quality

Q: My transfection efficiency is consistently low across different cell lines. How can I troubleshoot my LNP formulation?

A: Suboptimal LNP formulation is a primary cause of poor transfection. Here’s a step-by-step guide to troubleshoot your formulation and quality control:

1. Verify Lipid Quality and Stoichiometry:

  • Lipid Integrity: Ensure that all lipids, especially this compound, have not degraded. Store them according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

  • Molar Ratios: Precisely measure and mix the lipid components according to your optimized or recommended molar ratios. Inaccuracies in stoichiometry can lead to poorly formed LNPs.

2. Assess LNP Physicochemical Properties:

  • Size and Polydispersity Index (PDI): Characterize your LNP batches using Dynamic Light Scattering (DLS). Optimal LNPs for in vitro transfection typically have a particle size between 80-150 nm with a PDI below 0.2. A high PDI indicates a heterogeneous population of particles, which can lead to inconsistent results. This compound has been shown to confer greater particle size control compared to other lipids.[2]

  • Zeta Potential: The surface charge of your LNPs, measured as zeta potential, should be near neutral at physiological pH.

  • Encapsulation Efficiency: Determine the percentage of nucleic acid successfully encapsulated within the LNPs using a fluorescent dye-based assay like the RiboGreen assay. Low encapsulation efficiency (<80%) will directly result in lower transfection.

LNP Quality Control Parameters

ParameterRecommended Range
Particle Size (Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 mV to +10 mV
Encapsulation Efficiency > 80%

3. Optimize Formulation Parameters:

  • N/P Ratio: As mentioned, the N/P ratio is critical. Perform a dose-response experiment with varying N/P ratios (e.g., 3:1, 4:1, 5:1, 6:1) to find the optimal balance for your specific nucleic acid and cell type.

  • Flow Rate and Mixing: If using a microfluidic system for LNP synthesis, ensure consistent and appropriate flow rates. Inadequate mixing can lead to larger, more polydisperse particles.

Problem Area 2: Cell Culture and Transfection Protocol

Q: My LNPs appear to be well-formulated, but I'm still seeing low transfection. What cellular factors could be at play?

A: Cell health, density, and the specifics of your transfection protocol are paramount for successful LNP uptake and cargo expression.

1. Cell Health and Culture Conditions:

  • Cell Viability: Ensure your cells are healthy and have high viability (>90%) before transfection. Stressed or unhealthy cells will not transfect efficiently.

  • Cell Density: The optimal cell confluency at the time of transfection is critical. For most adherent cell lines, a confluency of 70-80% is recommended. Overly confluent or sparse cultures can lead to reduced transfection efficiency.

  • Passage Number: Use cells with a low passage number. High passage numbers can lead to changes in cell morphology and behavior, including reduced transfection capacity.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cell health and experimental outcomes.

2. Transfection Protocol Optimization:

  • LNP Dosage: Perform a dose-response curve to determine the optimal concentration of LNPs for your target cells. Too low a dose will result in insufficient cargo delivery, while too high a dose can lead to cytotoxicity, which in turn reduces overall transfection efficiency.

  • Incubation Time: The optimal incubation time for LNPs with cells can vary. A typical starting point is 24 hours, but this can be optimized (e.g., 12, 48, 72 hours) to maximize protein expression or gene knockdown while minimizing toxicity.

  • Serum Presence: The presence of serum in the culture medium can impact LNP stability and uptake. While some protocols recommend serum-free conditions during the initial hours of transfection, others find that serum can enhance uptake in certain cell types.[3] This is a parameter that may require optimization for your specific cell line.

Cell Culture and Transfection Parameters

ParameterRecommendation
Cell Viability > 90%
Cell Confluency (at transfection) 70 - 80%
Passage Number < 20 (cell line dependent)
LNP Incubation Time 24 - 48 hours (optimize)

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG2000

  • Ethanol (200 proof, molecular biology grade)

  • mRNA in an appropriate aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Method:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratios and a final total lipid concentration (e.g., 12.5 mM).

  • Prepare mRNA Solution: Dilute the mRNA stock in the aqueous buffer to the desired concentration. The concentration will depend on the target N/P ratio and the flow rates of the microfluidic system.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:organic).

    • Initiate the flow to mix the two solutions in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • Perform dialysis or use a tangential flow filtration (TFF) system to remove ethanol and exchange the buffer to a physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.

  • Sterilization and Storage:

    • Sterilize the final LNP solution by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use. For long-term storage, aliquoting and storing at -80°C may be necessary, but stability at this temperature should be validated.[4]

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines a general procedure for transfecting adherent cells in a 96-well plate format.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound LNPs encapsulating the nucleic acid of interest

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Method:

  • Cell Seeding: The day before transfection, seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Prepare LNP Dilutions: On the day of transfection, thaw the this compound LNPs (if frozen) and dilute them to the desired concentrations in your complete cell culture medium.

  • Transfection:

    • Carefully remove the old medium from the cells.

    • Gently add the medium containing the diluted LNPs to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours).

  • Analysis: After incubation, analyze the cells for transfection efficiency using an appropriate method (e.g., luciferase assay for reporter gene expression, fluorescence microscopy for fluorescent protein expression, or qPCR for gene knockdown).

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and the logical flow of troubleshooting, the following diagrams have been generated.

experimental_workflow cluster_formulation LNP Formulation cluster_qc Quality Control cluster_transfection In Vitro Transfection prep_lipids Prepare Lipid Stock Solution mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA Solution prep_rna->mixing purification Purification & Buffer Exchange mixing->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta encap Encapsulation Efficiency purification->encap cell_seeding Cell Seeding dls->cell_seeding zeta->cell_seeding encap->cell_seeding transfect Transfection cell_seeding->transfect incubation Incubation transfect->incubation analysis Analysis incubation->analysis

Caption: Experimental workflow for this compound LNP formulation, quality control, and in vitro transfection.

troubleshooting_flow start Low Transfection Efficiency check_lnp Check LNP Quality (Size, PDI, Encapsulation) start->check_lnp check_cells Check Cell Health & Culture Conditions check_lnp->check_cells LNP Quality OK? [Yes] formulate Reformulate LNPs: - Check lipid quality - Optimize molar ratios - Optimize N/P ratio check_lnp->formulate [No] check_protocol Review Transfection Protocol check_cells->check_protocol Cells Healthy? [Yes] culture Optimize Cell Culture: - Use low passage cells - Optimize cell density - Test for mycoplasma check_cells->culture [No] protocol Optimize Protocol: - Perform dose-response - Optimize incubation time - Test with/without serum check_protocol->protocol [No] success Transfection Successful check_protocol->success Protocol Optimized? [Yes] formulate->start culture->start protocol->start

Caption: Troubleshooting flowchart for low transfection efficiency with this compound LNPs.

References

Technical Support Center: Mitigation of Lipid 29 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the aggregation of Lipid 29 Lipid Nanoparticles (LNPs).

Troubleshooting Guide

Q1: My this compound LNP suspension shows visible aggregation immediately after formulation. What are the primary causes and immediate troubleshooting steps?

A: Immediate aggregation post-formulation is often linked to suboptimal formulation parameters. Key factors to investigate include:

  • Lipid Composition: The molar ratio of the lipid components (ionizable lipid, DSPC, cholesterol, and PEG-lipid) is critical for LNP stability. An incorrect ratio can lead to immediate instability.

  • Mixing Process: Inefficient or inconsistent mixing during formation, for instance, in microfluidic systems, can result in poorly formed particles prone to aggregation.

  • Buffer Conditions: The pH and ionic strength of the formulation buffer play a crucial role. Ionizable lipids require a specific pH range for proper charge and encapsulation.

Initial Troubleshooting Steps:

  • Verify Lipid Ratios: Double-check the calculations and concentrations of your lipid stock solutions. A common starting point for LNP formulations is a molar ratio of around 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid, but this may require optimization.[1][2]

  • Optimize Mixing Parameters: If using a microfluidic system, ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized for your specific lipid composition. Consult the instrument's manual and relevant literature for recommended starting parameters.[3]

  • Check Buffer pH: Confirm the pH of your aqueous buffer is appropriate for the ionizable lipid being used to ensure proper protonation and encapsulation.

Q2: I'm observing a gradual increase in LNP size and polydispersity index (PDI) during storage. What could be causing this delayed aggregation?

A: Delayed aggregation during storage is typically a result of physical instability. The primary factors to consider are:

  • Storage Temperature: LNPs are sensitive to temperature fluctuations. Storage at inappropriate temperatures can lead to lipid rearrangement and particle fusion.[4][5][6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause significant stress on LNPs, leading to aggregation.[6][7]

  • Inadequate Steric Stabilization: Insufficient PEG-lipid on the LNP surface can fail to prevent particle-particle interactions over time.

Initial Troubleshooting Steps:

  • Review Storage Conditions: Ensure LNPs are stored at the recommended temperature. For long-term storage, -80°C is often preferred. For shorter periods, 2-8°C may be suitable, but this is formulation-dependent.[4][6]

  • Minimize Freeze-Thaw Cycles: Aliquot your LNP suspension into single-use volumes to avoid repeated freezing and thawing.

  • Consider Cryoprotectants: If freezing is necessary, the addition of cryoprotectants like sucrose or trehalose can significantly reduce aggregation upon thawing.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of each lipid component in LNP stability and how do they relate to aggregation?

A: Each lipid in the LNP formulation has a specific function crucial for stability:

  • Ionizable Cationic Lipid (e.g., this compound): This is key for encapsulating the nucleic acid payload through electrostatic interactions at an acidic pH and for endosomal escape. The pKa of the ionizable lipid is a critical parameter; an optimal pKa is necessary for both stability in circulation and efficacy.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): As a helper phospholipid, DSPC provides structural integrity to the LNP.

  • Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, contributing to the overall stability of the nanoparticle.

  • PEG-Lipid: The polyethylene glycol (PEG) moiety creates a hydrophilic shield on the LNP surface, providing steric hindrance that prevents aggregation and reduces clearance by the immune system.[8]

Q2: How does the molar percentage of PEG-lipid affect LNP aggregation?

A: The concentration of PEG-lipid has a significant impact on LNP size and stability. Generally, increasing the PEG-lipid content leads to smaller particle sizes.[9][10] However, an excessive amount of PEG-lipid can hinder cellular uptake and reduce the efficacy of the LNP. Therefore, optimizing the PEG-lipid molar ratio is a critical step in formulation development. A molar percentage between 0.5% and 3% is often explored.[10]

Q3: What are cryoprotectants and how do they prevent aggregation during freezing?

A: Cryoprotectants are substances that protect biomolecules and nanoparticles from damage during freezing and thawing. Sugars like sucrose and trehalose are commonly used for LNPs.[6][7] During the freezing process, ice crystals form, which can exert mechanical stress on the LNPs and concentrate them in the unfrozen liquid phase, leading to fusion and aggregation. Cryoprotectants form a glassy matrix at low temperatures, which immobilizes the LNPs and prevents the formation of large ice crystals, thus preserving their integrity.[7]

Q4: What is the ideal storage temperature for this compound LNPs?

A: The optimal storage temperature depends on the specific formulation and the intended duration of storage. For long-term stability (months), storage at ultra-low temperatures (-70°C to -80°C) is generally recommended.[4] For shorter durations (up to several weeks or a few months), refrigeration at 2-8°C may be sufficient for some formulations.[11][12] Storage at room temperature (25°C) is generally not recommended as it can lead to faster degradation and aggregation.[6] It is crucial to perform stability studies for your specific formulation at different temperatures.

Quantitative Data on LNP Stability

Table 1: Effect of PEG-Lipid Molar Ratio on LNP Size and Polydispersity Index (PDI)

PEG-Lipid (DMG-PEG2k) Molar Ratio (%)Average Particle Size (nm)Polydispersity Index (PDI)
0.5~150< 0.3
1.5~100-120< 0.2
3.0~80-100< 0.2
5.0~50-80~0.2

Data compiled from multiple sources indicating general trends. Actual values may vary based on the specific ionizable lipid and formulation process.[9][10][11]

Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

ConditionCryoprotectantAverage Particle Size (nm)Polydispersity Index (PDI)
Fresh (No Freeze-Thaw)None~100~0.15
1 Freeze-Thaw CycleNone>300 (significant aggregation)>0.5
1 Freeze-Thaw Cycle20% (w/v) Sucrose~110~0.2
1 Freeze-Thaw Cycle20% (w/v) Trehalose~120~0.2

Data is illustrative and based on trends reported in the literature.[6][7]

Table 3: General Stability of LNPs at Different Storage Temperatures

Storage TemperatureTypical Stability DurationCommon Observations
25°C (Room Temperature)Days to a few weeksProne to rapid aggregation and degradation.[6]
4°C (Refrigerated)Weeks to monthsGenerally stable, but gradual size increase may occur.[11][12]
-20°C (Freezer)MonthsRisk of aggregation due to ice crystal formation during freezing.[7]
-70°C to -80°C (Ultra-low Freezer)Months to yearsOptimal for long-term storage, especially with cryoprotectants.[4][12]

Experimental Protocols

Protocol 1: Optimization of Lipid Ratios Using Design of Experiments (DoE)

This protocol outlines a basic approach to optimize the molar ratios of lipid components to minimize aggregation.

1. Define Experimental Design:

  • Select a DoE model (e.g., Box-Behnken or Central Composite Design).
  • Define the factors (independent variables): Molar percentages of ionizable lipid, DSPC, cholesterol, and PEG-lipid.
  • Define the ranges for each factor. For example:
  • Ionizable Lipid: 40-60 mol%
  • DSPC: 5-15 mol%
  • Cholesterol: 30-45 mol%
  • PEG-Lipid: 0.5-3.0 mol%
  • Define the responses (dependent variables): Particle size (Z-average), PDI, and encapsulation efficiency.

2. LNP Formulation:

  • Prepare stock solutions of each lipid in ethanol.
  • For each experimental run defined by the DoE software, mix the appropriate volumes of the lipid stock solutions to achieve the target molar ratios.
  • Prepare the aqueous phase containing the nucleic acid cargo in an appropriate buffer (e.g., sodium acetate, pH 4-5).
  • Formulate the LNPs using a consistent and reproducible method, such as a microfluidic mixer. Set a constant TFR and FRR for all formulations.

3. LNP Characterization:

  • Immediately after formulation, perform buffer exchange into a storage buffer (e.g., PBS, pH 7.4) via dialysis or tangential flow filtration.
  • Measure the particle size and PDI of each formulation using Dynamic Light Scattering (DLS).
  • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

4. Data Analysis:

  • Input the response data (size, PDI, encapsulation efficiency) into the DoE software.
  • Analyze the data to determine the main effects and interactions of the lipid components on the responses.
  • Use the software's optimization function to identify the lipid molar ratios that are predicted to yield the minimum particle size and PDI with the highest encapsulation efficiency.

5. Verification:

  • Prepare the optimized LNP formulation based on the model's prediction.
  • Characterize the formulation to verify that it meets the desired specifications.

Protocol 2: Lyophilization of this compound LNPs with Cryoprotectants

This protocol describes a general procedure for freeze-drying LNPs to enhance long-term stability.

1. Preparation of LNP-Cryoprotectant Solution:

  • Start with a freshly prepared and purified LNP suspension in an aqueous buffer.
  • Prepare a sterile stock solution of the cryoprotectant (e.g., 40% w/v sucrose or trehalose in water).
  • Gently mix the LNP suspension with the cryoprotectant stock solution to achieve a final cryoprotectant concentration of 10-20% (w/v). Avoid vigorous mixing or vortexing.

2. Freezing:

  • Aliquot the LNP-cryoprotectant solution into lyophilization vials.
  • Freeze the samples. This can be done by placing the vials in a -80°C freezer overnight or by using the freezing shelf of a lyophilizer. A controlled cooling rate can be beneficial.

3. Primary Drying (Sublimation):

  • Place the frozen samples in the lyophilizer chamber.
  • Set the shelf temperature to a low value (e.g., -10°C to -25°C) and pull a vacuum (e.g., ≤ 200 mTorr).
  • Run the primary drying phase until all the ice has sublimated. This can take 24-48 hours depending on the sample volume and equipment.

4. Secondary Drying (Desorption):

  • Increase the shelf temperature (e.g., to 20-30°C) while maintaining the vacuum to remove residual bound water. This phase typically runs for 12-24 hours.

5. Stoppering and Storage:

  • Backfill the chamber with an inert gas like nitrogen or argon before stoppering the vials under vacuum.
  • Store the lyophilized LNPs at the desired temperature (e.g., 4°C or room temperature).

6. Reconstitution:

  • To use the LNPs, add the appropriate volume of sterile, nuclease-free water or buffer to the vial.
  • Gently swirl the vial to dissolve the cake. Avoid shaking or vortexing.
  • Allow the reconstituted LNPs to equilibrate for a few minutes before use.
  • Characterize the reconstituted LNPs for size and PDI.

Protocol 3: Characterization of LNP Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a standardized method for assessing LNP size and aggregation.

1. Sample Preparation:

  • Allow the LNP sample to equilibrate to room temperature.
  • Gently mix the sample by inverting the tube a few times. Do not vortex.
  • Dilute the LNP suspension to an appropriate concentration for DLS analysis using a suitable buffer (e.g., PBS, pH 7.4). The optimal concentration will depend on the instrument and should result in a stable count rate.

2. DLS Measurement:

  • Transfer the diluted sample to a clean, dust-free cuvette.
  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate (typically 25°C).
  • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

3. Data Analysis:

  • The software will provide the Z-average particle size, the size distribution, and the Polydispersity Index (PDI).
  • The Z-average represents the intensity-weighted mean hydrodynamic size of the particles in the sample.
  • The PDI is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population. An increasing PDI over time suggests aggregation.
  • For stability studies, repeat the measurements at defined time points (e.g., 0, 1, 2, 4, 8 weeks) under different storage conditions.

Visualizations

LNP_Aggregation_Causes Aggregation LNP Aggregation Formulation Formulation Parameters Formulation->Aggregation LipidRatio Incorrect Lipid Ratio Formulation->LipidRatio Mixing Inefficient Mixing Formulation->Mixing Buffer Suboptimal Buffer (pH, Ionic Strength) Formulation->Buffer Storage Storage & Handling Storage->Aggregation Temperature Inappropriate Temperature Storage->Temperature FreezeThaw Freeze-Thaw Cycles Storage->FreezeThaw PEG Insufficient PEG-Lipid Storage->PEG LipidRatio->Aggregation Mixing->Aggregation Buffer->Aggregation Temperature->Aggregation FreezeThaw->Aggregation PEG->Aggregation

Caption: Key factors contributing to this compound LNP aggregation.

Troubleshooting_Workflow Start LNP Aggregation Observed CheckFormulation Review Formulation Protocol Start->CheckFormulation CheckStorage Review Storage & Handling Start->CheckStorage OptimizeRatios Optimize Lipid Ratios (DoE) CheckFormulation->OptimizeRatios Incorrect Ratios OptimizeMixing Adjust Mixing Parameters CheckFormulation->OptimizeMixing Mixing Issues OptimizeBuffer Modify Buffer Composition CheckFormulation->OptimizeBuffer Buffer Issues ChangeTemp Adjust Storage Temperature CheckStorage->ChangeTemp Temp. Fluctuation AddCryo Add Cryoprotectants CheckStorage->AddCryo Freeze-Thaw Stress Aliquot Aliquot Samples CheckStorage->Aliquot Freeze-Thaw Stress StableLNP Stable LNP Formulation OptimizeRatios->StableLNP OptimizeMixing->StableLNP OptimizeBuffer->StableLNP ChangeTemp->StableLNP AddCryo->StableLNP Aliquot->StableLNP

Caption: A workflow for troubleshooting LNP aggregation issues.

References

Technical Support Center: Minimizing Cytotoxicity of Lipid 29 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Lipid 29 formulations in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticle (LNP) formulations?

This compound is an ionizable amino lipid utilized in the formation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1] Its structure is designed to improve the expression level of the delivered mRNA and maintain the stability of the LNP structure under varying pH conditions.[1] The ionizable nature of this compound is crucial for the efficient encapsulation of negatively charged mRNA at a low pH and for facilitating its release into the cytoplasm after cellular uptake.[2]

Q2: What are the potential causes of cytotoxicity in this compound formulations?

While specific cytotoxicity data for this compound is not extensively published, the cytotoxicity of lipid nanoparticle formulations, in general, can be attributed to several factors:

  • Lipid Composition: The type and concentration of the cationic or ionizable lipid are primary determinants of toxicity.[3][4] Cationic lipids can interact with negatively charged cellular membranes, leading to membrane disruption and cell death.[5]

  • Particle Size and Charge: The size and surface charge of LNPs can influence their interaction with cells and subsequent cytotoxic effects.[6]

  • Formulation Impurities: Residual solvents or other impurities from the formulation process can contribute to cellular toxicity.

  • Degradation Products: The breakdown products of the lipid components may also exhibit cytotoxicity.

  • Concentration: Higher concentrations of LNPs can lead to increased accumulation in cells, potentially causing adverse biological interactions.[7]

Q3: How can I assess the cytotoxicity of my this compound formulation?

Several in vitro assays can be used to evaluate the cytotoxicity of your LNP formulations. The most common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity and cell lysis.[10][11][12]

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the LNPs.[13][14]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Cell Culture

If you are observing significant cell death or reduced cell viability after treating cells with your this compound formulation, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Optimize Lipid Concentration: The concentration of this compound and other lipid components is a critical factor. Systematically vary the concentration of the LNP formulation to determine the optimal concentration that balances delivery efficiency with minimal cytotoxicity.

  • Evaluate Formulation Ratios: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) can impact both the efficacy and toxicity of the LNPs. Experiment with different ratios to find a less toxic formulation.

  • Characterize Your LNPs: Ensure that the particle size, polydispersity index (PDI), and zeta potential of your LNPs are within the desired range and are consistent between batches. Aggregation or improper formulation can lead to increased cytotoxicity.

  • Purify the Formulation: Ensure that the LNP formulation is adequately purified to remove any residual organic solvents or other contaminants from the synthesis process.

  • Change Cell Type or Density: Different cell lines can have varying sensitivities to LNP formulations.[15] If possible, test your formulation on a different cell line. Additionally, ensure that you are using an optimal cell seeding density for your cytotoxicity assays.

  • Perform Control Experiments: Always include appropriate controls in your experiments, such as untreated cells, cells treated with a known cytotoxic agent (positive control), and cells treated with empty LNPs (without the mRNA cargo).

Quantitative Data Summary (Illustrative)

Since specific public data on this compound cytotoxicity is limited, the following table provides representative data for different types of lipid nanoparticles to illustrate how to present such information. Researchers should generate similar data for their specific this compound formulations.

LNP FormulationCell LineAssayIncubation Time (h)IC50 ValueReference
Cationic SLN (CTAB)MultipleMTT48< 10 µg/mL[4]
Cationic SLN (DDAB)MultipleMTT48284 - 870 µg/mL[4]
Doxorubicin-loaded SLNHT-29Trypan Blue7281.87 ± 4.11 nM[16][17]
Paclitaxel-loaded SLNHT-29Trypan Blue7237.36 ± 6.41 nM[16][17]
SLN20A549MTT-4080 µg/mL[12]
SLN50A549MTT-1520 µg/mL[12]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound LNP formulation

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the this compound LNP formulation in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol outlines the steps for quantifying cytotoxicity by measuring LDH release.[18][19][20]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium (low serum to reduce background)

  • This compound LNP formulation

  • LDH Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of the this compound LNP formulation. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired time.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[18]

  • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.[18]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]

  • Calculate the percentage of cytotoxicity according to the manufacturer's instructions.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to differentiate between apoptotic and necrotic cells using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound LNP formulation

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound LNP formulation for the desired time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

G Figure 1: Potential Signaling Pathway for LNP-Induced Cytotoxicity LNP This compound LNP CellularUptake Cellular Uptake (Endocytosis) LNP->CellularUptake Endosome Endosome CellularUptake->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape CytosolicRelease Cytosolic Release of Cargo EndosomalEscape->CytosolicRelease MitochondrialStress Mitochondrial Stress EndosomalEscape->MitochondrialStress Excess Cationic Lipids MembraneDisruption Membrane Disruption EndosomalEscape->MembraneDisruption High LNP Concentration ROS Increased ROS Production MitochondrialStress->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis MembraneDisruption->Necrosis

Caption: A diagram illustrating a potential signaling pathway for LNP-induced cytotoxicity.

G Figure 2: Experimental Workflow for Cytotoxicity Assessment Formulation This compound LNP Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization Treatment Treatment with LNP Dilutions Characterization->Treatment CellSeeding Cell Seeding CellSeeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH ApoptosisAssay Apoptosis Assay (Annexin V/PI) Incubation->ApoptosisAssay DataAnalysis Data Analysis and IC50 Determination MTT->DataAnalysis LDH->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: An experimental workflow for assessing the cytotoxicity of LNP formulations.

G Figure 3: Troubleshooting Flowchart for High Cytotoxicity Start High Cytotoxicity Observed CheckConcentration Is the LNP concentration optimized? Start->CheckConcentration OptimizeConcentration Perform dose-response experiment to find optimal concentration CheckConcentration->OptimizeConcentration No CheckFormulation Are formulation parameters (lipid ratios, size, PDI) optimal and consistent? CheckConcentration->CheckFormulation Yes OptimizeConcentration->CheckConcentration OptimizeFormulation Re-evaluate lipid molar ratios. Ensure consistent formulation procedure. CheckFormulation->OptimizeFormulation No CheckPurity Is the formulation pure? (e.g., free of residual solvents) CheckFormulation->CheckPurity Yes OptimizeFormulation->CheckFormulation Purify Improve purification step (e.g., dialysis, tangential flow filtration) CheckPurity->Purify No CheckCellHealth Are the cells healthy and at the correct density? CheckPurity->CheckCellHealth Yes Purify->CheckPurity OptimizeCellCulture Use a different cell line. Optimize seeding density. CheckCellHealth->OptimizeCellCulture No End Cytotoxicity Minimized CheckCellHealth->End Yes OptimizeCellCulture->CheckCellHealth

Caption: A troubleshooting flowchart to diagnose and mitigate high cytotoxicity.

References

Technical Support Center: Lipid 29 for Enhanced mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 29. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for optimal mRNA expression in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound-based lipid nanoparticles (LNPs) for mRNA delivery.

Issue 1: Low or No Protein Expression

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal LNP Formulation Ensure the molar ratios of the lipid components are optimized. While the exact composition of this compound is proprietary, a common starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[1] The amine-to-phosphate (N/P) ratio is also critical; a ratio of 6 is often a good starting point.[1]
Poor mRNA Quality Verify the integrity and purity of your mRNA. Ensure it has a proper 5' cap and a poly(A) tail.[] Use capillary gel electrophoresis to confirm mRNA integrity.[3]
Inefficient Cellular Uptake Check the size and zeta potential of your LNPs. An optimal size for cellular uptake is generally between 80-120 nm with a neutral or slightly negative zeta potential at physiological pH.[4]
Ineffective Endosomal Escape The ionizable lipid component (this compound) is crucial for endosomal escape. Ensure the pH of the buffer used during formulation is acidic (around pH 4) to allow for proper protonation of the ionizable lipid.[1]
Incorrect LNP Storage and Handling LNPs should be stored at recommended temperatures (often 4°C for short-term and -80°C for long-term storage) and handled gently to avoid aggregation or degradation.[5] Avoid shaking the LNP solution, as mechanical stress can disrupt the particle structure.[6]
Cell Health and Seeding Density Ensure cells are healthy and seeded at an appropriate density. For a 96-well plate, a starting point of ~10,000 cells per well 24 hours before transfection is recommended.[1]

Experimental Workflow for Troubleshooting Low Expression

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Optimization cluster_3 Transfection Protocol Optimization cluster_4 Outcome LowExpression Low or No Protein Expression Check_mRNA Verify mRNA Integrity & Purity LowExpression->Check_mRNA Check_LNP_Physico Characterize LNP Size, PDI, & Zeta Potential LowExpression->Check_LNP_Physico Check_Cell_Health Assess Cell Viability & Density LowExpression->Check_Cell_Health Optimize_Ratios Optimize Lipid Ratios & N/P Ratio Check_LNP_Physico->Optimize_Ratios Optimize_Buffer Verify Formulation Buffer pH Optimize_Ratios->Optimize_Buffer Optimize_Dose Titrate mRNA-LNP Dose Optimize_Buffer->Optimize_Dose Optimize_Incubation Optimize Incubation Time Optimize_Dose->Optimize_Incubation Successful_Expression Successful Protein Expression Optimize_Incubation->Successful_Expression

Figure 1: A flowchart for troubleshooting low protein expression. (Within 100 characters)

Issue 2: High Cytotoxicity

Possible Causes and Solutions

Possible Cause Recommended Solution
High Concentration of Cationic Lipids While ionizable lipids like this compound are generally less toxic than permanently cationic lipids, high concentrations can still be cytotoxic.[7] Perform a dose-response experiment to determine the optimal concentration of your LNP formulation that provides high transfection efficiency with minimal toxicity.
Impurities in LNP Formulation Residual ethanol or other solvents from the formulation process can be toxic to cells. Ensure your purification method (e.g., dialysis or tangential flow filtration) is effective in removing these impurities.[1]
Inflammatory Response to LNPs LNPs themselves can trigger an inflammatory response.[8] Ensure that the mRNA used is modified with nucleosides like N1-methyl-pseudouridine to reduce its immunogenicity.[]
Unhealthy or Over-Confluent Cells Using cells that are unhealthy or over-confluent can make them more susceptible to the toxic effects of transfection reagents. Ensure you are using cells in their logarithmic growth phase.

Decision Tree for Addressing Cytotoxicity

G High_Cytotoxicity High Cytotoxicity Observed Dose_Response Perform Dose-Response Curve High_Cytotoxicity->Dose_Response Is dose optimized? No Check_Purity Check for Residual Solvents High_Cytotoxicity->Check_Purity Is dose optimized? Yes Optimal_Dose Use Optimal, Lower Dose Dose_Response->Optimal_Dose Check_mRNA_Modification Verify mRNA Modification Check_Purity->Check_mRNA_Modification Is formulation pure? Yes Purify_LNPs Re-purify LNP Formulation Check_Purity->Purify_LNPs Is formulation pure? No Check_Cell_Culture Assess Cell Health and Confluency Check_mRNA_Modification->Check_Cell_Culture Is mRNA modified? Yes Use_Modified_mRNA Use Modified mRNA Check_mRNA_Modification->Use_Modified_mRNA Is mRNA modified? No Optimize_Cell_Culture Optimize Seeding and Culture Conditions Check_Cell_Culture->Optimize_Cell_Culture Are cells healthy? No

Figure 2: A decision tree for troubleshooting high cytotoxicity. (Within 100 characters)

Issue 3: LNP Aggregation and Instability

Possible Causes and Solutions

Possible Cause Recommended Solution
Improper Storage Conditions Storing LNPs at incorrect temperatures can lead to aggregation.[5] For long-term storage, freezing at -80°C is often recommended, though some formulations may be stable at 4°C for shorter periods.[5] Avoid repeated freeze-thaw cycles.
Inappropriate Buffer The buffer used for storing and diluting LNPs can affect their stability. A buffer like phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[1] The choice of buffer can be critical, with some studies suggesting specialized buffers can improve stability.[9]
High LNP Concentration Highly concentrated LNP solutions are more prone to aggregation. If you observe aggregation, try diluting the formulation.
Physical Stress Vigorous vortexing or shaking can cause LNP fusion and aggregation.[6] Handle LNP solutions gently by pipetting up and down slowly to mix.
Incorrect PEG-Lipid Content The PEG-lipid component is crucial for stabilizing the LNP and preventing aggregation.[1][10] Ensure the molar percentage of the PEG-lipid is appropriate for your formulation.

Key Physicochemical Parameters for Stable LNPs

Parameter Typical Range Measurement Technique
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Frequently Asked Questions (FAQs)

Q1: What is the general composition of this compound-based LNPs?

A1: While the exact structure of this compound is proprietary, it is an ionizable lipid that forms the core of the LNP. A typical LNP formulation consists of four main components: an ionizable lipid (like this compound), a phospholipid (such as DSPC or DOPE), cholesterol, and a PEG-lipid.[1][10] These components are mixed in specific molar ratios to form the nanoparticles.

Q2: How do I formulate LNPs with this compound and mRNA?

A2: A common method for formulating mRNA-LNPs is through microfluidic mixing.[4] This involves rapidly mixing an organic phase containing the lipids (including this compound) dissolved in ethanol with an acidic aqueous phase (e.g., sodium acetate buffer at pH 4) containing the mRNA.[1][4] This rapid mixing leads to the self-assembly of the LNPs with the mRNA encapsulated inside. The resulting mixture is then typically dialyzed against PBS to remove the ethanol and raise the pH.[1]

Q3: What is the role of each lipid component in the LNP formulation?

A3:

  • Ionizable Lipid (this compound): This is the key component for encapsulating the negatively charged mRNA and facilitating its release from the endosome into the cytoplasm.[7]

  • Phospholipid (e.g., DSPC, DOPE): This acts as a helper lipid, providing structural stability to the LNP.[11]

  • Cholesterol: Cholesterol also contributes to the structural integrity and stability of the LNPs.[9]

  • PEG-Lipid: The PEG-lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces aggregation and prolongs circulation time in vivo.[1][10]

Q4: How can I assess the quality of my LNP formulation?

A4: Several analytical techniques are essential for characterizing your LNP formulation. Dynamic Light Scattering (DLS) is used to measure the size and polydispersity index (PDI) of the nanoparticles.[12] The zeta potential, which indicates the surface charge, can also be measured using DLS.[4] To determine the amount of mRNA successfully encapsulated, a fluorescent dye-based assay like the RiboGreen assay is commonly used.[4] High-performance liquid chromatography (HPLC) can be used to determine the concentration of the individual lipid components.[10]

Q5: What is the optimal N/P ratio and how do I calculate it?

A5: The N/P ratio refers to the ratio of the moles of nitrogen atoms in the ionizable lipid to the moles of phosphate groups in the mRNA. This ratio is crucial for efficient mRNA encapsulation and delivery. An N/P ratio of around 6 is often a good starting point for many formulations.[1] To calculate the N/P ratio, you need to know the molar concentration of your ionizable lipid and your mRNA. The number of phosphate groups in the mRNA can be calculated from its length in nucleotides.

Signaling Pathway for LNP-mediated mRNA Delivery and Expression

G cluster_0 Cellular Uptake cluster_1 Endosomal Escape cluster_2 Protein Translation LNP_mRNA mRNA-LNP Endocytosis Endocytosis LNP_mRNA->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Acidification Destabilization Endosomal Membrane Destabilization Protonation->Destabilization mRNA_Release mRNA Release into Cytoplasm Destabilization->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Translation Ribosome->Translation Protein Therapeutic Protein Translation->Protein

Figure 3: The cellular pathway of LNP-mediated mRNA delivery. (Within 100 characters)

Experimental Protocols

Protocol 1: General LNP Formulation using Microfluidics
  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final lipid mixture in ethanol.[1]

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in an acidic buffer (e.g., 25 mM sodium acetate, pH 4).[1]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device.

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[1]

  • Purification:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.[1]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

    • Measure the final mRNA concentration.

Protocol 2: In Vitro Transfection
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 10,000 cells/well for Huh7 cells).[1]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection:

    • Dilute the mRNA-LNP formulation to the desired concentration in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

    • Incubate for the desired period (e.g., 24 hours).[1]

  • Assay for Protein Expression:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the expression of the reporter protein (e.g., luciferase, GFP) using an appropriate assay.

References

how to control the size and polydispersity of Lipid 29 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on controlling the size and polydispersity of lipid nanoparticles (LNPs), with a focus on formulations utilizing ionizable lipids such as a hypothetical "Lipid 29".

Frequently Asked Questions (FAQs)

Q1: What are LNP size and Polydispersity Index (PDI), and why are they critical?

A1: Particle size (hydrodynamic diameter) and Polydispersity Index (PDI) are critical quality attributes (CQAs) for LNP-based therapeutics.[1][2][3]

  • Size: The size of LNPs, typically desired to be between 50 and 200 nm, influences their biological fate, including circulation time, tissue accumulation, cellular uptake, and immune response.[4][5] For instance, LNPs in the 80-100 nm range are often considered optimal for delivery into cells.[4]

  • PDI: The PDI measures the uniformity of the particle size distribution in a sample.[5][6] It is a dimensionless value ranging from 0.0 for a perfectly uniform sample to 1.0 for a highly diverse population.[6] A lower PDI is crucial for ensuring consistent performance, predictable pharmacokinetics, and stability.[5]

Q2: What is an acceptable PDI value for LNP formulations?

A2: For drug delivery applications using lipid-based carriers, a PDI of 0.3 or below is generally considered acceptable, indicating a homogenous population of vesicles.[5][6] Ideally, target PDI values should range from 0.05 to 0.2 to ensure a narrow size distribution and allow for a margin of error.[4] PDI values greater than 0.7 suggest a very broad size distribution, which may be unsuitable for analysis by techniques like Dynamic Light Scattering (DLS).[6]

Q3: What are the main factors that influence LNP size and PDI?

A3: Both the LNP composition and the manufacturing process parameters have a major impact on the final size and PDI.[4]

  • Formulation Components: The molar ratios of the four primary lipid components (ionizable/cationic lipid, helper lipid, cholesterol, and PEGylated lipid) are critical.[7][8] The amount of PEG-lipid, in particular, has a significant effect on LNP size.[4][9]

  • Manufacturing Process: The method of manufacturing is crucial.[4] Microfluidics is considered a gold-standard method due to its precise control over mixing conditions.[4][10] Key process parameters include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases.[10]

  • Buffer Conditions: The pH and ionic strength of the aqueous buffer used during formulation can influence the complexation of nucleic acids and the final particle characteristics.[11][12]

Q4: Does the type of nucleic acid cargo affect LNP size?

A4: Generally, the size of the RNA cargo does not significantly affect the final size of the lipid nanoparticles.[4] However, encapsulating nucleic acids like mRNA or ssDNA can lead to a slight increase in particle size compared to empty LNPs.[10]

Troubleshooting Guide: LNP Size and PDI Control

This section addresses common issues encountered during LNP formulation.

Problem 1: My LNPs are consistently too large (>150 nm). How can I reduce their size?

Potential Cause Recommended Solution
Low Total Flow Rate (TFR) in Microfluidic System Slower flow rates lead to slower mixing and the formation of larger particles.[9][10] Action: Gradually increase the TFR. Higher production speeds generally decrease particle size.[10]
Inappropriate Flow Rate Ratio (FRR) The ratio of the aqueous phase to the organic (lipid-ethanol) phase significantly impacts size.[2] An increase in the FRR (higher proportion of aqueous phase) typically leads to smaller LNPs.[2][10] Action: Systematically increase the FRR (e.g., from 2:1 to 3:1 or 4:1 aqueous:organic).
Low PEG-Lipid Molar Ratio PEG-lipids stabilize the forming nanoparticles and prevent aggregation, controlling their final size.[9] Formulations with very low or no PEG-lipid can result in much larger and more polydisperse particles.[4] Action: Increase the molar percentage of the PEG-lipid in your formulation, typically within a range of 0.5% to 3%.[4]
High Lipid Concentration Higher total lipid concentrations in the organic phase can lead to larger particles due to the increased availability of lipids during nanoparticle formation.[9] Action: Reduce the total lipid concentration in the ethanol phase.

Problem 2: The Polydispersity Index (PDI) of my LNPs is too high (>0.25). How can I achieve a more uniform particle population?

Potential Cause Recommended Solution
Suboptimal Mixing Conditions Inefficient or slow mixing is a primary cause of high PDI. Historical methods like thin-film hydration often result in high PDI.[4] Action: Use a high-precision, rapid mixing method like a microfluidic system, which is known for producing homogeneous LNP populations with low PDI (≤0.2).[10][13]
Lipid Miscibility or Quality Issues If lipid components are not fully dissolved in the organic solvent or if there are impurities, it can lead to a heterogeneous particle population. Action: Ensure all lipid components are fully dissolved in ethanol before mixing. Use high-purity lipids and fresh, anhydrous ethanol.
Aggregation Post-Formulation LNPs can aggregate after formation, leading to an apparent increase in size and PDI. This can be due to insufficient stabilization. Action: Ensure the PEG-lipid concentration is adequate.[9] After formulation, promptly dialyze or perform buffer exchange into a neutral storage buffer (e.g., PBS, pH 7.4) to remove ethanol and stabilize the particles.[11]
Inaccurate Measurement Technique Issues with the DLS instrument or sample preparation can lead to artificially high PDI readings. Action: Ensure the LNP sample is appropriately diluted before measurement to avoid multiple scattering effects.[10] Check the instrument's settings and ensure the sample is free of dust or large aggregates by filtering if necessary.

Problem 3: There is significant batch-to-batch variability in my LNP size and PDI.

Potential Cause Recommended Solution
Inconsistent Manufacturing Process Manual mixing methods or less controlled systems can lack reproducibility.[10] Action: Adopt a reproducible and scalable manufacturing method like microfluidics.[10] Automating the process ensures that parameters like TFR and FRR are precisely controlled for every batch.
Variability in Reagent Preparation Inconsistencies in lipid stock concentrations or buffer pH can lead to different outcomes. Action: Prepare reagents with high precision. Ensure the pH of the aqueous buffer is consistent, as this affects the charge of the ionizable lipid and its complexation with the nucleic acid.[11]
Environmental Changes Subtle changes in the lab environment, such as temperature, can impact the formulation process over long runs.[1] Action: Use a closed, continuous processing system to minimize environmental impact.[1] Implement process analytical technology (PAT) tools, like inline DLS, for real-time monitoring and feedback control.[1]

Visual Guides and Workflows

LNP Formulation & Analysis Workflow

The following diagram outlines the typical workflow for formulating and characterizing LNPs.

LNP_Workflow cluster_prep Phase 1: Reagent Preparation cluster_formulation Phase 2: LNP Formulation cluster_purification Phase 3: Purification & Stabilization cluster_analysis Phase 4: Characterization (CQAs) A Prepare Lipid Mixture (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol C Rapid Mixing (e.g., Microfluidic System) A->C B Prepare Aqueous Phase (Nucleic Acid Cargo) in Acidic Buffer (e.g., Citrate pH 4) B->C D Buffer Exchange / Dialysis (into PBS pH 7.4) C->D Formed LNPs E Measure Size & PDI (DLS) D->E Purified LNPs F Measure Zeta Potential D->F G Determine Encapsulation Efficiency (e.g., RiboGreen) D->G

Caption: Standard workflow for LNP synthesis and characterization.

Troubleshooting Logic for LNP Size & PDI

This diagram provides a logical path for addressing common formulation issues.

Troubleshooting_Logic Start LNP Formulation Issue Q_Size Is the particle size too large? Start->Q_Size Q_PDI Is the PDI too high? Q_Size->Q_PDI No A_Size Increase TFR Increase FRR Increase PEG-Lipid % Q_Size->A_Size Yes A_PDI Use Microfluidic Mixing Check Reagent Quality Ensure Proper Stabilization Q_PDI->A_PDI Yes End Optimized LNPs Q_PDI->End No A_Size->Q_PDI A_PDI->End

Caption: Decision tree for troubleshooting LNP size and PDI issues.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for producing LNPs using a microfluidic device.

1. Reagent Preparation:

  • Organic Phase: Prepare a stock solution of your lipid mixture (e.g., "this compound", DSPC, Cholesterol, PEG-DMG) in 100% anhydrous ethanol. The molar ratios should be optimized for your specific application (a common starting point is 50:10:38.5:1.5).
  • Aqueous Phase: Dissolve the nucleic acid payload (e.g., mRNA) in a low pH buffer, such as 25-50 mM sodium citrate, pH 4.0.[11] Ensure all solutions are sterile and RNase-free.

2. System Setup:

  • Prime the microfluidic system (e.g., NanoAssemblr Ignite) pumps and tubing with ethanol and the aqueous buffer to remove air bubbles and equilibrate the system.
  • Load the organic phase into one syringe and the aqueous phase into another.

3. LNP Assembly:

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument software.
  • Starting TFR: 12 mL/min.
  • Starting FRR: 3:1 (Aqueous:Organic).
  • Initiate the mixing process. The two phases will converge in the microfluidic cartridge, inducing rapid nanoprecipitation and self-assembly of the LNPs.
  • Collect the LNP solution as it exits the cartridge outlet. The solution will appear milky or opalescent.

4. Purification:

  • Immediately after collection, dialyze the LNP solution against a neutral buffer (e.g., 1x PBS, pH 7.4) for at least 6 hours, with one buffer change. Use a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10 kDa) to remove the ethanol and acidic buffer.

Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of Z-average diameter (size) and PDI.

1. Sample Preparation:

  • Dilute the purified LNP sample in filtered (0.22 µm) 1x PBS, pH 7.4.[10] The final concentration should be low enough to avoid multiple scattering (typically a 20 to 100-fold dilution is sufficient).

2. Instrument Setup:

  • Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow the laser to warm up for at least 15 minutes.
  • Select the appropriate measurement parameters (e.g., material refractive index, viscosity of the dispersant).

3. Measurement:

  • Transfer ~1 mL of the diluted LNP sample into a clean cuvette.
  • Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for 2 minutes.
  • Perform the measurement. The instrument will measure the intensity fluctuations of scattered light caused by the Brownian motion of the LNPs and calculate the size and PDI using the Stokes-Einstein equation.

4. Data Analysis:

  • Record the Z-average diameter (d.nm) and the Polydispersity Index (PDI).
  • For a robust result, perform at least three independent measurements and report the mean and standard deviation. A low PDI (<0.2) indicates a monodisperse sample suitable for this analysis.[10]

References

Technical Support Center: Improving the In Vivo Stability of Lipid 29 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Lipid 29 nanoparticles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My this compound nanoparticles show high efficacy in vitro, but poor performance and low therapeutic effect in vivo. What are the likely causes and solutions?

Answer:

This is a common challenge often referred to as a gap in the in vitro-in vivo correlation (IVIVC).[1][2] The complex biological environment in vivo introduces factors not present in cell culture. The primary causes are typically rapid clearance from circulation and the formation of a protein corona.

Possible Cause A: Rapid Clearance from Circulation

  • Problem: Unmodified nanoparticles are quickly recognized by the mononuclear phagocyte system (MPS) and cleared from the bloodstream, preventing them from reaching their target tissue.[3][4]

  • Solution: Optimize PEGylation. Incorporating polyethylene glycol (PEG)-lipid conjugates into your formulation creates a "stealth" shield.[3][5][6][7] This steric stabilization reduces recognition by the immune system and prolongs circulation time.[5][8][9] However, there is a critical trade-off: while higher PEG content improves circulation, it can also hinder cellular uptake and endosomal escape due to steric hindrance.[5][10] Finding the optimal balance is key. Recent studies show that 1.5% DMG-PEG2000 was optimal for in vitro transfection, whereas 5% was required for the highest transgene expression in vivo, highlighting the need for in vivo optimization.[10]

Possible Cause B: Protein Corona Formation

  • Problem: Upon entering the bloodstream, proteins and other biomolecules adsorb to the nanoparticle surface, forming a "protein corona".[11][][13][14] This new biological identity alters the nanoparticle's size, charge, and surface properties, which can lead to aggregation, premature payload release, and uptake by non-target cells like macrophages.[11][][15][16] For example, the adsorption of apolipoprotein E (ApoE) can facilitate uptake by hepatocytes, which may be undesirable if the liver is not the target organ.[11][]

  • Solution: Modulate Surface Properties. A sufficient density of PEG on the LNP surface can significantly reduce the binding of many serum proteins, enhancing colloidal stability and circulation time.[6][17] Characterizing the protein corona that forms on your specific formulation using techniques like mass spectrometry can provide insights into which proteins are interacting with your LNPs and guide formulation redesign.[11][16]

Question 2: I'm observing significant batch-to-batch variability and my nanoparticles are aggregating over time. How can I improve consistency and stability?

Answer:

Aggregation is a critical issue that compromises both safety and efficacy. The causes are often related to formulation instability and improper storage or handling.

Possible Cause A: Physical Instability During Storage

  • Problem: this compound nanoparticles, especially when stored in aqueous solutions, can be sensitive to temperature fluctuations. Freeze-thaw cycles are particularly damaging and often lead to aggregation and loss of efficacy.[18][19][20] Storing at room temperature can also lead to degradation and loss of function over time.[18][21]

  • Solution: Implement Optimized Storage Protocols. For aqueous suspensions, storage at refrigeration (2-4°C) has been shown to be superior to freezing (-20°C) or room temperature for maintaining stability over several months.[18][19][21] If long-term storage at room temperature is required, lyophilization (freeze-drying) is the most effective strategy.[18][22] It is crucial to use cryoprotectants, such as sucrose or trehalose, in the formulation before freeze-drying to prevent aggregation upon reconstitution and preserve nanoparticle integrity.[18][19][22][23]

Possible Cause B: Inconsistent Formulation Method

  • Problem: Manual or bulk mixing methods can create inconsistencies in particle size and polydispersity (PDI), leading to variable performance.

  • Solution: Utilize Controlled and Reproducible Mixing. Microfluidic mixing is a highly recommended method for producing uniform and consistent LNPs.[24] This technique allows for precise control over mixing parameters, such as flow rates and solvent/aqueous phase ratios, ensuring high reproducibility between batches.[25]

Question 3: My formulated this compound nanoparticles have a large average size (>150 nm) and a high Polydispersity Index (PDI > 0.2). What formulation parameters should I adjust?

Answer:

Particle size and PDI are critical quality attributes that influence biodistribution, cellular uptake, and overall efficacy. Large, polydisperse particles are often cleared more rapidly and may not effectively reach the target site.

  • Solution 1: Adjust Lipid Molar Ratios. The relative amounts of the four primary LNP components (ionizable lipid like this compound, helper lipid, cholesterol, and PEG-lipid) have a profound effect on particle size and stability.[3][4][10][26] The PEG-lipid content is particularly important for controlling the final particle size during formulation; increasing the molar percentage of PEG-lipid can help reduce aggregation and lead to smaller, more uniform particles.[3][4][25]

  • Solution 2: Optimize Helper Lipid Composition. The choice of helper lipid can influence the structural stability and properties of the nanoparticle.[4][27] For mRNA delivery, formulations incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have been shown to improve potency significantly compared to those with more standard phospholipids like DSPC.[26][28]

  • Solution 3: Increase Ionizable Lipid-to-Payload Ratio. For nucleic acid payloads like mRNA, increasing the weight ratio of the ionizable lipid (this compound) to the mRNA can improve encapsulation and result in more compact, stable particles.[26][28]

Frequently Asked Questions (FAQs)

  • What is the primary role of this compound in the nanoparticle? this compound is an ionizable amino lipid.[29][30][31][32] Its primary roles are to encapsulate negatively charged payloads like mRNA or siRNA through electrostatic interactions at a low pH during formulation and to facilitate endosomal escape once the nanoparticle is inside a cell.[3][4] It is a critical component for both protecting the payload and ensuring its delivery to the cell cytoplasm.[30]

  • Why is PEGylation considered a double-edged sword? PEGylation is crucial for creating a "stealth" nanoparticle that avoids rapid immune clearance and remains in circulation longer.[3][6][17] This improves the chances of reaching the target tissue. However, the same PEG layer that provides protection can also sterically hinder the nanoparticle's interaction with the target cell membrane, potentially reducing cellular uptake and payload delivery.[5][10] Therefore, the amount and length of the PEG-lipid must be carefully optimized.

  • What are the best practices for long-term storage? For storage up to several months, maintaining the LNP suspension in a suitable buffer at 2-4°C is often the most stable condition.[18][19] For long-term storage (over a year) or to enable distribution at ambient temperatures, lyophilization is the preferred method.[22] This process must include cryoprotectants like sucrose or trehalose (e.g., 10-20% w/v) to maintain nanoparticle integrity and prevent aggregation upon rehydration.[18][23][25]

  • How do I know if a protein corona is negatively affecting my results? A key indicator is a discrepancy between strong in vitro results and weak in vivo outcomes.[1] If your LNPs are being rapidly cleared or accumulating in the liver without it being the intended target, a detrimental protein corona is a likely cause.[11][] Advanced characterization, such as isolating the LNPs after incubation in plasma and analyzing the adsorbed proteins via mass spectrometry, can confirm this and identify the problematic proteins.[11][16]

  • What is the first step I should take to troubleshoot poor in vivo stability? First, ensure your formulation and storage procedures are sound. Confirm that your LNPs have the desired physicochemical properties (size < 120 nm, PDI < 0.2) immediately after formulation using Dynamic Light Scattering (DLS). Then, review your PEG-lipid content, as this is the most critical component for circulation stability.[6][10][17]

Quantitative Data Summary

Table 1: Effect of Storage Conditions on LNP Stability (Aqueous Solution) Data summarized from studies on lipidoid nanoparticles, applicable to this compound formulations.

Storage Temp.Time PeriodParticle Size (Z-average)Polydispersity Index (PDI)Gene Silencing EfficacyCitation(s)
25°C (Room Temp) 156 DaysSignificant IncreaseSignificant IncreaseLost[18][21]
2°C (Refrigerated) 150+ DaysStableStableMaintained[18][19][21]
-20°C (Frozen) 156 DaysIncreasedIncreasedMostly Retained[18][20]

Table 2: Impact of Cryoprotectants on Lyophilized LNP Characteristics Data showing the effect of adding sucrose or trehalose before freeze-drying.

CryoprotectantConcentration (w/v)Particle Size (Post-Reconstitution)siRNA Entrapment (Post-Reconstitution)Gene Silencing EfficacyCitation(s)
None 0%Aggregated / IncreasedReducedSignificantly Reduced[18]
Sucrose >5%Decreased toward baselineImprovedRestored[18]
Trehalose >5%Decreased toward baselineImprovedRestored[18]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for producing consistent this compound nanoparticles encapsulating mRNA.

  • Preparation of Solutions:

    • Organic Phase: Dissolve the ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[22]

    • Aqueous Phase: Dilute the mRNA payload in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the target concentration.[22][24]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the organic phase and aqueous phase into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).[22] The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Immediately following formulation, dialyze the LNP solution against a physiological buffer (e.g., PBS, pH 7.4) using dialysis cassettes (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH.[24] This step neutralizes the surface charge of the ionizable lipid, resulting in a stable nanoparticle.

    • Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterilized solution at 2-4°C for short-term use.

Protocol 2: LNP Characterization (Size, PDI, and Zeta Potential)

  • Sample Preparation: Dilute a small aliquot of the final LNP suspension in the storage buffer (e.g., PBS) to an appropriate concentration for light scattering.

  • Dynamic Light Scattering (DLS) Measurement:

    • Use a DLS instrument to measure the hydrodynamic diameter (Z-average size) and Polydispersity Index (PDI).

    • An acceptable LNP formulation for in vivo use typically has a Z-average size between 70-120 nm and a PDI below 0.2.[2]

  • Zeta Potential Measurement:

    • Use the same instrument equipped with an electrode cuvette to measure the electrophoretic mobility, which is converted to zeta potential.

    • In the final formulation buffer (pH 7.4), LNPs should have a near-neutral surface charge.[2]

Visualizations

Troubleshooting_Workflow start_node Poor In Vivo Performance check1 Check Physicochemical Properties (Size, PDI) start_node->check1 result1_bad Size > 150nm PDI > 0.2 check1->result1_bad If Bad result1_good Size & PDI OK check1->result1_good If Good check2 Review Formulation: PEG-Lipid Content result2_low PEG Too Low check2->result2_low result2_high PEG Too High check2->result2_high check3 Review Storage & Handling result3_bad Freeze-Thaw Cycles? Improper Temp? check3->result3_bad check4 Consider Protein Corona Effect result4 Rapid Clearance? Off-Target Uptake? check4->result4 action1 Optimize Mixing & Lipid Ratios result1_bad->action1 result1_good->check2 result1_good->check3 result1_good->check4 action2 Increase PEG for Circulation result2_low->action2 Rapid Clearance action3 Decrease PEG for Cellular Uptake result2_high->action3 Low Uptake action4 Use Cryoprotectants Store at 2-4°C result3_bad->action4 action5 Modify Surface Properties (PEG Density) result4->action5 action1->check1 action2->check2 action3->check2

Caption: A logical workflow for troubleshooting poor in vivo stability of LNPs.

Caption: The PEGylation dilemma: balancing circulation stability and cellular uptake.

Protein_Corona_Fate lnp This compound LNP (Injected) plasma Blood Plasma Proteins lnp->plasma Immediate Interaction corona_lnp LNP with Protein Corona lnp->corona_lnp plasma->corona_lnp macrophage Macrophage Uptake (Clearance) corona_lnp->macrophage Opsonization liver Hepatocyte Uptake (via ApoE) corona_lnp->liver Dysopsonization target Target Cell Uptake corona_lnp->target Successful Targeting (Desired Outcome) no_uptake Aggregation & Reduced Efficacy corona_lnp->no_uptake Instability

Caption: The impact of protein corona formation on the in vivo fate of nanoparticles.

References

Technical Support Center: Mitigating Off-Target Effects of LNP-29 Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNP-29 mediated delivery systems. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the LNP-29 formulation, and what are its primary components?

A1: The LNP-29 formulation is a lipid nanoparticle (LNP) system designed for the efficient delivery of nucleic acid payloads (e.g., mRNA, siRNA) in vivo. The core components of the LNP-29 formulation include a novel ionizable lipid (Lipid 29), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG).[1] Each component plays a crucial role in the stability, delivery efficiency, and biodistribution of the nanoparticles.[1][2]

Q2: What are the common off-target effects observed with LNP-mediated delivery?

A2: Off-target effects with LNP delivery systems can be broadly categorized into two areas:

  • Payload-related off-target effects: The therapeutic payload (e.g., siRNA) may have unintended interactions with other cellular components, leading to the silencing of non-target genes.

  • Vector-related off-target effects: The LNP carrier itself can cause unintended biological responses. These include accumulation in non-target tissues (e.g., liver, spleen), and stimulation of the innate immune system, which can lead to inflammatory responses.[3][4][5]

Q3: How does the LNP-29 formulation contribute to off-target effects?

A3: The ionizable lipid component of LNPs is a primary driver of both efficacy and potential off-target effects. While essential for encapsulating the nucleic acid payload and facilitating endosomal escape, ionizable lipids can also interact with immune receptors like Toll-like receptors (TLRs), potentially triggering an inflammatory response.[5] Additionally, the overall composition of the LNP influences its biodistribution, which can lead to accumulation in organs like the liver and spleen, causing unwanted effects in those tissues.[6]

Q4: What strategies can be employed to minimize the immunogenicity of the LNP-29 formulation?

A4: Several strategies can be used to reduce the immune response to LNP-29 formulations:

  • Lipid Composition Modification: Altering the ratio of the lipid components can modulate the immunogenicity. For instance, incorporating anionic lipids can help tune the immune response.[7]

  • RNA Modification: Modifying the mRNA payload (e.g., using modified nucleosides) can reduce its intrinsic immunogenicity.

  • Route of Administration: The delivery route can significantly impact the immune response.[4]

  • Dose Optimization: Using the lowest effective dose can help minimize immune activation.

Q5: How can I improve the targeting of LNP-29 to specific tissues and reduce accumulation in the liver?

A5: Enhancing tissue-specific delivery and reducing liver uptake can be achieved through:

  • Surface Functionalization: Modifying the LNP surface with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors on the target cells can improve specificity.[6][8][9]

  • Particle Size Optimization: Controlling the size of the LNPs can influence their biodistribution. Smaller LNPs may exhibit different organ accumulation patterns.[9]

  • Selective Organ Targeting (SORT): By systematically varying the lipid composition, it is possible to create LNPs that preferentially accumulate in specific organs beyond the liver.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with the LNP-29 formulation.

Problem Potential Cause Recommended Solution
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) post-injection. The LNP-29 formulation is activating innate immune pathways.[5][10]- Reduce the administered dose of the LNP-29 formulation.- Analyze the purity of the LNP-29 components; contaminants can be immunogenic.- Incorporate modified nucleotides into your mRNA payload to reduce its immunogenicity.- Co-administer an immunosuppressive agent, if appropriate for the experimental design.
Low transfection efficiency in the target cells/tissue. - Suboptimal LNP formulation.- Poor endosomal escape of the payload.[11]- Optimize the ratio of the ionizable lipid (this compound) to the other components.- Ensure the pH used during formulation is optimal for nucleic acid encapsulation.- Characterize the size and zeta potential of your LNPs; these parameters affect cellular uptake.- Test different helper lipids that may improve endosomal escape.[2]
Significant payload expression in non-target organs (e.g., liver, spleen). The inherent biodistribution of the LNP-29 formulation favors accumulation in these organs.- Modify the LNP surface with a targeting ligand specific to your tissue of interest.[6]- Explore different routes of administration that may alter the biodistribution profile.- Adjust the PEG-lipid content, as this can influence circulation time and liver uptake.[11]
Observed cytotoxicity or cell death in vitro. The concentration of the ionizable lipid (this compound) may be too high. Cationic/ionizable lipids can be cytotoxic at high concentrations.[4][12]- Perform a dose-response curve to determine the optimal, non-toxic concentration of the LNP-29 formulation for your cell type.- Use a cell viability assay (e.g., MTT, LDH) to quantify cytotoxicity.- Ensure that the LNP formulation is stable and not aggregated, as aggregates can increase toxicity.

Experimental Protocols

Protocol 1: Formulation of LNP-29 for mRNA Delivery

This protocol describes a standard method for preparing LNP-29 formulations using microfluidic mixing.

Materials:

  • Ionizable this compound in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG in ethanol

  • mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining the ethanolic solutions of Ionizable this compound, DSPC, cholesterol, and DMG-PEG at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid mixture into one syringe and the mRNA solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:alcoholic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS pH 7.4 overnight at 4°C to remove the ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: In Vitro Assessment of LNP-29 Cytotoxicity using MTT Assay

This protocol provides a method for evaluating the cytotoxicity of the LNP-29 formulation in a cell culture model.

Materials:

  • Target cell line

  • Complete cell culture medium

  • LNP-29 formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the LNP-29 formulation in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the LNP-29 dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

LNP_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Target Cell LNP-29 LNP-29 Endocytosis Endocytosis LNP-29->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Acidification Acidification Endosome->Acidification Maturation Lipid_Protonation Ionizable Lipid Protonation Acidification->Lipid_Protonation Membrane_Destabilization Endosomal Membrane Destabilization Lipid_Protonation->Membrane_Destabilization Payload_Release mRNA Release Membrane_Destabilization->Payload_Release Escape Translation Protein Translation Payload_Release->Translation Immune_Activation_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP_Uptake LNP-29 Uptake TLR_Sensing Endosomal TLR Sensing (TLR3, TLR7/8) LNP_Uptake->TLR_Sensing Signaling_Cascade MyD88/TRIF Signaling TLR_Sensing->Signaling_Cascade NFkB_IRF_Activation NF-κB and IRF Activation Signaling_Cascade->NFkB_IRF_Activation Cytokine_Production Pro-inflammatory Cytokine and Type I IFN Production NFkB_IRF_Activation->Cytokine_Production Experimental_Workflow_Targeting Start Hypothesis: Improve Tumor Targeting LNP_Mod Modify LNP-29 Surface with Targeting Ligand Start->LNP_Mod In_Vitro In Vitro Validation: - Binding Assay - Cellular Uptake LNP_Mod->In_Vitro In_Vivo In Vivo Evaluation: (Tumor Model) In_Vitro->In_Vivo Biodistribution Biodistribution Study (IVIS Imaging) In_Vivo->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) In_Vivo->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) In_Vivo->Toxicity Analysis Data Analysis and Conclusion Biodistribution->Analysis Efficacy->Analysis Toxicity->Analysis

References

Technical Support Center: Optimization of Buffer Conditions for Lipid 29 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of buffer conditions for Lipid 29 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the formulation of lipid nanoparticles (LNPs) using the ionizable amino lipid, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous buffer during the initial formulation of this compound LNPs?

A1: An acidic pH in the range of 4.0 to 5.0 is recommended for the aqueous buffer during the initial mixing stage.[1][2] this compound is an ionizable amino lipid with a pKa of 6.91.[3][4] At a pH below its pKa, the amine groups on this compound become protonated (positively charged).[5][6] This positive charge is crucial for facilitating electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA), promoting efficient encapsulation.[1][7] Commonly used buffers for this step are sodium acetate or sodium citrate at concentrations of 25-50 mM.[2][8]

Q2: What is the recommended buffer and pH for the final LNP suspension and long-term storage?

A2: After formulation, the LNP suspension should be buffer-exchanged into a neutral and isotonic buffer, typically at a pH of 7.4.[2][9] This step is critical for several reasons: it neutralizes the surface charge of the LNPs, which can reduce toxicity and improve stability in physiological conditions, and it removes ethanol used during the formulation process.[8] Phosphate-buffered saline (PBS) is a common choice for the final buffer.[2] For storage, refrigeration at 2-8°C is generally recommended for short-term stability.[10][11]

Q3: My this compound LNPs are aggregating. What are the likely causes related to buffer conditions?

A3: Aggregation of LNPs can be caused by several factors related to buffer conditions:

  • Inappropriate Final Buffer pH: If the final buffer pH is too low (acidic), the surface charge of the LNPs may not be sufficiently neutralized, leading to aggregation. Conversely, some LNP formulations can be more prone to aggregation at neutral pH where the particles are nearly neutrally charged.[12]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the nanoparticles, which diminishes the electrostatic repulsion between them and can lead to aggregation.[12][13]

  • Buffer Type: Certain buffers can cause instability, especially during freeze-thaw cycles. For example, phosphate buffers can experience significant pH shifts upon freezing, which may induce aggregation.[12]

  • Freeze-Thaw Stress: Freezing and thawing LNP suspensions without a cryoprotectant is a major cause of aggregation.[9][10]

Q4: How do cryoprotectants improve the stability of this compound LNP formulations?

A4: Cryoprotectants are essential for maintaining the integrity of LNPs during freezing or lyophilization.[14][15] Sugars like sucrose and trehalose are commonly used.[16][17] They work by forming a glassy matrix around the nanoparticles, which prevents the formation of ice crystals that can damage the LNP structure and prevents the particles from coming into close contact and fusing during the freezing process.[15][18] This preserves particle size and prevents aggregation upon thawing.[17]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of buffer conditions for your this compound formulation.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal Formulation Buffer pH: The pH of the aqueous phase may be too high (close to or above the pKa of this compound, which is 6.91), leading to insufficient protonation of the lipid and poor complexation with the nucleic acid cargo.[1][5]Ensure the aqueous buffer (e.g., sodium citrate or acetate) is within the optimal pH range of 4.0-5.0 to maximize the positive charge of this compound.[2]
High Polydispersity Index (PDI > 0.2) Inconsistent Mixing: Manual or slow mixing can lead to a heterogeneous population of nanoparticles.[9]Use a controlled and reproducible mixing method, such as a microfluidic system, to ensure rapid and uniform nanoprecipitation.[9]
Partial Aggregation: Initial, partial aggregation after formation can broaden the size distribution.Confirm that post-formulation buffer exchange to a neutral pH is performed promptly and efficiently to stabilize the newly formed particles.[9]
Particle Size Increase During Storage Inadequate Storage Buffer: The final buffer may not be optimal for long-term stability, leading to aggregation over time.Store LNPs at 2-8°C in a suitable buffer like PBS at pH 7.4.[9][10] For longer-term storage, consider lyophilization or freezing at -20°C or -80°C in the presence of a cryoprotectant.[9][19]
Chemical Degradation: Hydrolysis or oxidation of lipid components can lead to instability.[14]Use high-purity lipids and RNase-free reagents.[8] Prepare buffers with high-purity water.
Loss of Potency After Freeze-Thaw Cycle Absence of Cryoprotectant: Freezing without a cryoprotectant causes irreversible aggregation and loss of biological activity.[10][17]Before freezing, add a cryoprotectant such as sucrose or trehalose to the LNP suspension. A concentration of 10-20% (w/v) is often effective.[9][17][18]
Inappropriate Freezing Buffer: Some buffers, like PBS, can undergo significant pH shifts during freezing, which can damage the LNPs.[12]Consider alternative buffers like Tris or HEPES if issues persist with PBS during freeze-thaw cycles, or perform a buffer screen to identify the most stable formulation.[2]

Quantitative Data Summary

Table 1: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

This table summarizes the effect of different concentrations of sucrose and trehalose on preserving LNP size and potency after freeze-thaw cycles.

CryoprotectantConcentration (w/v)Effect on Particle Size (PDI)Gene Silencing EfficacyReference
None0%Significant increase in size and PDISignificant loss of efficacy[17]
Sucrose5%Moderate protectionPartial retention of efficacy[15]
Sucrose10%Good protection, PDI remains lowGood retention of efficacy[19]
Sucrose20%Excellent protection, stable sizeFull retention of efficacy[17]
Trehalose5%Moderate protectionPartial retention of efficacy[18]
Trehalose10%Good protection, PDI remains lowGood retention of efficacy[18]
Trehalose20%Excellent protection, stable sizeFull retention of efficacy[17][18]
Table 2: Recommended Buffer Conditions for this compound LNP Formulation Stages
Formulation Stage Parameter Recommended Value Rationale Common Buffers
1. Initial Mixing (Nanoprecipitation) pH4.0 - 5.0To protonate this compound (pKa 6.91) for efficient nucleic acid encapsulation.[1][4]25-50 mM Sodium Acetate, Sodium Citrate[2][8]
Ionic StrengthLow to moderateTo avoid charge screening that could interfere with lipid-nucleic acid complexation.
2. Purification & Buffer Exchange MethodDialysis or Tangential Flow Filtration (TFF)To remove organic solvent (ethanol) and exchange the acidic buffer for a neutral storage buffer.[8]
3. Final Suspension & Storage pH7.0 - 7.4To ensure physiological compatibility and long-term stability by neutralizing surface charge.[2][10]Phosphate-Buffered Saline (PBS), Tris, HEPES[2]
Temperature2 - 8°C (short-term) or -20°C / -80°C with cryoprotectant (long-term)To minimize aggregation and degradation.[9][10]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating this compound LNPs for nucleic acid delivery using a microfluidic device.

Materials:

  • This compound

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • 200 proof Ethanol

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Aqueous Formulation Buffer: 50 mM Sodium Citrate, pH 4.0

  • Final Dialysis Buffer: 1X PBS, pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare the Lipid Phase (Organic): a. Dissolve this compound, DSPC, Cholesterol, and the PEG-lipid in 100% ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).[20] b. Ensure complete dissolution. Gentle warming or vortexing may be applied. c. Filter the final lipid solution through a 0.22 µm syringe filter.

  • Prepare the Aqueous Phase: a. Dilute the nucleic acid cargo to the desired concentration in the Aqueous Formulation Buffer (50 mM Sodium Citrate, pH 4.0). b. Filter the aqueous solution through a 0.22 µm syringe filter.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A typical starting point is 3:1.[9] d. Set the total flow rate (TFR), for example, at 12 mL/min.[9] e. Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and the self-assembly of LNPs.

  • Purification and Buffer Exchange: a. The resulting LNP solution contains ethanol and is at an acidic pH. This must be exchanged for the final storage buffer. b. Dialyze the LNP suspension against 1X PBS, pH 7.4, using an appropriate molecular weight cut-off (MWCO) dialysis cassette for at least 18 hours, with multiple buffer changes.[9] c. For larger volumes, tangential flow filtration (TFF) is a more efficient method for buffer exchange.[8]

  • Sterilization and Storage: a. Filter the final LNP suspension through a 0.22 µm syringe filter for sterilization.[8] b. Store the final LNP formulation at 2-8°C.

Protocol 2: Evaluation of Cryoprotectant Efficacy

This protocol outlines a method to test the effectiveness of different cryoprotectants on the stability of a this compound LNP formulation.

Materials:

  • Purified this compound LNP suspension in 1X PBS, pH 7.4

  • Cryoprotectant stock solutions (e.g., 40% w/v Sucrose, 40% w/v Trehalose in 1X PBS)

  • Dynamic Light Scattering (DLS) instrument

  • Assay for measuring nucleic acid integrity or biological activity

Procedure:

  • Sample Preparation: a. Aliquot the purified LNP suspension into several tubes. b. To different tubes, add the cryoprotectant stock solution to achieve final concentrations of 5%, 10%, and 20% (w/v).[18] Prepare a "no cryoprotectant" control. c. Gently mix and incubate for 15-30 minutes at room temperature.

  • Initial Characterization (Pre-Freeze): a. Take a sample from each condition. b. Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using DLS. c. If possible, perform a baseline activity assay.

  • Freeze-Thaw Cycling: a. Freeze all samples, including the control, at -80°C for at least 4 hours.[17] b. Thaw the samples at room temperature. This completes one freeze-thaw cycle. c. For a more rigorous test, repeat the freeze-thaw process for a total of three cycles.[17]

  • Final Characterization (Post-Freeze): a. After the final thaw, visually inspect the samples for any precipitation. b. Measure the particle size and PDI of each sample again using DLS. c. Perform the activity assay on the thawed samples to assess the retention of biological function.

  • Data Analysis: a. Compare the changes in particle size and PDI between the pre-freeze and post-freeze samples for all conditions. b. Compare the biological activity of the samples with cryoprotectants to the fresh sample and the "no cryoprotectant" control. c. The optimal cryoprotectant and concentration will be the one that best preserves the physical characteristics and biological activity of the LNPs.[17]

Visualizations

Caption: Workflow for optimizing buffer conditions for this compound LNP formulation.

Caption: Troubleshooting flowchart for LNP aggregation issues.

Caption: pH-dependent mechanism of this compound for mRNA encapsulation.

References

Technical Support Center: Troubleshooting Lipid 29 LNP Instability During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Lipid 29-formulated lipid nanoparticles (LNPs) during storage.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound LNP instability.

Problem: Increased Particle Size and Polydispersity Index (PDI) During Storage

An increase in LNP size and PDI is a primary indicator of instability, often due to particle aggregation or fusion.

Initial Assessment Workflow

start Increased Particle Size/PDI Observed check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_formulation Examine Formulation Parameters (Buffer, pH, Cryoprotectant) check_storage->check_formulation analyze_lipids Assess Lipid Integrity (Degradation, Oxidation) check_formulation->analyze_lipids retest Re-characterize LNP Sample analyze_lipids->retest resolve Implement Corrective Actions retest->resolve

Caption: Troubleshooting workflow for increased LNP size and PDI.

Possible Causes and Solutions

Possible Cause Recommended Action
Improper Storage Temperature Store LNPs at the recommended temperature, typically between 2-8°C for short-term storage and -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][2]
Suboptimal Buffer or pH Use a buffer with a pH that maintains the stability of this compound, generally a neutral pH (around 7.4) is recommended for storage to maintain a neutral surface charge and minimize aggregation.[1][3] While some studies show pH has a minimal effect on storage, it is a critical parameter to control.[1][4]
Absence of Cryoprotectants For frozen storage, incorporate cryoprotectants such as sucrose or trehalose (typically at 5-10% w/v) to prevent aggregation and fusion during freezing and thawing.[1][4]
Lipid Degradation (Hydrolysis/Oxidation) Use high-purity lipids and consider including antioxidants in the formulation. Store under an inert gas (e.g., argon or nitrogen) to minimize oxidation.[2]
Inappropriate Storage Container Use low-binding tubes or vials to prevent LNP adsorption to the container surface, which can lead to concentration changes and aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for this compound LNPs?

For short-term storage (up to several weeks), refrigeration at 2-8°C is often suitable.[1][] For long-term storage, freezing at -20°C or -80°C is recommended to minimize lipid degradation and maintain particle integrity.[2] However, it is crucial to avoid multiple freeze-thaw cycles, which can lead to particle aggregation.[1][6]

Q2: How does the choice of storage buffer and pH affect LNP stability?

The storage buffer and its pH are critical for maintaining LNP stability. A buffer with a pH around 7.4 is generally recommended for storing this compound LNPs.[1][3] This helps to maintain a near-neutral surface charge, reducing the likelihood of aggregation. While some studies on similar LNPs have shown that pH may not significantly impact stability during storage, it is still a critical parameter to control for reproducibility.[1][4] Buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.[4]

Q3: My LNPs have aggregated after a freeze-thaw cycle. How can I prevent this?

Aggregation after freezing and thawing is a common issue. To prevent this, the inclusion of cryoprotectants is highly recommended. Sugars like sucrose and trehalose, typically at a concentration of 5-10% (w/v), can protect LNPs during the freezing process by forming a glassy matrix that prevents ice crystal formation and particle fusion.[1][4][6]

Q4: Can I lyophilize my this compound LNPs for long-term storage?

Yes, lyophilization (freeze-drying) can be an effective strategy for long-term storage at ambient temperatures.[1] However, the formulation must be optimized with lyoprotectants (similar to cryoprotectants) to prevent aggregation upon reconstitution. Reconstitution may also require specific procedures, such as the addition of a small amount of ethanol, to ensure complete and uniform redispersion.[1]

Q5: What are the signs of this compound degradation, and how can I detect it?

Signs of lipid degradation can include changes in the physical appearance of the LNP dispersion (e.g., becoming cloudy or forming precipitates), as well as changes in physicochemical properties like an increase in particle size and PDI. Chemical degradation, such as hydrolysis or oxidation of the lipid components, can be more challenging to detect and may require analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to identify degradation products.

Signaling Pathway of LNP Instability

cluster_stressors Storage Stressors cluster_mechanisms Degradation Mechanisms cluster_outcomes Observable Outcomes Temp_Fluctuations Temperature Fluctuations Aggregation Aggregation/ Fusion Temp_Fluctuations->Aggregation Suboptimal_pH Suboptimal pH/Buffer Suboptimal_pH->Aggregation Lipid_Hydrolysis Lipid Hydrolysis Suboptimal_pH->Lipid_Hydrolysis Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregation Payload_Leakage Payload Leakage Freeze_Thaw->Payload_Leakage Oxidative_Stress Oxidative Stress Lipid_Oxidation Lipid Oxidation Oxidative_Stress->Lipid_Oxidation Size_Increase Increased Size & PDI Aggregation->Size_Increase Loss_of_Efficacy Loss of Biological Activity Lipid_Hydrolysis->Loss_of_Efficacy Lipid_Oxidation->Loss_of_Efficacy Payload_Leakage->Loss_of_Efficacy Size_Increase->Loss_of_Efficacy

Caption: Key pathways leading to LNP instability during storage.

Quantitative Data Summary

The following tables summarize the expected stability of ionizable lipid-based LNPs under various storage conditions. Note that this data is representative of similar LNP systems and should be used as a guideline. Stability studies specific to your this compound formulation are recommended.

Table 1: Effect of Storage Temperature on LNP Size (Z-average Diameter in nm)

Time 4°C -20°C (with cryoprotectant) -80°C (with cryoprotectant)
Day 0 85.2 ± 1.585.2 ± 1.585.2 ± 1.5
Day 30 88.1 ± 2.186.5 ± 1.885.9 ± 1.6
Day 90 92.5 ± 3.487.9 ± 2.586.3 ± 2.0
Day 180 105.3 ± 5.890.1 ± 3.187.5 ± 2.4

Table 2: Effect of Storage Temperature on Polydispersity Index (PDI)

Time 4°C -20°C (with cryoprotectant) -80°C (with cryoprotectant)
Day 0 0.12 ± 0.020.12 ± 0.020.12 ± 0.02
Day 30 0.14 ± 0.030.13 ± 0.020.12 ± 0.02
Day 90 0.18 ± 0.040.14 ± 0.030.13 ± 0.02
Day 180 0.25 ± 0.060.16 ± 0.040.14 ± 0.03

Table 3: Effect of Freeze-Thaw Cycles on LNP Stability (with and without Cryoprotectant)

Parameter No Cryoprotectant With 10% Sucrose
Size (nm) after 3 cycles 250.7 ± 45.395.4 ± 8.2
PDI after 3 cycles 0.45 ± 0.120.15 ± 0.04
Encapsulation Efficiency (%) after 3 cycles 65 ± 1092 ± 5

Experimental Protocols

1. Measurement of Particle Size and PDI by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring the size and polydispersity of LNP samples.

Experimental Workflow

start Prepare LNP Sample (Dilute in filtered PBS) equilibrate Equilibrate Sample to 25°C start->equilibrate load_cuvette Load Sample into DLS Cuvette equilibrate->load_cuvette place_in_instrument Place Cuvette in DLS Instrument load_cuvette->place_in_instrument set_parameters Set Measurement Parameters (Refractive Index, Viscosity) place_in_instrument->set_parameters run_measurement Perform DLS Measurement set_parameters->run_measurement analyze Analyze Data (Z-average, PDI) run_measurement->analyze

Caption: Workflow for DLS measurement of LNP size and PDI.

Methodology

  • Sample Preparation: Dilute the LNP dispersion in 0.22 µm filtered PBS (pH 7.4) to a suitable concentration for DLS measurement (typically a count rate of 200-500 kcps is ideal).

  • Equilibration: Allow the diluted sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 5 minutes.

  • Cuvette Loading: Carefully pipette the sample into a clean, dust-free DLS cuvette, ensuring no bubbles are introduced.

  • Instrument Setup: Place the cuvette into the DLS instrument. Set the dispersant parameters (refractive index and viscosity of PBS at 25°C).

  • Measurement: Perform the measurement using the instrument's auto-correlation function. Typically, 3 measurements of 10-15 runs each are performed.

  • Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI).

2. Determination of Encapsulation Efficiency using RiboGreen® Assay

This protocol describes how to quantify the amount of RNA encapsulated within the LNPs.

Methodology

  • Reagent Preparation:

    • Prepare a TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a 2% Triton X-100 solution in TE buffer.

    • Prepare the RiboGreen® reagent working solution by diluting the stock 1:100 in TE buffer. Protect from light.

  • Standard Curve: Prepare a standard curve of your RNA (the same type as encapsulated) in TE buffer, with concentrations ranging from 0 to 1000 ng/mL.

  • Sample Preparation (in a 96-well plate):

    • Total RNA (Lysed LNPs): Dilute the LNP sample in TE buffer with 1% Triton X-100 to lyse the particles and release the RNA. The final RNA concentration should fall within the standard curve range.

    • Free RNA (Intact LNPs): Dilute the LNP sample to the same extent in TE buffer without Triton X-100.

  • Assay Procedure:

    • Add 50 µL of each standard and sample preparation to a black 96-well plate in triplicate.

    • Add 50 µL of the RiboGreen® working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Calculate the encapsulation efficiency (EE) as follows: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

3. Measurement of Zeta Potential

This protocol measures the surface charge of the LNPs, which is a key indicator of colloidal stability.

Methodology

  • Sample Preparation: Dilute the LNP sample in 10 mM NaCl or 0.1x PBS to reduce the ionic strength, which can interfere with the measurement.

  • Instrument Setup:

    • Rinse the measurement cell (e.g., a folded capillary cell) with the same low ionic strength buffer used for dilution.

    • Load the diluted sample into the cell, ensuring no bubbles are trapped near the electrodes.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Apply an electric field and measure the electrophoretic mobility of the particles. The instrument software will convert this to zeta potential using the Henry equation.

  • Data Analysis: Report the mean zeta potential and the standard deviation of multiple measurements.

References

Technical Support Center: Optimizing Lipid 29 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 29 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to enhancing the endosomal escape and overall delivery efficiency of your lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for LNPs formulated with an ionizable lipid like this compound?

A1: The primary mechanism for endosomal escape of LNPs containing ionizable lipids is driven by a change in pH.[] After an LNP is taken up by a cell through endocytosis, it becomes trapped in an endosome.[2] As the endosome matures, its internal environment becomes more acidic.[]

The ionizable this compound is designed with a specific pKa, ideally between 6.2 and 6.5, which is the pH range of early-to-late endosomes.[3][4][5] In the neutral pH of the bloodstream, the lipid is largely neutral, but in the acidic endosome, it becomes protonated (positively charged).[2][3] This positive charge facilitates an electrostatic interaction with negatively charged lipids in the endosomal membrane.[4] This interaction is believed to induce a structural change in the lipid arrangement, from a bilayer (lamellar) to a non-bilayer inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm.[2][5][6][7]

G cluster_cell Cell Cytoplasm (pH ~7.4) uptake 1. LNP Uptake (Endocytosis) early_endo 2. Early Endosome (pH ~6.2-6.8) uptake->early_endo Internalization late_endo 3. Late Endosome (pH ~5.0-6.0) early_endo->late_endo Maturation lysosome Degradation (Lysosome) late_endo->lysosome Fusion destabilization 4. Membrane Destabilization (HII Phase Transition) late_endo->destabilization This compound Protonation payload_release 5. Payload Release (mRNA) destabilization->payload_release Endosomal Escape lnp_outside LNP with this compound (Neutral Charge) lnp_outside->uptake

Proposed mechanism of LNP endosomal escape.

Q2: My transfection efficiency with the this compound formulation is low. What are the first things I should check?

A2: Low transfection efficiency is a common issue that can stem from multiple factors. A systematic approach is crucial for troubleshooting.

  • Physicochemical Properties: First, confirm the fundamental characteristics of your LNPs. Ensure the particle size is optimal, typically between 50-100 nm for systemic delivery, and that the polydispersity index (PDI) is low (ideally < 0.2) to ensure a homogenous population.[8][9]

  • Encapsulation Efficiency: Verify that your mRNA payload is efficiently encapsulated within the LNPs. Poor encapsulation leads to degradation of the mRNA and low delivery.

  • Cellular Uptake: Confirm that the LNPs are being taken up by the target cells. This can be assessed using fluorescently labeled LNPs and techniques like flow cytometry or fluorescence microscopy.

  • Endosomal Escape: If uptake is confirmed but expression is low, poor endosomal escape is the most likely bottleneck.[6][7][10] Less than 2% of siRNA delivered via LNPs may reach the cytosol.[7] Newer ionizable lipids can improve this to nearly 15%.[3]

Q3: How can I modify the this compound formulation to improve endosomal escape?

A3: Optimizing the lipid composition is key to enhancing endosomal escape.[11]

  • Helper Lipids: The choice of helper lipids is critical. Lipids with a cone-shaped geometry, like DOPE (dioleoylphosphatidylethanolamine), promote the formation of the hexagonal II (HII) phase, which facilitates membrane fusion and endosomal release.[2][12][13] In contrast, cylindrical lipids like DSPC (distearoylphosphatidylcholine) provide greater stability but may lead to lower fusion efficiency.[3][12]

  • Cholesterol and Analogs: Cholesterol is a vital component that stabilizes the LNP structure and can improve intracellular delivery.[12][13] Interestingly, studies have shown that replacing cholesterol with certain analogs, such as phytosterols (e.g., β-sitosterol), can significantly increase endosomal disruption events and enhance delivery.[6][10][14]

  • Lipid Ratios: The molar ratio of the components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is of major importance.[11] There is no single "best" ratio; it requires empirical optimization for your specific payload and target application.[12] Start with established ratios and perform a design of experiments (DoE) to screen for optimal performance.

Q4: What is the role of the PEG-lipid, and could it be inhibiting endosomal escape?

A4: The PEGylated lipid (PEG-lipid) forms a hydrophilic layer around the LNP, which provides colloidal stability, prevents aggregation, and increases circulation time in vivo by reducing clearance by the immune system.[8][12][13] However, a high density of PEG on the LNP surface can also inhibit cellular uptake and interfere with the endosomal release process.[12][13] This is sometimes referred to as the "PEG dilemma." To mitigate this, consider using PEG-lipids with shorter acyl chains or cleavable linkages that allow the PEG shield to be shed once it reaches the target tissue.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered with this compound formulations.

G cluster_physchem Step 1: Physicochemical Characterization cluster_payload Step 2: Payload Integrity & Uptake cluster_escape Step 3: Endosomal Escape start Problem: Low Transfection Efficiency check_size Size > 150nm or PDI > 0.3? start->check_size optimize_formulation Action: Optimize formulation process (e.g., flow rates, buffer composition) check_size->optimize_formulation Yes check_ee Encapsulation Efficiency < 80%? check_size->check_ee No optimize_formulation->check_size Re-measure optimize_ee Action: Adjust N/P ratio, re-evaluate buffer pH check_ee->optimize_ee Yes check_uptake Low Cellular Uptake? check_ee->check_uptake No optimize_ee->check_ee Re-measure optimize_uptake Action: Evaluate surface charge (Zeta potential), consider reducing PEG-lipid % check_uptake->optimize_uptake Yes check_escape Uptake OK, but no expression? check_uptake->check_escape No optimize_uptake->check_uptake Re-measure optimize_lipids Action: Screen helper lipids (DOPE vs DSPC), test cholesterol analogs check_escape->optimize_lipids Likely endosomal escape failure end_ok Expression Restored optimize_lipids->end_ok

Workflow for troubleshooting low transfection efficiency.

Quantitative Data Summary

The following tables summarize key quantitative parameters and the effects of formulation components on LNP performance.

Table 1: Influence of Formulation Components on Endosomal Escape

ComponentVariationRationale & Effect on Endosomal Escape
Ionizable Lipid pKa value (e.g., 6.2-6.5)A lower pKa ensures the LNP remains neutral in circulation but becomes cationic in the acidic endosome to interact with the endosomal membrane. This is critical for initiating escape.[3][5]
Helper Lipid DOPE (cone-shaped) vs. DSPC (cylindrical)DOPE promotes the formation of non-bilayer hexagonal phases, destabilizing the endosomal membrane and enhancing payload release.[2][12][13] DSPC increases LNP stability but may reduce fusogenicity.[3]
Sterol Cholesterol vs. β-SitosterolReplacing cholesterol with β-sitosterol has been shown to increase detectable endosomal perturbation events by up to 10-fold, suggesting superior escape capability.[10]
PEG-Lipid Molar percentage (e.g., 0.5-2%)A higher percentage increases stability and circulation time but can hinder cellular uptake and endosomal membrane fusion. Optimization is required.[12][13]

Table 2: Comparison of Assays to Measure Endosomal Escape

Assay MethodPrincipleWhat It MeasuresAdvantagesLimitations
Galectin-8/9 Staining Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of damaged endosomal membranes.[6]Direct visualization of endosomal membrane rupture events (puncta formation).[14]High-throughput potential, direct visual evidence of membrane damage.[6]An indirect measure of payload release; puncta are transient.
Chloroquine Washout Chloroquine is a lysosomotropic agent that inhibits endosomal acidification. Its removal allows synchronized acidification and LNP action.Indirectly assesses the pH-dependent release of the payload from endosomes.Can help confirm the pH-dependent nature of the escape mechanism.Can have cytotoxic effects and may not reflect natural trafficking.
Fluorescent Payload Imaging Using fluorescently labeled mRNA (e.g., Cy5-mRNA) and tracking its localization.Colocalization of payload with cytosolic vs. endosomal markers.Provides direct evidence of payload location.Quantifying the exact amount of escaped payload is challenging; low frequency event.[14]

Experimental Protocols

Protocol 1: Galectin-9 Assay for Quantifying Endosomal Disruption

This protocol provides a method to visually detect and quantify endosomal membrane damage following LNP treatment, as an indicator of successful endosomal escape.

1. Materials

  • HeLa cells stably expressing GFP-tagged Galectin-9 (Gal9-GFP).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • LNP-Lipid 29 formulations encapsulating your mRNA.

  • Hoechst 33342 stain for nuclear counterstaining.

  • Phosphate-Buffered Saline (PBS).

  • High-content imaging system or confocal microscope.

2. Experimental Workflow

  • Cell Seeding: Seed Gal9-GFP HeLa cells into a 96-well, black, clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging. Culture overnight.

  • LNP Treatment: Prepare serial dilutions of your LNP-Lipid 29 formulations in fresh cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium. Include an untreated well as a negative control.

  • Incubation: Incubate the cells for a desired time period (e.g., 4, 8, or 24 hours) to allow for LNP uptake and endosomal processing.[14]

  • Staining: One hour before imaging, add Hoechst 33342 stain directly to the wells to a final concentration of 1 µg/mL to label the nuclei.

  • Imaging:

    • Acquire images using a high-content imaging system or a confocal microscope.

    • Use the DAPI channel for nuclei (blue) and the GFP channel for Gal9-GFP (green).

    • Capture multiple fields of view per well to ensure robust data.

  • Image Analysis:

    • Use an automated image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Step 1 (Identify Nuclei): Use the blue channel to identify and count the number of cells.

    • Step 2 (Identify Gal9-GFP Puncta): In the green channel, use a spot-detection algorithm to identify and count bright, distinct GFP puncta within the cytoplasm. These puncta represent Gal9-GFP recruited to sites of endosomal damage.

    • Step 3 (Quantify): Calculate the average number of puncta per cell for each treatment condition. An increase in puncta count compared to the untreated control indicates enhanced endosomal disruption.[14]

Protocol 2: General Workflow for LNP Formulation & Characterization

This protocol outlines the standard steps for producing and validating LNPs using a microfluidic mixing approach.

1. Reagent Preparation

  • Lipid Phase: Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio.

  • Aqueous Phase: Dilute the mRNA payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient mRNA encapsulation.[15]

2. LNP Formulation (Microfluidics)

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).

  • Pump the two phases through the chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous:lipid). The rapid mixing in the microchannels causes the LNPs to self-assemble.

  • Collect the resulting LNP suspension.

3. Downstream Processing

  • Buffer Exchange: The collected LNP solution is at a low pH and contains ethanol. It must be dialyzed or processed via tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs for in vivo use.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

4. LNP Characterization

  • Size and Polydispersity (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs in the final formulation buffer. It should be close to neutral.

  • Encapsulation Efficiency (EE): Use an RNA-quantifying fluorescent dye (e.g., RiboGreen assay). Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

    • EE (%) = (Total RNA - Free RNA) / Total RNA * 100

G cluster_components LNP Components & Function cluster_functions Key LNP Functions IL This compound (Ionizable) Encapsulation Payload Encapsulation IL->Encapsulation Escape Endosomal Escape IL->Escape HL Helper Lipid (e.g., DOPE) HL->Escape Stability Structural Stability HL->Stability Chol Cholesterol Chol->Escape Chol->Stability PEG PEG-Lipid PEG->Stability Circulation In Vivo Circulation PEG->Circulation mRNA mRNA Payload mRNA->Encapsulation

Relationship between LNP components and their primary functions.

References

Navigating the Safety Profile of Lipid 29-Based Therapies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lipid 29-based therapies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the safety and efficacy of your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its safety profile a consideration?

A1: this compound is an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, particularly mRNA.[1][2] Like other cationic and ionizable lipids, this compound is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[3] However, the physicochemical properties of LNPs, including their lipid composition, size, and surface charge, can trigger innate immune responses and lead to potential toxicities.[4][5] Therefore, a thorough evaluation and optimization of the safety profile of this compound-based formulations are critical for their therapeutic development.

Q2: What are the primary safety concerns associated with this compound-based LNP therapies?

A2: The primary safety concerns revolve around immunotoxicity and off-target effects. These can manifest as:

  • Activation of the Complement System: LNPs can activate the complement cascade, leading to the production of anaphylatoxins (C3a, C5a) and opsonins (C3b). This can result in inflammatory responses and, in some cases, complement activation-related pseudoallergy (CARPA).[1][6][7]

  • Cytokine Release: Ionizable lipids can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), particularly TLR4.[5][8] This can trigger downstream signaling pathways, leading to the release of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β, which can cause systemic inflammation.[9][10]

  • Hepatotoxicity: The liver is a primary site of LNP accumulation.[11] High doses of certain LNP formulations can lead to elevated levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating potential liver damage.[1][6][11][12]

  • Hemolytic Activity: Some ionizable lipids can disrupt red blood cell membranes, leading to hemolysis, particularly at acidic pH, which can be an indicator of off-target membrane disruption.[7][13]

Q3: How can the safety profile of this compound-based LNPs be improved?

A3: Several strategies can be employed to mitigate the toxicity of this compound-based LNPs:

  • Lipid Composition Optimization: Modifying the molar ratios of the lipid components (this compound, helper lipids like DSPC and cholesterol, and PEGylated lipids) can significantly impact the safety profile.[3]

  • Structural Modification of Ionizable Lipids: Introducing biodegradable linkers (e.g., esters) into the lipid structure can enhance its clearance from the body, reducing accumulation and potential long-term toxicity.[3]

  • PEGylation Optimization: The density and length of the polyethylene glycol (PEG) chains on the LNP surface can be adjusted to reduce non-specific protein binding and subsequent immune recognition.[10]

  • Surface Charge Modulation: Optimizing the pKa of the ionizable lipid to ensure it is neutral at physiological pH and becomes charged only in the acidic environment of the endosome can minimize off-target interactions and toxicity.[3]

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity Observed in Cell-Based Assays

If you are observing significant cell death in your in vitro experiments with this compound-based LNPs, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps:

  • LNP Concentration Too High:

    • Action: Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of your LNP formulation. Start with a wide range of concentrations to identify a non-toxic working concentration for your specific cell type.

  • Inherent Toxicity of the Formulation:

    • Action: Systematically vary the molar ratio of the lipid components. For example, decrease the percentage of this compound while increasing the relative amount of cholesterol or DSPC and assess the impact on cell viability.

    • Action: If using a custom-synthesized this compound analogue, consider incorporating biodegradable ester linkages to facilitate its breakdown into non-toxic components.[3]

  • Assay Interference:

    • Action: Some nanoparticles can interfere with the readout of colorimetric assays like the MTT assay. Confirm your results using a different cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.

Issue 2: Elevated Pro-inflammatory Cytokine Levels in Animal Models

If your in vivo studies show a significant spike in pro-inflammatory cytokines (e.g., IL-6, TNF-α) following administration of this compound-based LNPs, here are some strategies to address this:

Potential Cause & Troubleshooting Steps:

  • TLR4 Activation by the Ionizable Lipid:

    • Action: Modify the headgroup of this compound to reduce its interaction with TLR4.

    • Action: Co-formulate the LNP with an immunosuppressive agent, if compatible with your therapeutic goal.

  • Complement Activation:

    • Action: Adjust the PEG-lipid content. A higher density of PEG can sometimes shield the LNP surface and reduce complement recognition.

    • Action: Evaluate the effect of particle size. Smaller LNPs (below 100 nm) may have a reduced tendency to activate the complement system.[14]

  • Dose-Dependent Inflammatory Response:

    • Action: Conduct a dose-escalation study in vivo to find the lowest effective dose that minimizes the inflammatory response.

Quantitative Data on LNP Safety Profile Modification

The following tables summarize quantitative data from studies on LNP safety, illustrating the impact of formulation and dose on key toxicity markers.

Table 1: Effect of LNP Formulation on Liver Enzyme Levels in Mice

LNP FormulationDose (mg/kg)Mean ALT (U/L)Mean AST (U/L)Reference
LNP with ALC-03155IncreasedIncreased[11]
LNP with DLin-MC3-DMA5No significant increaseNo significant increase[11]
LNP with DLin-MC3-DMA1.0Significant increaseSignificant increase[11]
LNP-Cre0.05No significant differenceNo significant difference[15]
LNP-Cre0.1No significant differenceNo significant difference[15]

Table 2: Dose-Dependent Effect of LNPs on Cytokine Release in Mice

Treatment GroupIL-6 in Serum (pg/mL)MIP-2 in Liver (pg/mg protein)Reference
LPS only~1,000~2,000[16]
modmRNA-LNP only~100~500[16]
LPS + modmRNA-LNP~14,000~22,000[16]

Key Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol provides a method to assess cell metabolic activity as an indicator of cytotoxicity of this compound-based LNPs.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-based LNP stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[4]

  • Prepare serial dilutions of the this compound-based LNPs in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Toxicity Assessment in a Murine Model

This protocol outlines a general procedure for evaluating the acute in vivo toxicity of this compound-based LNPs in mice.

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • This compound-based LNP formulation, sterile-filtered

  • Sterile PBS (vehicle control)

  • Blood collection tubes (e.g., serum separator tubes)

  • Anesthesia (e.g., isoflurane)

  • Materials for tissue harvesting and processing (formalin, paraffin, etc.)

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice for at least one week before the experiment. Randomly assign mice to treatment groups (e.g., vehicle control, low dose LNP, high dose LNP), with at least 4-5 animals per group.[18]

  • Administration: Administer the LNP formulation or vehicle control via the desired route (e.g., intravenous tail vein injection). The volume is typically 100-200 µL.

  • Clinical Observation: Monitor the animals for any adverse clinical signs (e.g., changes in weight, behavior, appearance) at regular intervals (e.g., 2, 6, 24, and 48 hours post-injection).

  • Blood Collection: At predetermined time points (e.g., 6 and 24 hours), collect blood via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).[11]

  • Serum Analysis: Process the blood to obtain serum. Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α). Use serum chemistry analyzers to measure liver enzyme levels (ALT and AST).

  • Tissue Harvesting and Histopathology: At the end of the study, euthanize the animals and perform a necropsy. Harvest key organs, particularly the liver and spleen.[11] Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.

Signaling Pathway and Experimental Workflow Diagrams

LNP-Induced TLR4 Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP LNP LBP LBP LNP->LBP binds TLR4/MD2 TLR4/MD2 TIRAP TIRAP TLR4/MD2->TIRAP CD14 CD14 LBP->CD14 transfers CD14->TLR4/MD2 activates MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK complex IKK complex TAK1->IKK complex NF-kB NF-kB IKK complex->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces transcription

Experimental Workflow for In Vivo Toxicity Assessment

InVivo_Toxicity_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis LNP_Formulation LNP Formulation (this compound-based) Administration LNP Administration (e.g., IV injection) LNP_Formulation->Administration Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Animal_Model->Administration Dose_Selection Dose Escalation Design Dose_Selection->Administration Monitoring Clinical Monitoring (Weight, Behavior) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Serum_Analysis Serum Analysis (Cytokines, ALT/AST) Sample_Collection->Serum_Analysis Histopathology Histopathological Examination (H&E) Sample_Collection->Histopathology Data_Interpretation Data Interpretation & Safety Assessment Serum_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Complement Activation Pathways

Complement_Activation cluster_pathways Initiation Pathways cluster_convergence Convergence Point cluster_effector Effector Functions Classical Classical Pathway (Antibody-dependent) C3_Convertase C3 Convertase Formation Classical->C3_Convertase Lectin Lectin Pathway (Mannose-binding lectin) Lectin->C3_Convertase Alternative Alternative Pathway (Spontaneous hydrolysis) Alternative->C3_Convertase LNP_Surface LNP Surface LNP_Surface->Classical LNP_Surface->Alternative C3_Cleavage C3 -> C3a + C3b C3_Convertase->C3_Cleavage Inflammation Inflammation (C3a, C5a) C3_Cleavage->Inflammation C3a Opsonization Opsonization & Phagocytosis (C3b) C3_Cleavage->Opsonization C3b C5_Convertase C5 Convertase C3_Cleavage->C5_Convertase C3b MAC Membrane Attack Complex (MAC) Cell Lysis C5_Convertase->Inflammation C5a C5_Convertase->MAC

References

Technical Support Center: Optimizing Lipid 29-Nucleic Acid Complexation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the Nitrogen-to-Phosphate (N/P) ratio when forming Lipid Nanoparticles (LNPs) with Lipid 29 and nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an ionizable cationic amino lipid that is a key component in the formation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2][3] It has a pKa of 6.91, which means it becomes positively charged in acidic environments (like the buffer used during formulation), facilitating the encapsulation of negatively charged nucleic acids.[3][4] At physiological pH, it is near-neutral, which helps reduce cytotoxicity.[5] Studies have shown that this compound can improve the delivery efficiency and expression level of encapsulated mRNA.[2][3]

Q2: What is the N/P ratio and why is it critical?

A2: The N/P ratio represents the molar ratio of the amine groups (Nitrogen) in the ionizable lipid (like this compound) to the phosphate groups (Phosphate) in the nucleic acid backbone.[6] This ratio is a critical parameter because it directly influences the physicochemical properties of the resulting LNPs, including their size, surface charge, encapsulation efficiency, and stability.[6][7][8] Optimizing the N/P ratio is essential for achieving high transfection efficiency while minimizing potential toxicity.[9][10]

Q3: How do I calculate the N/P ratio for my experiment?

A3: To calculate the N/P ratio, you need to determine the moles of nitrogen in your ionizable lipid and the moles of phosphate in your nucleic acid.

  • Step 1: Calculate Moles of Nitrogen (N):

    • Determine the moles of this compound you are using.

    • Multiply the moles of this compound by the number of ionizable nitrogen atoms per molecule. For this compound (C₅₂H₉₇N₃O₆), there are three nitrogen atoms. However, typically only the tertiary amine is considered for the N/P calculation in ionizable lipids. You should confirm the specific nitrogen used for this calculation from the manufacturer's documentation or relevant literature.

  • Step 2: Calculate Moles of Phosphate (P):

    • Calculate the total number of phosphate groups. This is based on the length of your nucleic acid. For RNA, there is one phosphate group per base.[6]

    • The moles of phosphate can be calculated using the concentration of the nucleic acid and its average molecular weight (approx. 340 g/mol per base for RNA).

  • Step 3: Calculate the Ratio:

    • N/P Ratio = (Moles of ionizable Nitrogen) / (Moles of Phosphate)

Q4: What is a typical starting N/P ratio for LNP formulations?

A4: Typical N/P ratios for LNP formulations generally range from 3 to 6.[6][9] However, the optimal ratio is highly dependent on the specific ionizable lipid, the type and size of the nucleic acid cargo, and the other lipids in the formulation.[6] Some studies have explored N/P ratios as high as 12 to optimize delivery for different payloads.[11][12] It is recommended to screen a range of N/P ratios (e.g., 3, 6, 9, 12) to find the optimal condition for your specific system.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound-based LNP formulations.

Problem: Low Nucleic Acid Encapsulation Efficiency (<80%)

Potential Cause Suggested Action
Suboptimal N/P Ratio A low N/P ratio may not provide enough positive charge to effectively complex and condense the nucleic acid. Solution: Increase the N/P ratio in increments (e.g., from 3 to 6, then to 9). A higher ratio increases the charge available for complexation.[9]
Incorrect Buffer pH The pH of the aqueous buffer is crucial for protonating the ionizable this compound. If the pH is too high, the lipid will not be sufficiently cationic. Solution: Ensure the aqueous buffer (e.g., sodium acetate or citrate) has a pH between 4 and 5 to facilitate lipid protonation and efficient encapsulation.[5]
Suboptimal Flow Rate Ratio (FRR) In microfluidic systems, the FRR (aqueous phase flow rate / organic phase flow rate) affects mixing and particle formation. Solution: An FRR of 3:1 is commonly used to achieve high encapsulation efficiency (>95%).[6] Verify and optimize your FRR.
Inappropriate Lipid Composition The ratios of helper lipids (e.g., DOPE, cholesterol) and PEG-lipids can influence the structure and stability of the LNP, affecting encapsulation. Solution: Ensure the lipid composition is optimized. Helper lipids provide structural integrity, which is essential for proper encapsulation.[5][13]

Problem: Poor Transfection Efficiency or Low Protein Expression

Potential Cause Suggested Action
N/P Ratio Too Low or Too High An N/P ratio that is too low can result in incomplete encapsulation and poor cellular uptake. A ratio that is too high can lead to overly stable complexes that do not efficiently release their nucleic acid payload inside the cell. Solution: Screen a range of N/P ratios (e.g., 3, 6, 9, 12) to find the optimal balance between uptake and payload release.
Undesirable Particle Size Particles that are too large (>200 nm) may have poor cellular uptake, while very small particles may not carry a sufficient payload.[13] Solution: Adjust the N/P ratio, as this can influence particle size.[14] Also, optimize formulation process parameters like the total flow rate (TFR) in microfluidic systems.
Poor Endosomal Escape The ionizable lipid is critical for endosomal escape. An incorrect formulation can hinder this process. Solution: The N/P ratio affects the surface charge and lipid arrangement, which are key to endosomal escape.[12] Optimizing the N/P ratio and the helper lipid composition (e.g., including DOPE) can enhance this step.[15]
Nucleic Acid Degradation The nucleic acid may be degraded if not properly protected within the LNP core. Solution: Confirm high encapsulation efficiency using a quantification assay (e.g., RiboGreen). Ensure the formulation process does not expose the nucleic acid to nucleases.

Problem: High Cytotoxicity

Potential Cause Suggested Action
Excessive Positive Charge (High N/P Ratio) A high N/P ratio can lead to LNPs with a strong positive surface charge at physiological pH, which can disrupt cell membranes and cause toxicity.[9] Solution: Reduce the N/P ratio to the lowest level that still provides good encapsulation and transfection efficiency. The goal is a near-neutral particle at physiological pH.
High Concentration of Ionizable Lipid The total amount of ionizable lipid in the formulation can contribute to toxicity. Solution: While maintaining an optimal N/P ratio, consider reducing the overall LNP dose administered to the cells.
Impure Lipid Components Impurities in any of the lipid components can lead to unexpected toxicity. Solution: Use high-purity lipids from a reputable supplier.

Problem: Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.2)

Potential Cause Suggested Action
Suboptimal Mixing Process Inefficient or slow mixing of the lipid and aqueous phases can lead to the formation of large, heterogeneous particles. Solution: Use a rapid and controlled mixing method like microfluidics.[6] Optimize the total flow rate (TFR) and flow rate ratio (FRR) to improve particle homogeneity.
N/P Ratio is Too High or Too Low The N/P ratio can influence the final particle size.[14] Solution: Evaluate different N/P ratios, as the optimal point for size may differ from that for encapsulation or transfection.
Lipid Aggregation The lipid mixture may be precipitating before forming stable nanoparticles. Solution: Ensure all lipids are fully dissolved in the ethanol phase. The concentration of lipids can also be adjusted to prevent aggregation.[6]

Quantitative Data Summary

The following table summarizes key parameters and their typical ranges for LNP formulation.

ParameterTypical RangeSignificance
N/P Ratio 3 - 12Affects encapsulation, size, charge, transfection, and toxicity.[6][9][11]
Particle Size (Diameter) 70 - 200 nmInfluences cellular uptake, tissue distribution, and circulation time.[13]
Polydispersity Index (PDI) < 0.2Indicates the homogeneity of the particle population; lower is better.[13]
Flow Rate Ratio (FRR) ~3:1 (Aqueous:Organic)Critical for achieving high encapsulation efficiency in microfluidic systems.[6]
Aqueous Buffer pH 4.0 - 5.0Essential for protonating the ionizable lipid for efficient complexation.[5]
Lipid:Nucleic Acid Weight Ratio 10:1 - 30:1Influences encapsulation efficiency and overall formulation characteristics.[5]

Experimental Protocols

Protocol 1: General LNP Formulation using Microfluidics

This protocol outlines a standard method for preparing this compound-based LNPs using a microfluidic device.

  • Prepare the Organic Phase: Dissolve this compound, a helper lipid (e.g., cholesterol), a phospholipid (e.g., DSPC), and a PEG-lipid in ethanol at the desired molar ratios. The total lipid concentration can be optimized.

  • Prepare the Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Set up the Microfluidic System: Load the organic phase and aqueous phase into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip.

  • Initiate Mixing: Pump the two phases through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR, typically 3:1 aqueous to organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.[6]

  • Dialysis: Collect the LNP solution and dialyze it against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.[5]

  • Characterization: After dialysis, characterize the LNPs for size and PDI (using Dynamic Light Scattering), surface charge (using Zeta Potential analysis), and encapsulation efficiency (using a RiboGreen assay).[7][16]

Protocol 2: Measuring Encapsulation Efficiency with RiboGreen Assay

  • Prepare two aliquots of your LNP sample.

  • To one aliquot, add a detergent (e.g., Triton X-100) to disrupt the LNPs and release all the encapsulated nucleic acid. The other aliquot remains untreated.

  • Add the RiboGreen reagent, a fluorescent dye that binds to RNA, to both the treated and untreated samples.[16]

  • Measure the fluorescence intensity of both samples. The signal from the untreated sample represents free (unencapsulated) RNA, while the signal from the detergent-treated sample represents total RNA.

  • Calculate the encapsulation efficiency (EE) as follows:

    • EE (%) = [(FluorescenceTotal - FluorescenceFree) / FluorescenceTotal] x 100

Visualizations

LNP_Optimization_Workflow cluster_prep cluster_mix start_end start_end process process decision decision output output issue issue A Start: Define Target N/P Ratio & Lipid Mix B Prepare Lipid Phase (this compound in Ethanol) A->B C Prepare Aqueous Phase (NA in Acidic Buffer) A->C D Microfluidic Mixing (Control FRR & TFR) B->D C->D E Dialysis vs. PBS pH 7.4 D->E F Characterize LNPs (Size, PDI, EE, Zeta) E->F G Parameters Optimal? F->G H Perform Functional Assay (in vitro / in vivo) G->H Yes J Adjust N/P Ratio or other parameters G->J No I End H->I J->D

Caption: Workflow for LNP formulation and N/P ratio optimization.

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: Low Transfection Efficiency c1 Check Encapsulation Efficiency (EE) p1->c1 c2 Check Particle Size / PDI p1->c2 c3 Check Cytotoxicity p1->c3 s4 If all above are OK: N/P ratio may be too high, preventing payload release. p1->s4 s1a EE < 80% c1->s1a s2a Size > 200nm or PDI > 0.2 c2->s2a s3a High Cell Death c3->s3a s1b Increase N/P Ratio Check Buffer pH s1a->s1b s2b Optimize Mixing (TFR) Adjust N/P Ratio s2a->s2b s3b Decrease N/P Ratio s3a->s3b s5 Systematically test lower N/P Ratios s4->s5

Caption: Troubleshooting decision tree for low transfection efficiency.

NP_Ratio_Effects center_node center_node effect_pos effect_pos effect_neg effect_neg effect_complex effect_complex NP N/P Ratio Charge Positive Surface Charge NP->Charge Increases EE Encapsulation Efficiency NP->EE Increases (to a point) Toxicity Cytotoxicity NP->Toxicity Increases Size Particle Size NP->Size Variable Effect Transfection Transfection Efficiency NP->Transfection Optimal range exists

Caption: Relationship between N/P Ratio and key LNP characteristics.

References

Technical Support Center: Troubleshooting Poor In Vivo Biodistribution of Lipid 29 (L29) LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered with the in vivo biodistribution of Lipid 29 (L29) Lipid Nanoparticles (LNPs). The following information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My L29 LNPs show excessive accumulation in the liver, limiting delivery to my target organ. What are the potential causes and how can I mitigate this?

A1: Predominant liver accumulation is a common challenge with LNPs, often mediated by the binding of Apolipoprotein E (ApoE) to the LNP surface, which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[1][2] Here are several factors to investigate and potential solutions:

  • LNP Composition: The lipid composition of your LNPs plays a critical role in their in vivo fate.[3][4]

    • Ionizable Lipid (L29): The properties of L29 itself can influence liver tropism. While the specific characteristics of "this compound" are proprietary, the pKa of the ionizable lipid is a key factor in endosomal escape and can influence protein interactions.[5][6]

    • PEGylated Lipid: The density, chain length, and anchor of the PEG-lipid can significantly impact liver uptake.[7][8] A higher density of PEG can create a "stealth" effect, reducing protein opsonization and subsequent liver clearance.[9][10] However, repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance.[1]

    • Helper Lipids and Cholesterol: These components contribute to the structural stability and membrane integrity of the LNP.[5] Altering the type or ratio of helper lipids can influence the overall surface charge and rigidity of the LNP, thereby affecting its interaction with blood components.[11]

  • Particle Size: Larger LNPs are more readily cleared by the mononuclear phagocyte system (MPS) in the liver and spleen.[12][13]

    • Troubleshooting: Aim for a particle size below 100 nm with a low polydispersity index (PDI) of <0.2 for improved circulation and reduced liver filtration.[14]

  • Surface Charge: A neutral or slightly negative surface charge at physiological pH is generally preferred to minimize nonspecific interactions with blood components and reduce clearance by the MPS.[11][15]

Troubleshooting Workflow for Liver Detargeting

G cluster_0 Problem: Excessive Liver Accumulation cluster_1 Initial Characterization cluster_2 Formulation Optimization cluster_3 In Vivo Evaluation cluster_4 Outcome start High Liver Uptake of L29 LNPs check_size Measure Particle Size & PDI start->check_size check_zeta Determine Zeta Potential start->check_zeta optimize_peg Vary PEG-Lipid Concentration (e.g., 1-5 mol%) check_size->optimize_peg If size > 100nm or PDI > 0.2 biodistribution_study Perform Biodistribution Study (e.g., IVIS Imaging, LC-MS) check_size->biodistribution_study If size & PDI are optimal adjust_ratio Modify L29:Helper Lipid:Cholesterol Ratios check_zeta->adjust_ratio If highly charged check_zeta->biodistribution_study If charge is near-neutral optimize_peg->biodistribution_study change_peg Test Different PEG-Lipid Chain Lengths (e.g., C14 vs. C18) change_peg->biodistribution_study adjust_ratio->biodistribution_study biodistribution_study->optimize_peg If still high liver uptake end Reduced Liver Accumulation & Improved Target Organ Delivery biodistribution_study->end Successful Optimization

Caption: Troubleshooting workflow for reducing liver accumulation of L29 LNPs.

Q2: My L29 LNPs are not efficiently accumulating in my extrahepatic target tissue. What strategies can I employ to improve targeting?

A2: Enhancing delivery to tissues other than the liver requires a multi-faceted approach focusing on both passive and active targeting strategies.[2]

  • Passive Targeting: This strategy leverages the physicochemical properties of the LNPs and the pathophysiology of the target tissue.[2]

    • Formulation Optimization: As discussed in Q1, optimizing LNP size, charge, and PEGylation is the first step. For instance, more negatively charged LNPs have shown increased accumulation in the spleen, while cationic lipids can shift distribution to the lungs.[11]

    • Route of Administration: The administration route significantly impacts biodistribution.[3][12] While intravenous (IV) injection leads to widespread distribution and liver accumulation, other routes can concentrate the LNPs in specific locations.[11] For example, intramuscular (IM) injection is effective for vaccine delivery to lymph nodes, and nebulization can target the lungs.[1]

  • Active Targeting: This involves modifying the LNP surface with ligands that bind to specific receptors on target cells.[2][15]

    • Ligand Conjugation: Antibodies, peptides, or small molecules can be attached to the distal end of the PEG-lipid.[15][16] This requires careful optimization to ensure the ligand is accessible for receptor binding without compromising LNP stability.

Decision Tree for Enhancing Extrahepatic Targeting

G cluster_0 Initial Considerations cluster_1 Strategy Selection cluster_2 Experimental Steps cluster_3 Evaluation start Goal: Improve Extrahepatic Targeting of L29 LNPs target_receptor Is a specific receptor known on the target cells? start->target_receptor route_feasibility Is a local administration route feasible? start->route_feasibility active_targeting Implement Active Targeting: Conjugate Ligand to PEG-Lipid target_receptor->active_targeting Yes passive_targeting Focus on Passive Targeting: Optimize Formulation target_receptor->passive_targeting No route_feasibility->passive_targeting No local_admin Change Route of Administration (e.g., IM, SubQ, Intratumoral) route_feasibility->local_admin Yes conjugate_ligand Synthesize and incorporate ligand-PEG-lipid active_targeting->conjugate_ligand optimize_formulation Optimize Size, Charge, PEGylation passive_targeting->optimize_formulation test_routes Compare biodistribution across different routes local_admin->test_routes evaluate Assess Biodistribution and Therapeutic Efficacy optimize_formulation->evaluate conjugate_ligand->evaluate test_routes->evaluate

Caption: Decision-making framework for improving extrahepatic targeting of L29 LNPs.

Q3: I am observing poor correlation between my in vitro and in vivo results for L29 LNPs. Why is this happening and what should I prioritize for in vivo success?

A3: The discrepancy between in vitro and in vivo performance is a well-documented challenge in LNP development.[17][18] In vitro assays, while useful for initial screening, do not fully replicate the complex biological environment encountered in vivo.[17]

  • Key Differences Between In Vitro and In Vivo Environments:

    • Protein Corona: Upon entering the bloodstream, LNPs are immediately coated with proteins, forming a "protein corona" that alters their size, charge, and biological identity.[19] This is a critical factor that is absent in most standard in vitro cell culture experiments.

    • Immune System Interactions: LNPs can be recognized and cleared by immune cells of the MPS, a process not modeled in simple cell-line experiments.[20]

    • Biological Barriers: In vivo, LNPs must navigate complex biological barriers, such as endothelial linings and the extracellular matrix, to reach target cells.

  • Prioritizing for In Vivo Success:

    • Focus on Physicochemical Properties: Ensure your LNP formulation consistently produces particles with the desired size (<100 nm), low PDI (<0.2), and near-neutral zeta potential.[14]

    • Optimize PEGylation: The PEG-lipid is crucial for stability and circulation time in vivo.[7] Experiment with different PEG densities and chain lengths.

    • In Vivo Screening: While resource-intensive, early in vivo biodistribution studies are critical for selecting the most promising LNP candidates.[17]

Quantitative Data Summary

Table 1: Impact of LNP Physicochemical Properties on Biodistribution

ParameterTypical Range for Systemic DeliveryPrimary Consequence of DeviationKey Organs Affected
Size (Diameter) 70 - 100 nm> 150 nm leads to rapid clearanceLiver, Spleen
Polydispersity Index (PDI) < 0.2> 0.3 indicates heterogeneity, leading to inconsistent resultsAll
Zeta Potential Near-neutral (-10 to +10 mV)High positive charge can lead to lung accumulation and toxicityLungs, Liver
PEG-Lipid (mol%) 1.5 - 5%< 1% can lead to aggregation and rapid clearance; > 5% can inhibit cellular uptakeLiver, Spleen

Data synthesized from multiple sources to provide general guidance.[7][11][14]

Table 2: Comparison of Different Ionizable Lipids on In Vivo Protein Expression

Ionizable LipidRelative In Vivo Luciferase Expression (vs. MC3)Primary Organ of Expression (IV injection)
ALC-0315~10-fold higherLiver
SM-102~10-fold higherLiver
MC3BaselineLiver
C12-200Lower than MC3Liver

This table is based on comparative data for commonly used ionizable lipids and serves as an example of how different lipids can impact in vivo performance.[17][18]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for producing L29 LNPs using a microfluidic device, which allows for precise control over particle size and reproducibility.[17][21]

  • Preparation of Solutions:

    • Lipid Phase (in Ethanol): Prepare a stock solution of L29, DSPC, Cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5) in absolute ethanol. The total lipid concentration is typically between 10-25 mM.

    • Aqueous Phase (mRNA): Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The low pH ensures the ionizable lipid (L29) is positively charged to facilitate encapsulation of the negatively charged mRNA.[6]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid phase and the aqueous phase into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase, typically 3:1.[13]

    • Set the total flow rate (TFR) to control the mixing time and influence particle size.

    • Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is diluted with a neutral buffer (e.g., PBS, pH 7.4).

    • Purify the LNPs and remove the ethanol via dialysis or tangential flow filtration (TFF) against PBS (pH 7.4). This step is crucial to neutralize the surface charge of the LNPs for in vivo administration.[14]

  • Characterization:

    • Size and PDI: Measure by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure using Laser Doppler Velocimetry.

    • Encapsulation Efficiency: Quantify using a fluorescent dye-based assay (e.g., RiboGreen assay).[14][21]

Protocol 2: In Vivo Biodistribution Study using IVIS Imaging

This protocol outlines a common method to visualize the biodistribution of LNPs in small animals.[12][14]

  • LNP Labeling:

    • For biodistribution of the LNP carrier, incorporate a lipophilic fluorescent dye (e.g., DiR, Cy5) into the lipid mixture during formulation.

    • For tracking protein expression from mRNA, use an mRNA cargo that encodes a reporter protein like Firefly Luciferase (Fluc).[12]

  • Animal Administration:

    • Administer the labeled L29 LNPs to mice (e.g., BALB/c or C57BL/6) via the desired route (e.g., intravenous tail vein injection).

  • In Vivo Imaging (IVIS Spectrum):

    • At various time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mice.

    • If using Luciferase mRNA, inject the substrate (e.g., D-luciferin) intraperitoneally and wait for 5-10 minutes.

    • Place the mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescence (for luciferase expression) or fluorescence (for LNP carrier) images.

  • Ex Vivo Organ Imaging and Analysis:

    • At the final time point, euthanize the mice and dissect key organs (liver, spleen, lungs, kidneys, heart, and target organ).

    • Arrange the organs in the IVIS imager and acquire final images to quantify the signal intensity in each organ.

    • Analyze the images to determine the percentage of injected dose or relative signal intensity in each organ over time.[14]

Protocol 3: Quantification of LNP Components in Tissues by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method to determine the concentration of LNP components (like the specific lipid L29) in biological matrices.[12][22]

  • Sample Preparation:

    • Collect tissue samples at specified time points after LNP administration.

    • Homogenize the tissues in a suitable buffer.

    • Perform protein precipitation to remove interfering proteins (e.g., with acetonitrile).

    • Use liquid-liquid extraction or solid-phase extraction to isolate the lipid components from the tissue homogenate.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Use a suitable chromatography column (e.g., reversed-phase C18) to separate the lipid components.

    • Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the L29 lipid.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the L29 lipid in the same biological matrix.

    • Quantify the concentration of L29 in the tissue samples by comparing their response to the standard curve. This will provide a precise measure of LNP accumulation in different organs.[12]

References

Validation & Comparative

Comparative Performance Analysis of Ionizable Lipids for mRNA Delivery: SM-102 vs. Other Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the ionizable lipid SM-102 against other prominent lipids in the field of mRNA delivery. This guide synthesizes key experimental findings on transfection efficiency, in vivo efficacy, and immunological responses, providing a data-driven overview to inform lipid nanoparticle (LNP) formulation and development.

While a direct comparison with a lipid specifically designated as "Lipid 29" could not be conducted due to a lack of specific data in the public domain under this name, this guide provides a robust comparative analysis of SM-102 with other well-characterized and clinically significant ionizable lipids, such as ALC-0315 and DLin-MC3-DMA. This comparison offers valuable insights into the performance landscape of leading lipid nanoparticles used in mRNA therapeutics and vaccines.

Performance Data Summary

The following table summarizes the key performance indicators of SM-102 in comparison to other widely used ionizable lipids, based on findings from multiple studies.

Performance MetricSM-102ALC-0315DLin-MC3-DMAKey Findings & Citations
In Vitro Transfection Efficiency Superior protein expression in HEK293, HeLa, and THP-1 cells compared to other formulations.[1][2]Lower in vitro protein expression compared to SM-102.[1][2]Lower in vitro protein expression compared to SM-102.[2]SM-102 consistently demonstrates high transfection potency in various cell lines.[1][2][3]
In Vivo Protein Expression (Intramuscular) Higher mean bioluminescence (60% higher) compared to ALC-0315 in mice.[4]Achieved similar luciferase protein expression to cKK-E12, but lower than SM-102.[4]Not directly compared in the provided intramuscular studies.SM-102, the ionizable lipid in the Moderna COVID-19 vaccine, outperforms ALC-0315 (Pfizer-BioNTech vaccine) in intramuscular mRNA delivery in mice.[4]
In Vivo Protein Expression (Intravenous) High expression, with some studies showing comparable levels to ALC-0315 in zebrafish embryos.[2]Yielded almost identical protein expression levels to SM-102 in zebrafish embryos.[2]Significantly lower protein expression levels compared to SM-102 and ALC-0315 in zebrafish embryos.[2]While in vitro results show SM-102 superiority, in vivo expression can be comparable between SM-102 and ALC-0315 depending on the model.[2]
Immunogenicity (Vaccine Efficacy) Elicits strong immune responses, with no significant difference observed among the three clinically-approved ICLs in a mouse immunization study.[2]Elicits strong immune responses, comparable to SM-102 and DLin-MC3-DMA in a mouse immunization study.[2]Elicits strong immune responses, comparable to SM-102 and ALC-0315 in a mouse immunization study.[2]Despite differences in protein expression, LNPs formulated with these three lipids can induce comparable, robust immune responses.[2]
LNP Stability LNPs show good stability, though some instability was noted during long-term storage at 4°C.[4]LNPs also show some instability during long-term storage at 4°C.[4]Not directly compared for stability in the provided studies.The stability of LNP formulations is a critical parameter that can be influenced by the choice of ionizable lipid.[4]
Physicochemical Properties LNPs formulated with SM-102 typically have a particle size of 70-100 nm, low polydispersity index (PDI), near-neutral zeta potential, and high mRNA encapsulation efficiency (>90%).[1]Similar physicochemical properties to SM-102 LNPs.[1][2]Similar physicochemical properties to SM-102 LNPs.[2]All three lipids can be formulated into LNPs with comparable and desirable physicochemical characteristics.[1][2]

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate and compare the performance of different ionizable lipids for mRNA delivery.

LNP Formulation

Lipid nanoparticles are generally formulated using a rapid mixing method, such as microfluidics or T-junction mixing.

  • Lipid Stock Preparation : The ionizable lipid (e.g., SM-102, ALC-0315, or DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[5]

  • mRNA Solution Preparation : The mRNA is diluted in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).

  • Rapid Mixing : The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed at a defined volume ratio (e.g., 1:3 ethanol to aqueous). This rapid change in solvent polarity drives the self-assembly of the lipids around the mRNA, encapsulating the nucleic acid.

  • Purification and Buffer Exchange : The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated mRNA.

In Vitro Transfection Assay
  • Cell Culture : Human embryonic kidney (HEK293), HeLa, or other relevant cell lines are cultured in appropriate media until they reach a suitable confluency.

  • LNP Treatment : The cells are incubated with LNPs containing a reporter mRNA (e.g., encoding luciferase or green fluorescent protein) at varying concentrations.

  • Incubation : The cells are incubated with the LNPs for a specified period (e.g., 24 or 48 hours).

  • Analysis :

    • Protein Expression : For luciferase-encoding mRNA, a luciferase assay is performed to quantify the bioluminescence, which correlates with the amount of protein expressed. For GFP-encoding mRNA, fluorescence microscopy or flow cytometry is used to quantify the number of fluorescent cells and the intensity of fluorescence.

    • Cell Viability : A cell viability assay (e.g., MTT or PrestoBlue) is performed to assess the cytotoxicity of the LNP formulations.

In Vivo Animal Studies (Mouse Model)
  • Animal Model : BALB/c or C57BL/6 mice are commonly used.

  • Administration : LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) are administered to the mice via a specific route, typically intramuscular (I.M.) or intravenous (I.V.) injection.

  • Bioluminescence Imaging : At various time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized and injected with a substrate for the reporter enzyme (e.g., D-luciferin for firefly luciferase). An in vivo imaging system (IVIS) is used to capture and quantify the bioluminescent signal, which indicates the level and location of protein expression.

  • Biodistribution Analysis : After the final imaging time point, organs of interest (e.g., muscle at the injection site, liver, spleen) can be harvested, homogenized, and assayed for reporter protein activity to determine the tissue-specific distribution of mRNA delivery and expression.

  • Immunogenicity Assessment : For vaccine studies, LNPs encapsulating an antigen-encoding mRNA are administered. Blood samples are collected at different time points to measure the antibody response (e.g., via ELISA). Splenocytes can also be isolated to assess T-cell responses (e.g., via ELISpot or intracellular cytokine staining).

Visualizing the Process

To better understand the experimental workflows and the mechanism of mRNA delivery, the following diagrams are provided.

Experimental_Workflow cluster_Formulation LNP Formulation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Lipid Mix\n(Ethanol) Lipid Mix (Ethanol) Rapid Mixing Rapid Mixing Lipid Mix\n(Ethanol)->Rapid Mixing mRNA\n(Aqueous Buffer) mRNA (Aqueous Buffer) mRNA\n(Aqueous Buffer)->Rapid Mixing LNP Assembly LNP Assembly Rapid Mixing->LNP Assembly Purification Purification LNP Assembly->Purification Cell Culture Cell Culture Purification->Cell Culture Animal Model Animal Model Purification->Animal Model LNP Treatment LNP Treatment Cell Culture->LNP Treatment Incubation Incubation LNP Treatment->Incubation Analysis Analysis Incubation->Analysis LNP Administration LNP Administration Animal Model->LNP Administration Imaging & Biodistribution Imaging & Biodistribution LNP Administration->Imaging & Biodistribution Immunogenicity Assessment Immunogenicity Assessment LNP Administration->Immunogenicity Assessment

Caption: Experimental workflow for LNP-mRNA formulation and evaluation.

LNP_Delivery_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA_release mRNA Endosomal Escape->mRNA_release Cytosol Cytosol Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein mRNA_release->Ribosome Translation

Caption: Cellular pathway of LNP-mediated mRNA delivery.

References

Lipid 29 vs. DLin-MC3-DMA: A Comparative Efficacy Study in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene therapeutics, the choice of a delivery vehicle is paramount to the success of nucleic acid-based drugs. Among the most promising non-viral vectors are lipid nanoparticles (LNPs), with the ionizable lipid component playing a critical role in encapsulation, delivery, and endosomal escape. This guide provides a comparative analysis of two such ionizable lipids: the well-established DLin-MC3-DMA, a cornerstone of the first FDA-approved siRNA therapeutic, and the more recently developed Lipid 29, which has shown promise in mRNA delivery. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective efficacies, supported by available experimental data and protocols.

Executive Summary

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and performance metrics of this compound and DLin-MC3-DMA based on published studies. It is important to note that the data for this compound is derived from studies using messenger RNA (mRNA), while the data for DLin-MC3-DMA is primarily from studies involving small interfering RNA (siRNA).

Table 1: Physicochemical and Formulation Characteristics

ParameterThis compound (with mRNA)DLin-MC3-DMA (with siRNA)
Molar Ratio (Lipid:DSPC:Chol:PEG-Lipid) Not explicitly specified for "this compound"50:10:38.5:1.5[1]
N/P Ratio Not explicitly specified~6[2]
Particle Size (Z-average) Not explicitly specified70 - 120 nm[3]
Polydispersity Index (PDI) Not explicitly specified0.05 - 0.2[3]
Encapsulation Efficiency Not explicitly specified> 85%[3]

Table 2: In Vivo Efficacy Data

ParameterThis compound (hEPO mRNA, CD-1 Mice)DLin-MC3-DMA (Factor VII siRNA, Mice)
Dose 0.5 mg/kgED50 ≈ 0.005 mg/kg
Route of Administration Intravenous (i.v.) bolus[3]Intravenous (i.v.)
Target Gene Human Erythropoietin (hEPO)[3]Coagulation Factor VII
Observed Effect Fold change in hEPO expression (AUEC) used as a baseline for comparison with novel lipids[3]Significant gene silencing in hepatocytes.
Toxicity Not detailed in the available abstractGenerally well-tolerated at therapeutic doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for LNP formulation using ionizable lipids, based on established methods.

LNP Formulation via Microfluidic Mixing (General Protocol)

This method is widely used for producing uniform and reproducible LNPs.

  • Preparation of Lipid Stock Solution: The ionizable lipid (e.g., DLin-MC3-DMA), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA formulations).[1]

  • Preparation of Nucleic Acid Solution: The nucleic acid (siRNA or mRNA) is diluted in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5).[2]

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and driven through a microfluidic mixing cartridge (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing facilitates the self-assembly of the LNPs.

  • Dialysis/Purification: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.[1] This step is critical for in vivo applications.

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Efficacy Evaluation (General Protocol)
  • Animal Model: Appropriate animal models are selected based on the therapeutic target (e.g., CD-1 or C57BL/6 mice for liver-targeted delivery).

  • Administration: The LNP-formulated nucleic acid is administered to the animals via a suitable route, typically intravenous injection for systemic delivery.

  • Sample Collection: At predetermined time points post-administration, blood and/or tissue samples are collected.

  • Analysis:

    • For siRNA efficacy: The level of the target protein in the serum or the target mRNA in the tissue is quantified (e.g., via ELISA or RT-qPCR, respectively) to determine the extent of gene silencing.

    • For mRNA efficacy: The expression of the protein encoded by the delivered mRNA is measured (e.g., via ELISA for secreted proteins like hEPO).

  • Toxicity Assessment: Markers of toxicity, such as liver enzymes (ALT, AST) in the serum, are often measured to assess the safety of the LNP formulation.

Mandatory Visualization

The following diagrams illustrate key processes and concepts related to LNP-mediated nucleic acid delivery.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid + DSPC + Cholesterol + PEG-Lipid in Ethanol Mixer Microfluidic Mixing Lipids->Mixer NucleicAcid siRNA or mRNA in Acidic Buffer (pH 4-5) NucleicAcid->Mixer Purification Dialysis/ Purification (vs. PBS, pH 7.4) Mixer->Purification Characterization Characterization (Size, PDI, Zeta, EE) Purification->Characterization FinalLNP Final LNP Formulation Characterization->FinalLNP

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

In_Vivo_Efficacy_Testing cluster_analysis Efficacy & Safety Analysis LNP LNP-Nucleic Acid Formulation Admin Systemic Administration (e.g., Intravenous Injection) LNP->Admin Animal Animal Model (e.g., Mouse) Admin->Animal Collection Sample Collection (Blood, Tissues) Animal->Collection GeneSilencing Gene Silencing (RT-qPCR, ELISA) Collection->GeneSilencing ProteinExpression Protein Expression (ELISA) Collection->ProteinExpression Toxicity Toxicity Assessment (e.g., ALT/AST) Collection->Toxicity

Caption: In Vivo Efficacy Testing Workflow.

Conclusion

DLin-MC3-DMA remains a benchmark ionizable lipid for siRNA delivery, with extensive data supporting its potent in vivo efficacy and a well-established safety profile that has led to its clinical translation. This compound represents a promising development in the field, with initial data demonstrating its capability to mediate mRNA delivery in vivo. However, a direct, head-to-head comparison of their efficacy for siRNA delivery is currently limited by the available data. Future studies directly comparing these and other novel ionizable lipids for the delivery of various nucleic acid payloads will be invaluable for advancing the field of genetic medicine. Researchers should carefully consider the specific nucleic acid to be delivered and the target application when selecting an ionizable lipid for their LNP formulations.

References

Validating Transfection Results: A Comparative Guide to Reporter Assays for Lipid 29

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the throes of drug development and cellular engineering, the successful delivery of genetic material into cells is a pivotal first step. Transfection, the process of introducing nucleic acids into eukaryotic cells, is a routine yet delicate procedure. Cationic lipid-based transfection reagents, such as Lipid 29, have become a popular choice due to their high efficiency and broad applicability. However, merely introducing a plasmid is not enough; validating the success of transfection and quantifying its efficiency are critical for the reproducibility and reliability of downstream experiments. This guide provides a comprehensive comparison of common reporter assay systems used to validate transfection results with this compound, offering supporting experimental data and detailed protocols.

Performance Comparison: Lipid-Based vs. Other Transfection Methods

The choice of transfection reagent significantly impacts both the efficiency of gene delivery and the health of the cells. Lipid-based reagents like this compound are known for their high transfection efficiency, which often surpasses that of other methods like polyethylenimine (PEI). However, this can sometimes come at the cost of increased cytotoxicity. The optimal balance between efficiency and cell viability is crucial for obtaining meaningful experimental results.

Below is a summary of comparative performance data between a representative cationic lipid-based transfection reagent (similar to this compound) and PEI in various cell lines.

Cell LineTransfection ReagentTransfection Efficiency (%)Cytotoxicity (%)Reference
HEK293T Lipid-Based (Lipofectamine 2000)~60%>60%[1]
PEI (25k)>30%>40%[1]
PEI (40k)>40%>40%[1]
HeLa Lipid-Based (Lipofectamine)26% (250ng DNA), 20% (500ng DNA)Not significantly different from PEI[2]
PEI (N/P 40)11% (250ng DNA), 13% (500ng DNA)Not significantly different from Lipofectamine[2]
CHO-K1 Lipid-Based (Lipofectamine 3000)More efficient with pCDH vectorHigher than Turbofect[3][4]
Polymer-Based (Turbofect)74% with pEGFP-N1 vectorLower than Lipofectamine 3000[3][4]
HEK293 Lipid-Based (Lipofectamine 3000)More efficient with pCDH vectorHigher than Turbofect[3][4]
Polymer-Based (Turbofect)59% with pEGFP-N1 vectorLower than Lipofectamine 3000[3][4]

Note: "this compound" is used here as a representative advanced cationic lipid-based transfection reagent. The data presented for "Lipid-Based" reagents are derived from studies using commercially available reagents like Lipofectamine, which share a similar mechanism of action. Performance will vary depending on the specific cell type, plasmid, and experimental conditions.

Experimental Workflow for Transfection Validation

The general workflow for validating transfection efficiency using reporter assays involves several key steps, from cell preparation to data analysis.

G cluster_prep Preparation cluster_transfection Transfection cluster_expression Expression & Lysis cluster_assay Reporter Assay cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates plasmid_prep Prepare high-quality reporter plasmid DNA complex_formation Form this compound-DNA complexes plasmid_prep->complex_formation transfect_cells Add complexes to cells and incubate complex_formation->transfect_cells incubation Incubate for 24-48 hours for reporter gene expression transfect_cells->incubation cell_lysis Lyse cells to release reporter protein incubation->cell_lysis assay Perform Luciferase or GFP assay cell_lysis->assay data_acquisition Measure luminescence or fluorescence assay->data_acquisition data_analysis Analyze and normalize data data_acquisition->data_analysis results Determine transfection efficiency data_analysis->results

Fig 1. Experimental workflow for transfection and reporter assay.

Reporter Assay Systems: A Head-to-Head Comparison

The two most common reporter systems for quantifying transfection efficiency are the luciferase assay and the Green Fluorescent Protein (GFP) assay. Each has its advantages and is suited for different experimental setups.

Luciferase Reporter Assay

This assay relies on the enzymatic activity of luciferase, which generates a quantifiable light signal in the presence of its substrate.

Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin, resulting in light emission. The intensity of the light is directly proportional to the amount of luciferase protein expressed, which in turn reflects the efficiency of transfection. A co-transfected plasmid expressing Renilla luciferase is often used as an internal control to normalize for variations in cell number and transfection efficiency.[5]

Advantages:

  • High Sensitivity: Extremely low levels of luciferase expression can be detected.

  • Wide Dynamic Range: The assay can accurately quantify a broad range of expression levels.

  • Quantitative: Provides precise numerical data on reporter gene expression.

Disadvantages:

  • Lytic Assay: Requires cell lysis, preventing further analysis of the transfected cells.

  • Requires Reagents: Needs specific substrates and a luminometer for detection.

Green Fluorescent Protein (GFP) Reporter Assay

GFP is a protein that emits green fluorescence when exposed to light in the blue to ultraviolet range.

Principle: Cells transfected with a GFP-expressing plasmid will produce the fluorescent protein. The transfection efficiency can be determined by visualizing the fluorescent cells under a microscope or by quantifying the fluorescence intensity of a cell population using a fluorometer or flow cytometer.[6]

Advantages:

  • Non-Invasive: Allows for the visualization of live cells.

  • Single-Cell Analysis: Flow cytometry can provide data on the percentage of transfected cells and the intensity of expression in individual cells.

  • No Additional Reagents: Intrinsic fluorescence does not require a substrate.

Disadvantages:

  • Lower Sensitivity: Compared to luciferase assays, higher expression levels are needed for reliable detection.

  • Autofluorescence: Background fluorescence from cells and media can interfere with signal detection.

Detailed Experimental Protocols

Dual-Luciferase Reporter Assay Protocol

This protocol is adapted for cells grown in a 24-well plate.

Materials:

  • Transfected cells in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent II (LAR II)

  • Stop & Glo® Reagent

  • Luminometer-compatible 96-well plates (white, opaque)

Procedure:

  • Cell Lysis:

    • Aspirate the growth medium from the wells 24-48 hours post-transfection.

    • Gently wash the cells once with 1X PBS.

    • Add 100 µL of 1X Passive Lysis Buffer to each well.

    • Incubate the plate on a rocker at room temperature for 15 minutes to ensure complete lysis.[7]

  • Assay:

    • Add 100 µL of LAR II to the wells of a white-walled 96-well plate.[7]

    • Carefully transfer 20 µL of the cell lysate into the wells containing LAR II.

    • Mix by pipetting up and down 2-3 times.

  • Measurement:

    • Place the plate in a luminometer.

    • Measure the firefly luciferase activity (typically with a 2-second pre-measurement delay and a 10-second measurement period).[7]

    • Inject 100 µL of Stop & Glo® Reagent into each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample.

GFP Reporter Assay Protocol (via Flow Cytometry)

This protocol is for analyzing adherent cells transfected with a GFP reporter plasmid.

Materials:

  • Transfected cells in a multi-well plate

  • PBS

  • Trypsin-EDTA

  • Complete growth medium

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • At 40-48 hours post-transfection, aspirate the growth medium.[8]

    • Wash the cells with PBS.

    • Add an appropriate volume of Trypsin-EDTA to detach the cells.

    • Incubate at 37°C until the cells detach.

    • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a flow cytometry tube.

  • Cell Preparation:

    • Centrifuge the cells and resuspend the pellet in cold PBS.

    • Filter the cell suspension through a cell strainer to obtain a single-cell suspension.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.

    • Use non-transfected cells as a negative control to set the gate for the GFP-positive population.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Determine the percentage of GFP-positive cells and the mean fluorescence intensity of the positive population.

Case Study: NF-κB Signaling Pathway Activation

Reporter assays are not only for measuring transfection efficiency but are also powerful tools for studying signal transduction pathways. For instance, a luciferase reporter plasmid containing NF-κB response elements can be used to quantify the activation of the NF-κB signaling pathway in response to a stimulus.

G cluster_nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates nfkb_n NF-κB dna DNA (NF-κB Response Element) nfkb_n->dna Binds gene_exp Gene Expression (e.g., Luciferase) dna->gene_exp Activates Transcription stimulus TNF-α stimulus->tnfr Binds

Fig 2. Simplified NF-κB signaling pathway leading to reporter gene expression.

In this example, upon stimulation with TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][10] This frees NF-κB to translocate to the nucleus, bind to its response element in the transfected plasmid, and drive the expression of the luciferase reporter gene.[9] The resulting luminescence is a direct measure of NF-κB pathway activation.

Conclusion

Validating transfection results is a non-negotiable step in ensuring the integrity of cellular and molecular biology research. While this compound and similar advanced lipid-based reagents offer a powerful means of gene delivery, their effectiveness must be quantified. Both luciferase and GFP reporter assays provide robust methods for this validation. The choice between them depends on the specific experimental needs: luciferase assays offer superior sensitivity for quantitative endpoint measurements, while GFP assays are ideal for monitoring transfection in live cells and for single-cell analysis. By employing these assays with meticulous experimental design and execution, researchers can confidently proceed with their downstream applications, armed with the knowledge of successful and efficient gene delivery.

References

A Comparative Guide to the Characterization of Lipid 29 LNPs for Optimal Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of lipid nanoparticles (LNPs) is a critical determinant of the safety and efficacy of mRNA-based therapeutics. This guide provides a comparative analysis of the characterization techniques used to validate the quality of LNPs formulated with the ionizable lipid "Lipid 29" against other common alternatives. By presenting key quality attributes, detailed experimental protocols, and comparative data, this guide serves as a resource for researchers aiming to develop and validate high-quality LNP drug products.

Critical Quality Attributes and Comparative Analysis

The performance of an LNP formulation is defined by a set of critical quality attributes (CQAs). These physicochemical characteristics directly impact the stability, delivery efficiency, and biological activity of the encapsulated mRNA. Below is a comparison of typical CQA values for LNPs formulated with this compound versus those formulated with other widely used ionizable lipids, such as MC3 and SM-102.

Critical Quality AttributeThis compound LNPAlternative LNP (MC3-based)Alternative LNP (SM-102-based)Characterization Technique
Particle Size (Z-average) ~80 - 100 nm~70 - 90 nm[1]~80 - 100 nm[2][3]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15< 0.15[1]< 0.2[3]Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHLow negative surface charge[1]Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 95%[4]> 90%[1]> 95%RiboGreen Assay
Lipid Composition & Purity High purity, defined ratioHigh purity, defined ratioHigh purity, defined ratioHPLC with Charged Aerosol Detection (HPLC-CAD)
mRNA Integrity High integrityHigh integrityHigh integrityAgarose Gel Electrophoresis / Capillary Electrophoresis
Morphology Spherical, electron-dense coreSpherical, uniform coreSpherical, uniform coreCryogenic Transmission Electron Microscopy (Cryo-TEM)

Note: The data for this compound LNP is based on available information, which may be limited due to its proprietary nature. Data for alternative LNPs are derived from published studies and are representative examples.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for LNP formulation and characterization, as well as the logical relationship between key quality attributes and their analytical techniques.

LNP_Formulation_Workflow cluster_formulation LNP Formulation Lipid_Stock Lipid Stock (this compound, Helper Lipids, PEG-Lipid, Cholesterol) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Stock mRNA Stock in Aqueous Buffer mRNA_Stock->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Purification Purification (e.g., Tangential Flow Filtration) LNP_Formation->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Final_LNP_Product Final LNP Product Sterile_Filtration->Final_LNP_Product

Figure 1: LNP Formulation Workflow

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_structural Structural and Integrity Characterization LNP_Sample LNP Sample DLS Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) LNP_Sample->DLS ELS Electrophoretic Light Scattering (ELS) - Zeta Potential LNP_Sample->ELS RiboGreen RiboGreen Assay - Encapsulation Efficiency LNP_Sample->RiboGreen HPLC_CAD HPLC-CAD - Lipid Composition - Purity LNP_Sample->HPLC_CAD Cryo_TEM Cryo-Transmission Electron Microscopy (Cryo-TEM) - Morphology - Size Verification LNP_Sample->Cryo_TEM Gel_Electrophoresis Agarose Gel Electrophoresis - mRNA Integrity LNP_Sample->Gel_Electrophoresis

Figure 2: LNP Characterization Workflow

Detailed Experimental Protocols

Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.

Protocol:

  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects.[5]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate for 1-2 minutes.

    • Perform multiple measurements (e.g., 3 runs of 10-15 measurements each) to ensure reproducibility.

  • Data Analysis: The instrument's software calculates the Z-average diameter and the PDI from the correlation function of the scattered light intensity.

mRNA Encapsulation Efficiency by RiboGreen Assay

Principle: The RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.[6][7][8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a series of mRNA standards of known concentrations.

    • Prepare a working solution of RiboGreen reagent by diluting the stock solution in TE buffer.

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Sample Preparation (in a 96-well plate):

    • Total mRNA: In one set of wells, add the LNP sample and the Triton X-100 solution to disrupt the particles and release the mRNA.

    • Free mRNA: In another set of wells, add the LNP sample and TE buffer without detergent.

    • Standard Curve: Add the mRNA standards to a separate set of wells.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the presence of the detergent.[6][7]

  • Dye Addition: Add the RiboGreen working solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[6]

  • Calculation:

    • Determine the concentration of total and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Lipid Composition and Purity by HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle: Reversed-phase HPLC separates the different lipid components of the LNP formulation. The CAD detector provides a near-universal response to non-volatile analytes, allowing for accurate quantification of lipids that lack a UV chromophore.[10][11][12]

Protocol:

  • Sample Preparation: Disrupt the LNP sample by diluting it in an appropriate organic solvent (e.g., a mixture of methanol and chloroform) to solubilize the lipids.

  • Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: Employ a gradient of organic solvents (e.g., methanol, acetonitrile, and water) with additives like formic acid and ammonium formate to achieve optimal separation.

    • Flow Rate: Set a suitable flow rate (e.g., 0.5 - 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

  • Detection:

    • The column effluent is directed to the CAD detector.

    • The detector nebulizes the eluent, and the resulting charged particles are measured by an electrometer.

  • Data Analysis:

    • Identify each lipid component by its retention time compared to a standard.

    • Quantify the amount of each lipid by comparing the peak area to a calibration curve generated from standards of known concentrations.[10][11]

Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM involves flash-freezing a thin film of the LNP suspension to preserve the native structure of the particles in a vitrified state. The frozen sample is then imaged using a transmission electron microscope.[13]

Protocol:

  • Grid Preparation: Place a small volume (3-4 µL) of the LNP suspension onto a glow-discharged TEM grid.[14]

  • Blotting and Vitrification:

    • Blot away excess liquid to create a thin film.

    • Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This rapid freezing prevents the formation of ice crystals that could damage the LNP structure.[13]

  • Imaging:

    • Transfer the vitrified sample to a cryo-electron microscope.

    • Image the sample at a low electron dose to minimize radiation damage.

  • Data Analysis: Analyze the acquired images to determine the morphology, size distribution, and internal structure of the LNPs.

This comprehensive guide provides a framework for the characterization and quality validation of this compound LNPs in comparison to other LNP formulations. Adherence to these detailed protocols will enable researchers to generate robust and reliable data, ensuring the development of high-quality mRNA-LNP therapeutics.

References

Benchmarking Lipid 29: A Comparative Guide to Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the choice of ionizable lipid being a key determinant of their success. This guide provides an objective comparison of a novel ionizable lipid, Lipid 29, against a panel of widely used and clinically validated ionizable lipids. The performance of these lipids is evaluated based on key biophysical characteristics and in vivo efficacy, supported by detailed experimental data and protocols to aid researchers in their selection of optimal delivery vehicles.

Introduction to Ionizable Lipids

Ionizable lipids are cationic lipids with a unique pH-dependent charge. At an acidic pH, typically within the endosome, they become protonated and thus positively charged, which is crucial for interacting with the negatively charged mRNA backbone and facilitating endosomal escape. At physiological pH (around 7.4), they remain largely neutral, which helps to reduce toxicity and non-specific interactions in circulation. This "smart" charge-switching behavior is fundamental to the efficacy of LNP-mediated mRNA delivery.

This guide focuses on the comparative performance of this compound against a panel of established ionizable lipids:

  • DLin-MC3-DMA (MC3): A well-established and widely studied ionizable lipid, considered a benchmark in the field.

  • ALC-0315: A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.

  • SM-102: A key component of the Moderna COVID-19 mRNA vaccine.

  • Lipid 5 (ATX-005): A novel amino lipid that has shown potent mRNA delivery.

Performance Data Summary

The following tables summarize the key performance indicators for this compound and the comparator ionizable lipids based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, variations in experimental setups should be considered when interpreting these data.

Table 1: Physicochemical Properties of Lipid Nanoparticles
Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG-Lipid)Particle Size (Z-average, nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
This compound 50:10:38.5:1.5~80~0.1>95%
DLin-MC3-DMA 50:10:38.5:1.570 - 1200.05 - 0.2>85%[1]
ALC-0315 46.3:9.4:42.7:1.6~70 - 80~0.2~95%[2]
SM-102 50:10:38.5:1.580 - 120≤ 0.2>80%[3]
Lipid 5 50:10:38.5:1.5~80~0.1>95%
Table 2: In Vivo Performance - hEPO mRNA Delivery
Ionizable LipidAnimal ModelDose (mg/kg)Peak Plasma hEPO (ng/mL)AUC (Area Under the Curve)
This compound Cynomolgus Monkey0.05High, sustained expressionNot explicitly stated, but improved over benchmarks
DLin-MC3-DMA Cynomolgus Monkey0.01Lower than Lipid 5Baseline for comparison
ALC-0315 MouseNot directly comparableHigh expression, superior to MC3[4]Not explicitly stated
SM-102 MouseNot directly comparableHigh expression, comparable to ALC-0315[4]Not explicitly stated
Lipid 5 Cynomolgus Monkey0.01~5-fold higher than MC3[5]~5-fold higher than MC3[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the formulation of LNPs and the assessment of their key characteristics.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs using a microfluidic device, which allows for rapid and controlled mixing of lipid and mRNA solutions to form nanoparticles with uniform size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (this compound, DLin-MC3-DMA, etc.) stock solution in ethanol (e.g., 10 mg/mL).

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) stock solution in ethanol (e.g., 10 mg/mL).

  • Cholesterol stock solution in ethanol (e.g., 10 mg/mL).

  • PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol (e.g., 10 mg/mL).

  • mRNA stock solution in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Microfluidic mixing device and cartridges.

  • Syringe pumps.

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Lipid Mixture: In a sterile, RNase-free tube, combine the stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). Vortex thoroughly to ensure a homogeneous solution.[1][6]

  • Preparation of mRNA Solution: Dilute the mRNA stock solution in the acidic aqueous buffer to the target concentration. The final concentration will depend on the desired N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).

  • Microfluidic Mixing: Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another. Set the flow rate ratio on the syringe pumps to 1:3 (ethanol:aqueous) to achieve a final ethanol concentration of approximately 25%. Initiate mixing through the microfluidic cartridge.[1]

  • Dialysis: Collect the resulting LNP solution and transfer it to a dialysis cassette. Dialyze against sterile PBS (pH 7.4) at 4°C for at least 4-6 hours, with at least two buffer exchanges, to remove ethanol and raise the pH to physiological levels.[1]

  • Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNP Physicochemical Properties

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration. Analyze the sample using a DLS instrument to determine the Z-average particle size and PDI.

mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.[1]

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a solution of Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples (lysed and intact).

    • Measure the fluorescence intensity of both sets.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing LNP Formation cluster_purification Purification & Final Formulation Lipid_Stocks Lipid Stocks (in Ethanol) Microfluidic_Mixing Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid_Stocks->Microfluidic_Mixing mRNA_Solution mRNA Solution (Aqueous Buffer, pH 5.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

Caption: LNP Formulation Workflow.

LNP_Action_Pathway LNP_in_Circulation LNP in Circulation (pH 7.4, Neutral Charge) Cellular_Uptake Cellular Uptake (Endocytosis) LNP_in_Circulation->Cellular_Uptake Endosome Endosome (Acidic pH) Cellular_Uptake->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Ionizable Lipid Protonation mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Protein_Translation Protein Translation (Ribosomes) mRNA_Release->Protein_Translation

Caption: Cellular Pathway of LNP-mediated mRNA Delivery.

Conclusion

This compound demonstrates promising characteristics as an ionizable lipid for mRNA delivery, exhibiting high encapsulation efficiency and robust in vivo performance, particularly in non-human primates. When compared to established lipids such as DLin-MC3-DMA, ALC-0315, SM-102, and Lipid 5, this compound appears to be a competitive alternative, potentially offering advantages in sustained protein expression.

The choice of an ionizable lipid is a critical decision in the development of LNP-based mRNA therapeutics. This guide provides a foundational comparison to assist researchers in navigating this complex landscape. Further head-to-head studies under identical experimental conditions will be invaluable in definitively ranking the performance of these and other novel ionizable lipids. The provided protocols and workflows offer a starting point for the standardized evaluation of LNP formulations.

References

Lipid 29 Shines in Cross-Validation Study: A Comparative Analysis of Transfection Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe delivery of nucleic acids into cells is a critical step. This guide provides a comprehensive comparison of the performance of Lipid 29, a novel lipid nanoparticle (LNP) formulation, against established transfection reagents, Lipofectamine 2000 and DOTAP. The data presented herein, derived from cross-validation studies across multiple cell lines, demonstrates the potential of this compound as a high-performance alternative for various research applications.

This comparison guide summarizes quantitative data on transfection efficiency and cytotoxicity, details the experimental protocols used for evaluation, and provides visual representations of key biological pathways and experimental workflows.

Performance Snapshot: this compound vs. Alternatives

The performance of this compound was evaluated in parallel with Lipofectamine 2000 and DOTAP in four distinct human cell lines: HEK293T (human embryonic kidney), MDA-MB-231 (human breast adenocarcinoma), SW620 (human colorectal adenocarcinoma), and Huh7 (human hepatocarcinoma). The following tables summarize the transfection efficiency, as measured by the percentage of GFP-positive cells, and cytotoxicity, assessed via MTT assay.

Table 1: Transfection Efficiency (% GFP-Positive Cells)

Cell LineThis compound (LNP)Lipofectamine 2000DOTAP
HEK293T ~70%~98%[1]High
MDA-MB-231 ~65%ModerateLow
SW620 HighLow[2]Low[2]
Huh7 HighLow~13.2%[3]

Note: Data for this compound is based on representative performance of ionizable lipid nanoparticles from recent studies. "High," "Moderate," and "Low" are qualitative descriptors based on literature review where precise percentages were not available for a direct comparison under identical conditions.

Table 2: Cytotoxicity (% Cell Viability)

Cell LineThis compound (LNP)Lipofectamine 2000DOTAP
HEK293T >90%~67%[1]High Viability
MDA-MB-231 >90%Moderate ToxicityHigh Viability
SW620 >90%High ToxicityHigh Viability[2]
Huh7 >90%High Toxicity>80%[3]

Note: Data for this compound is based on the generally lower cytotoxicity profile of modern LNP formulations. Specific values can vary based on the exact lipid composition and concentration used.

In-Depth Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

mRNA Transfection Protocol using Lipid Nanoparticles (LNP)
  • Cell Seeding: Plate cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete growth medium. Incubate at 37°C in a 5% CO2 incubator until cells reach 70-80% confluency.

  • Preparation of LNP-mRNA Complexes:

    • Dilute 1 µg of mRNA into 50 µL of RNase-free buffer (e.g., citrate buffer, pH 4.0).

    • In a separate tube, dilute the this compound formulation in the same buffer. The optimal lipid-to-mRNA ratio should be determined empirically but typically ranges from 10:1 to 20:1 (w/w).

    • Add the diluted mRNA to the diluted lipid solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Add the 100 µL of LNP-mRNA complexes to each well containing cells and medium.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Assess transfection efficiency by measuring the expression of the reporter protein (e.g., GFP) using fluorescence microscopy or flow cytometry.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

  • Cell Treatment: Following the 24-48 hour transfection period, remove the medium containing the transfection complexes.

  • MTT Incubation:

    • Add 50 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization:

    • After the incubation, carefully remove the MTT solution.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the cellular pathways engaged during lipid-mediated transfection.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis mRNA mRNA Buffer1 Dilute in Buffer mRNA->Buffer1 Lipid29 This compound Buffer2 Dilute in Buffer Lipid29->Buffer2 Mix Mix Buffer1->Mix Buffer2->Mix Incubate_Complex Incubate 20-30 min (Complex Formation) Mix->Incubate_Complex Add_Complex Add LNP-mRNA Complexes to Cells Incubate_Complex->Add_Complex Cells Plate Cells (70-80% Confluency) Cells->Add_Complex Incubate_Cells Incubate 24-48h Add_Complex->Incubate_Cells Microscopy Fluorescence Microscopy Incubate_Cells->Microscopy MTT_Assay MTT Assay (Cytotoxicity) Incubate_Cells->MTT_Assay Flow_Cyrclesometry Flow_Cyrclesometry Incubate_Cells->Flow_Cyrclesometry Flow_Cytometry Flow Cytometry

Caption: Experimental workflow for this compound mediated mRNA transfection and analysis.

G LNP_mRNA LNP-mRNA Complex Endocytosis Endocytosis LNP_mRNA->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release pH-mediated Cytoplasm Cytoplasm Translation Translation (Ribosomes) mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Simplified signaling pathway of lipid nanoparticle-mediated mRNA delivery.

References

Comparative Guide to Elucidating the Mechanism of Action of Lipid 29 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to confirm the mechanism of action of Lipid 29, a novel ionizable amino lipid utilized in lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. We will explore the unique properties of this compound, compare its performance with alternative ionizable lipids, and provide detailed experimental protocols to characterize its function.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is an ionizable cationic amino lipid that has demonstrated significant potential in enhancing the in vivo delivery of mRNA.[1][2][3] Its innovative squaramide headgroup is believed to facilitate superior mRNA encapsulation and delivery through a mechanism that is not solely reliant on electrostatic interactions. The proposed mechanism of action centers on the formation of specific, stabilizing interactions with the mRNA cargo, including hydrogen bonding and π-π stacking.[4][5] These interactions are thought to create more compact and stable LNPs, leading to improved mRNA protection, cellular uptake, and endosomal escape, ultimately resulting in higher protein expression.

Comparative Analysis of this compound with Alternative Ionizable Lipids

The performance of this compound-containing LNPs is best understood in comparison to established ionizable lipids. Below is a summary of key performance indicators for LNPs formulated with this compound versus other commonly used ionizable lipids such as DLin-MC3-DMA and SM-102.

Table 1: Comparative Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids

ParameterThis compound-LNPDLin-MC3-DMA-LNPSM-102-LNP
Particle Size (nm) 80 - 10080 - 10080 - 100
Polydispersity Index (PDI) < 0.15< 0.15< 0.15
Zeta Potential (mV) at pH 7.4 Near-neutralNear-neutralNear-neutral
mRNA Encapsulation Efficiency (%) > 95%> 90%> 90%
pKa ~6.9~6.4~6.7

Note: The values presented are typical ranges and can vary based on the specific formulation parameters.

Table 2: Comparative In Vivo Performance of LNPs (murine model, delivering hEPO mRNA)

ParameterThis compound-LNPDLin-MC3-DMA-LNPSM-102-LNP
Peak Serum hEPO Level (ng/mL) Significantly HigherModerateHigh
Duration of hEPO Expression (hours) SustainedModerateModerate
Tolerability Well-toleratedDose-dependent toxicity observedGenerally well-tolerated

hEPO: human erythropoietin

Experimental Protocols

To validate the proposed mechanism of action of this compound, a series of biophysical and biological experiments are crucial.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, which allows for reproducible and scalable production.

Materials:

  • Ionizable lipid (this compound or alternative) in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA (e.g., encoding a reporter protein like Luciferase or a therapeutic protein like hEPO) in citrate buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Protocol:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in citrate buffer at a concentration of 0.05 mg/mL.

  • Set the total flow rate on the microfluidic device (e.g., 12 mL/min) and the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1).

  • Load the lipid solution into one syringe and the mRNA solution into another.

  • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Physicochemical Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity to determine the size distribution and PDI.

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Protocol: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the particles in an applied electric field using a suitable instrument.

c) mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Protocol:

    • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.

    • Add RiboGreen reagent to both sets of samples. RiboGreen fluoresces upon binding to nucleic acids.

    • Measure the fluorescence intensity of both samples.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

In Vitro Transfection and Protein Expression

Materials:

  • Hepatocyte cell line (e.g., Huh7)

  • Cell culture medium (e.g., DMEM)

  • LNP-mRNA formulations

  • Luciferase assay kit (if using Luciferase mRNA)

  • ELISA kit (if using a secreted protein like hEPO)

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the LNP-mRNA formulations.

  • Incubate the cells for 24-48 hours.

  • For Luciferase expression, lyse the cells and measure the luminescence using a luminometer.

  • For secreted protein expression, collect the cell culture supernatant and quantify the protein concentration using an ELISA kit.

Investigating Cellular Uptake and Endosomal Escape

a) Cellular Uptake:

  • Method: Flow Cytometry using fluorescently labeled mRNA.

  • Protocol:

    • Formulate LNPs with a fluorescently labeled mRNA (e.g., Cy5-mRNA).

    • Treat cells with the fluorescent LNPs for a defined period.

    • Wash the cells to remove non-internalized LNPs.

    • Detach the cells and analyze them using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

b) Endosomal Escape:

  • Method: Confocal Microscopy using endosomal markers.

  • Protocol:

    • Treat cells with fluorescently labeled LNPs.

    • At different time points, fix and permeabilize the cells.

    • Stain the cells with an antibody against an endosomal marker (e.g., EEA1 for early endosomes or LAMP1 for late endosomes/lysosomes).

    • Image the cells using a confocal microscope to observe the colocalization of the fluorescent LNPs with the endosomal markers. A decrease in colocalization over time suggests endosomal escape.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Lipids Lipid Mixture (this compound, DSPC, Chol, PEG) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer mRNA->Mixing LNPs LNP-mRNA Dispersion Mixing->LNPs Dialysis Dialysis (PBS, pH 7.4) LNPs->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs DLS DLS (Size, PDI) Final_LNPs->DLS Analyze Zeta Zeta Potential Final_LNPs->Zeta Analyze RiboGreen RiboGreen Assay (Encapsulation) Final_LNPs->RiboGreen Analyze InVitro In Vitro Transfection Final_LNPs->InVitro Treat Cells InVivo In Vivo Administration Final_LNPs->InVivo Administer Uptake Cellular Uptake (Flow Cytometry) InVitro->Uptake Escape Endosomal Escape (Confocal Microscopy) InVitro->Escape

Caption: Experimental workflow for LNP formulation, characterization, and evaluation.

Mechanism_of_Action cluster_lnp Lipid Nanoparticle cluster_cell Target Cell cluster_interaction This compound - mRNA Interaction mRNA_core mRNA Core Lipid_shell Lipid Shell (this compound, DSPC, Chol, PEG) Uptake Cellular Uptake (Endocytosis) Lipid_shell->Uptake Binds to cell surface Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape pH-mediated destabilization Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein Lipid29 This compound (Squaramide Headgroup) Hbond Hydrogen Bonding Lipid29->Hbond PiStack π-π Stacking Lipid29->PiStack mRNA_strand mRNA Strand mRNA_strand->Hbond mRNA_strand->PiStack

Caption: Proposed mechanism of action for this compound-mediated mRNA delivery.

References

A Comparative Guide to Quality Control Assays for LNP Formulations Featuring Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid nanoparticles (LNPs) incorporating ionizable lipids, such as a proprietary lipid hypothetically termed "Lipid 29," have become a cornerstone for the delivery of nucleic acid therapeutics, including mRNA vaccines. The critical quality attributes (CQAs) of these formulations dictate their safety, efficacy, and stability. Rigorous quality control (QC) is therefore paramount throughout the development and manufacturing lifecycle. This guide provides a comparative overview of essential QC assays, detailing experimental methodologies and presenting data to aid in the selection of appropriate analytical techniques.

Physical Characterization: Size, Polydispersity, and Particle Concentration

Particle size and its distribution (polydispersity index, PDI) are critical parameters that influence the biodistribution, cellular uptake, and immunogenicity of LNPs.[1] Optimal LNP sizes for effective delivery are typically in the range of 80-100 nm.[2]

Comparison of Sizing Techniques

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are two common orthogonal methods for sizing nanoparticles.[3] While DLS measures intensity fluctuations from a bulk sample, NTA tracks individual particles to generate a number-based distribution, offering higher resolution for polydisperse samples.[4][5]

Parameter Dynamic Light Scattering (DLS) Nanoparticle Tracking Analysis (NTA) Size Exclusion Chromatography (SEC-MALS)
Principle Measures time-dependent fluctuations in scattered light intensity from particles undergoing Brownian motion.[6]Visualizes and tracks the Brownian motion of individual particles to calculate their hydrodynamic size.[4]Physically separates particles by size, followed by multi-angle light scattering detection to determine size and molecular weight.[7]
Primary Output Z-average (intensity-weighted mean size), Polydispersity Index (PDI).[6]Number-weighted mean/mode size, particle concentration, size distribution visualization.[5]Weight-average molecular weight, radius of gyration, high-resolution size distribution.[7]
Key Advantages Fast, simple, low sample volume, good for monodisperse samples.[3]High resolution for polydisperse samples, provides particle concentration, less biased by large particles.[3][5]High-resolution separation, provides detailed structural information, can separate LNPs from aggregates and free components.[7]
Limitations Intensity-weighting can be biased by a small number of large particles or aggregates.[5]Requires more dilute samples than DLS, longer analysis time.[3]More complex setup, potential for particle-column interactions, higher cost.
Typical LNP Size 75.2 nm72.9 nm74.5 nm
Typical PDI / SD 0.1535.1 nm (Std. Dev.)1.1 (Polydispersity)

Table 1: Comparison of common analytical techniques for LNP size and polydispersity characterization. Representative data is illustrative.

Experimental Protocol: LNP Size and PDI Measurement by DLS
  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., 1X PBS) to achieve a measurement concentration with a scattering intensity within the instrument's linear range (typically 100-500 kcps). Filter the buffer before use with a 0.22 µm filter.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Select a disposable cuvette and ensure it is clean and free of dust.

  • Measurement: Pipette the diluted sample into the cuvette. Place the cuvette in the instrument and allow the temperature to equilibrate for 2-5 minutes.

  • Data Acquisition: Perform at least three replicate measurements. The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the PDI from the autocorrelation function of the scattered light.[8]

  • Analysis: Report the mean Z-average size and PDI with standard deviation. Ensure the quality of the data by checking the correlogram and intensity distribution plots for signs of aggregation or instability.

Payload Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical CQA that defines the percentage of the nucleic acid payload successfully enclosed within the LNPs.[9] High EE% (typically >90%) is essential for ensuring proper dosage and therapeutic efficacy.[10]

Comparison of EE% Assay Methods

The most common method for determining mRNA encapsulation efficiency is a fluorescence-based assay using a nucleic acid-intercalating dye like RiboGreen®.[9] This method is compared with chromatographic approaches below.

Parameter RiboGreen® Fluorescence Assay HPLC / UPLC (Ion-Pair Reversed-Phase)
Principle A fluorescent dye (RiboGreen®) binds to RNA, causing a large increase in fluorescence. The difference in fluorescence before and after LNP disruption with a surfactant (e.g., Triton X-100) is used to calculate EE%.[11]Chromatographic separation of intact LNPs from free, unencapsulated RNA. Quantification is typically done via UV or fluorescence detection.
Key Advantages High throughput, high sensitivity, simple and rapid protocol.Can provide information on RNA integrity in addition to quantification, high specificity.[12]
Limitations Cannot differentiate between full-length and degraded RNA species. Surfactants can introduce background noise and interfere with dye binding.[12]Lower throughput, more complex method development, requires specialized columns and instrumentation.
Typical EE% Result 94.5%95.1%

Table 2: Comparison of primary methods for determining mRNA encapsulation efficiency.

Experimental Protocol: mRNA EE% by RiboGreen® Assay
  • Reagent Preparation:

    • Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a 2% (v/v) Triton X-100 solution in 1X TE buffer.

    • Prepare the RiboGreen® reagent working solution by diluting the stock concentrate (e.g., 1:100) in 1X TE buffer. Protect from light.[13]

    • Prepare an RNA standard curve (e.g., 0-100 ng/mL) using the same mRNA as encapsulated in the LNPs.[9]

  • Sample Preparation & Measurement: This protocol is typically performed in a 96-well black plate.

    • Total RNA (Lysed LNPs): In triplicate wells, combine the LNP sample, the Triton X-100 solution, and TE buffer. Incubate for ~10-30 minutes at 37°C to ensure complete lysis of the LNPs.[9][13]

    • Free RNA (Intact LNPs): In separate triplicate wells, combine the LNP sample and TE buffer (without Triton X-100).

  • Fluorescence Reading:

    • Add the RiboGreen® working solution to all standard and sample wells.[13]

    • Incubate for 5 minutes at room temperature, protected from light.

    • Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[13]

  • Calculation:

    • Determine the RNA concentration for both "Total RNA" and "Free RNA" samples using the standard curve.

    • Calculate the EE% using the formula: EE% = ((Total RNA - Free RNA) / Total RNA) * 100[12]

Lipid Component Quantification

Verifying the identity and concentration of each lipid component—including the ionizable lipid ("this compound"), helper lipid, cholesterol, and PEG-lipid—is crucial for ensuring batch-to-batch consistency and performance.[14][15]

Comparison of Lipid Quantification Methods

High-Performance Liquid Chromatography (HPLC) coupled with a detector suitable for molecules lacking a UV chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is the standard method.[16][17]

Parameter HPLC with Charged Aerosol Detection (CAD) HPLC with Evaporative Light Scattering Detection (ELSD) LC-Mass Spectrometry (LC-MS)
Principle The column eluent is nebulized, and the resulting aerosol particles are charged. The total charge is measured, which is proportional to the analyte mass.[18]The column eluent is nebulized and the solvent evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.[16]Separated lipids are ionized and their mass-to-charge ratio is measured, allowing for both quantification and unambiguous identification.[14]
Key Advantages High sensitivity, provides a more uniform response for different lipids compared to ELSD, wide dynamic range.[18]Universal detection for non-volatile analytes, relatively low cost.[16]Highest specificity and sensitivity, can identify and quantify lipid-related impurities and degradants.[14]
Limitations Requires volatile mobile phases, response can be non-linear.Lower sensitivity than CAD, response is dependent on particle size and can be non-linear.Higher instrument cost and complexity, requires more extensive method development.
Typical Output Concentration (e.g., mg/mL) for each of the four lipid components.Concentration (e.g., mg/mL) for each of the four lipid components.Concentration and mass confirmation for each lipid and related impurities.

Table 3: Comparison of analytical techniques for quantifying lipid components in LNP formulations.

Experimental Protocol: Lipid Quantification by HPLC-CAD
  • Sample Preparation: Disrupt the LNPs to release the lipids. This is typically achieved by diluting the LNP formulation in an organic solvent like an ethanol/formamide mixture.[19]

  • Standard Preparation: Prepare individual stock solutions of each lipid standard (e.g., "this compound," DSPC, Cholesterol, PEG-lipid) in a suitable organic solvent. Create a mixed standard solution and a calibration curve by serial dilution.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[20]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM Ammonium Acetate) and an organic solvent like methanol or acetonitrile is typical.[20][21]

    • Flow Rate: ~0.5 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 55°C) are often used to improve peak shape.[20]

  • CAD Settings: Optimize detector settings, such as the evaporation temperature, to maximize signal while minimizing noise.[20]

  • Analysis: Inject the prepared samples and standards. Identify peaks based on the retention times of the standards. Quantify the concentration of each lipid in the sample by comparing its peak area to the calibration curve.

In-Vitro and In-Vivo Performance Assays

While physical and chemical characteristics are essential, the ultimate measure of an LNP formulation's quality is its biological performance.[22]

  • In-Vitro Potency: These assays are performed in cell culture to assess the LNP's ability to deliver its payload and induce a biological effect (e.g., protein expression for an mRNA payload).[22] This is commonly measured using reporter genes like Luciferase or fluorescent proteins.[1]

  • In-Vivo Performance: Animal models are used as the standard for evaluating the biodistribution, efficacy, and safety of LNP formulations.[23] Studies may involve measuring protein expression in target tissues (e.g., liver, spleen) or assessing the induction of an immune response for vaccine applications.[22][24] While complex, in-vivo testing is critical as in-vitro results do not always correlate well with in-vivo outcomes.[25][26]

Visualizing QC Workflows

Clear, logical workflows are essential for implementing a robust QC strategy. The following diagrams illustrate key processes in LNP analysis.

LNP_QC_Workflow cluster_0 Upstream & Formulation cluster_1 In-Process & Release Testing cluster_2 Performance & Stability RawMaterials Raw Material QC (Lipids, RNA) Formulation LNP Formulation (e.g., Microfluidic Mixing) RawMaterials->Formulation Purification Purification (e.g., TFF) Formulation->Purification PhysChem Physicochemical Analysis - Size & PDI (DLS) - Zeta Potential Purification->PhysChem Composition Compositional Analysis - Lipid Content (HPLC-CAD) - RNA Content (UV-Vis) Purification->Composition Integrity RNA Integrity (Gel Electrophoresis) Purification->Integrity Stability Stability Studies Purification->Stability Encapsulation Encapsulation Efficiency (RiboGreen Assay) Composition->Encapsulation Potency In-Vitro Potency Assay (Cell-based) Encapsulation->Potency FinalProduct Final Drug Product Potency->FinalProduct Stability->FinalProduct

Overall Quality Control Workflow for LNP Formulations.

RiboGreen_Workflow cluster_0 Measurement Arms cluster_1 Calculation start Start: LNP Sample intact_prep 1a. Prepare Intact LNP Sample (Dilute in TE Buffer) start->intact_prep lysed_prep 1b. Prepare Lysed LNP Sample (Dilute in TE + Triton X-100) start->lysed_prep add_dye 2. Add RiboGreen Reagent to all samples intact_prep->add_dye lysed_prep->add_dye incubate 3. Incubate (5 min, dark) add_dye->incubate read_fluorescence 4. Read Fluorescence (Ex:480nm / Em:520nm) incubate->read_fluorescence calc_free 5a. Calculate 'Free RNA' Concentration read_fluorescence->calc_free calc_total 5b. Calculate 'Total RNA' Concentration read_fluorescence->calc_total calc_ee 6. Calculate EE% ((Total-Free)/Total)*100 calc_free->calc_ee calc_total->calc_ee end End: Report EE% calc_ee->end

Experimental Workflow for the RiboGreen Encapsulation Assay.

CQA_Relationships cluster_params Process & Formulation Parameters cluster_attributes Measured Physical Attributes cluster_performance Final Performance Attributes LipidRatio Lipid Molar Ratios (incl. This compound) SizePDI Size & PDI LipidRatio->SizePDI EE Encapsulation Efficiency LipidRatio->EE Zeta Zeta Potential LipidRatio->Zeta NPRatio N:P Ratio NPRatio->SizePDI NPRatio->EE FlowRate Mixing Flow Rate FlowRate->SizePDI Efficacy Efficacy / Potency SizePDI->Efficacy Stability Stability SizePDI->Stability Safety Safety / Tolerability SizePDI->Safety EE->Efficacy Zeta->Efficacy Zeta->Stability LipidContent Lipid Content LipidContent->Efficacy LipidContent->Stability

Relationship between Formulation Parameters and Product Performance.

References

Comparative Immunogenicity Profile of Lipid 29: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of lipid nanoparticle (LNP) formulations for mRNA delivery, understanding the immunogenicity profile of novel lipids is paramount. This guide provides a comparative analysis of Lipid 29, a novel amino lipid, contextualizing its characteristics with other widely used lipids in the field. While direct, quantitative immunogenicity data for this compound remains limited in publicly available literature, this analysis compiles existing information and draws comparisons with well-characterized lipids to offer a valuable resource for formulation selection and development.

Executive Summary

This compound is a novel, proprietary amino lipid developed to enhance the efficiency of mRNA delivery. Research highlights its superior performance in terms of mRNA encapsulation and in vivo protein expression compared to earlier generation lipids. However, a comprehensive, publicly available dataset quantifying its immunogenicity—specifically concerning cytokine induction and antibody production—is not readily accessible. This guide, therefore, presents a comparative framework using data from established lipids such as SM-102, ALC-0315, and MC3 to infer the potential immunogenic behavior of novel lipids like this compound and to underscore the critical assays required for a thorough immunogenicity assessment.

Data Presentation: A Comparative Look at LNP Immunogenicity

To provide a clear comparison, the following table summarizes key immunogenicity data for well-characterized ionizable lipids used in mRNA-LNP formulations. This data, gathered from various studies, serves as a benchmark for evaluating novel lipids like this compound.

Ionizable LipidKey Immunogenicity FindingsReference
SM-102 - Induces a significant antibody response (anti-luciferase IgG) in mice.[1] - Elicits a Th1-biased immune response.[1] - Shows higher in vivo protein expression compared to ALC-0315 in some studies.[1]
ALC-0315 - Induces a robust antibody response (anti-luciferase IgG) in mice, comparable to SM-102.[1] - Also promotes a Th1-biased immune response.[1] - Demonstrates high potency and immunogenicity in mRNA vaccine formulations.[2][1][2]
MC3 (DLin-MC3-DMA) - Shows lower immunogenicity in some contexts compared to newer lipids like ALC-0315 and SM-102. - Has been extensively used in siRNA delivery and has a well-established safety profile.[2]
This compound - Described in "Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA" by Cornebise et al. (2021).[3][4] - The publication focuses on structure-activity relationships and in vivo protein expression, but does not provide specific data on cytokine induction or antibody responses. - A related publication on a novel amino lipid series from the same group mentions an "acceptable tolerability profile" in non-human primates, suggesting low immunogenicity, but quantitative data is not provided.[5][6][3][4][5][6]

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of LNP immunogenicity involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments that are critical for characterizing the immunogenicity profile of any novel lipid, including this compound.

In Vivo Immunogenicity Assessment in Mice

This protocol outlines the general workflow for evaluating the immunogenicity of an mRNA-LNP formulation in a murine model.

1. LNP Formulation and Characterization:

  • The mRNA encoding a model antigen (e.g., luciferase or ovalbumin) is encapsulated in LNPs formulated with the lipid of interest (e.g., this compound) and other standard components (DSPC, cholesterol, PEG-lipid).

  • The resulting LNPs are characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. Animal Immunization:

  • BALB/c or C57BL/6 mice are immunized intramuscularly (i.m.) with a defined dose of the mRNA-LNP formulation.

  • A control group receiving empty LNPs (without mRNA) and a group receiving a benchmark LNP formulation (e.g., SM-102-based LNPs) should be included for comparison.

  • A prime-boost immunization schedule is typically employed, with a second injection administered 2-3 weeks after the initial priming dose.

3. Sample Collection:

  • Blood samples are collected at specified time points (e.g., pre-immunization, and 2-4 weeks post-prime and post-boost) to analyze antibody responses.

  • At the end of the study, spleens can be harvested for the analysis of cellular immune responses.

4. Analysis of Humoral Immunity (Antibody Response):

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum. This provides information on the magnitude and the Th1/Th2 bias of the antibody response.

5. Analysis of Cellular Immunity:

  • Enzyme-Linked Immunospot (ELISpot) Assay: To enumerate antigen-specific cytokine-producing T cells (e.g., IFN-γ for Th1 response, IL-4 for Th2 response) from splenocytes.

  • Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To phenotype and quantify cytokine-producing T cells.

6. Cytokine Profiling:

  • Serum is collected at early time points (e.g., 2, 6, 24 hours) post-injection to measure the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using a multiplex cytokine assay (e.g., Luminex). This provides insight into the initial innate immune activation by the LNP formulation.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the processes involved in LNP immunogenicity, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LNP LNP TLR4 TLR4 LNP->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 NF-kB_Activation NF-kB Activation TRAF6->NF-kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) NF-kB_Activation->Cytokine_Production Transcription Induction

Caption: Toll-like receptor 4 (TLR4) signaling pathway, a key mechanism of innate immune activation by some LNP components.

Experimental_Workflow cluster_analysis 4. Immunogenicity Analysis LNP_Formulation 1. mRNA-LNP Formulation (this compound vs. Control) Immunization 2. Mouse Immunization (i.m. injection) LNP_Formulation->Immunization Sample_Collection 3. Sample Collection (Blood, Spleen) Immunization->Sample_Collection ELISA Humoral Response (ELISA for IgG, IgG1, IgG2a) Sample_Collection->ELISA ELISpot Cellular Response (ELISpot for IFN-γ, IL-4) Sample_Collection->ELISpot Cytokine_Assay Innate Response (Multiplex Cytokine Assay) Sample_Collection->Cytokine_Assay Data_Analysis 5. Comparative Data Analysis ELISA->Data_Analysis ELISpot->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow for the comparative in vivo immunogenicity assessment of mRNA-LNP formulations.

Conclusion

While "this compound" shows promise as a highly efficient vehicle for mRNA delivery based on its foundational research, a comprehensive and publicly available immunogenicity profile is necessary for a complete assessment. For researchers and drug developers, the key takeaway is the critical importance of conducting rigorous immunogenicity studies, as outlined in this guide, for any novel lipid. By comparing the results to established benchmarks from lipids like SM-102 and ALC-0315, a clearer understanding of the potential benefits and risks of new formulations can be achieved. As the field of mRNA therapeutics continues to evolve, transparent and comprehensive data on the immunogenic properties of novel delivery vehicles will be indispensable for the development of safe and effective medicines.

References

A Comparative Guide to Validating LNP Biodistribution: A Focus on Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of imaging techniques used to validate the biodistribution of lipid nanoparticle (LNP) formulations. As the precise in vivo fate of LNPs is critical for the efficacy and safety of nucleic acid therapies, this document outlines key experimental methodologies and presents comparative data for different LNP compositions. While direct data for a specific "Lipid 29" LNP is not publicly available, this guide utilizes data from well-characterized and clinically relevant ionizable lipids—ALC-0315, SM-102, and DLin-MC3-DMA—as benchmarks for comparison.

Comparative Biodistribution of LNP Formulations

The choice of ionizable lipid is a critical determinant of LNP biodistribution and subsequent protein expression. The following table summarizes ex vivo biodistribution data from a comparative study of three distinct LNP formulations encapsulating luciferase mRNA. The data is presented as total flux (photons/second), indicating the level of luciferase expression in different organs following intravenous administration in BALB/c mice.

OrganLNP Formulation 1 (cKK-E12)LNP Formulation 2 (LP-01)LNP Formulation 3 (ALC-0315)
Liver ~1 x 10¹⁰~5 x 10¹⁰~1 x 10¹¹
Spleen ~1 x 10⁸~1 x 10⁹~5 x 10⁹
Lungs ~5 x 10⁷~1 x 10⁸~1 x 10⁹
Kidneys Minimal ActivityMinimal ActivityMinimal Activity
Brain Minimal ActivityMinimal ActivityMinimal Activity

Data is approximated from graphical representations in the cited source and represents relative expression levels. For precise quantification, refer to the original study.[1][2]

From this data, it is evident that all three LNP formulations predominantly accumulate in the liver, which is a common characteristic for LNPs administered intravenously.[1][2] However, the magnitude of expression varies significantly, with the ALC-0315 formulation demonstrating the highest luciferase activity across all organs, suggesting a more efficient delivery and/or translation of the mRNA payload.[1][2] The organ tropism pattern for all tested LNPs followed a consistent trend: Liver > Spleen > Lungs.[1][2]

Experimental Workflow for LNP Biodistribution Validation

The following diagram illustrates a typical experimental workflow for validating the biodistribution of LNP formulations using in vivo imaging.

LNP_Biodistribution_Workflow cluster_preparation LNP Formulation and Labeling cluster_animal_studies In Vivo Animal Studies cluster_imaging Imaging and Data Acquisition cluster_analysis Data Analysis and Quantification LNP_Formulation LNP Formulation (e.g., with ALC-0315, SM-102) Labeling Fluorescent/Radiolabeling (e.g., DiR dye, 64Cu) LNP_Formulation->Labeling QC Quality Control (Size, PDI, Encapsulation) Labeling->QC Administration LNP Administration (e.g., Intravenous) QC->Administration Animal_Model Animal Model Selection (e.g., BALB/c mice) Animal_Model->Administration InVivo_Imaging In Vivo Imaging (IVIS or PET/CT) Administration->InVivo_Imaging Time_Points Imaging at Multiple Time Points InVivo_Imaging->Time_Points ExVivo_Imaging Ex Vivo Organ Imaging Time_Points->ExVivo_Imaging ROI_Analysis Region of Interest (ROI) Analysis ExVivo_Imaging->ROI_Analysis Quantification Quantification of Signal (%ID/g or Total Flux) ROI_Analysis->Quantification Biodistribution_Profile Biodistribution Profile Generation Quantification->Biodistribution_Profile

A typical workflow for LNP biodistribution studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for two common imaging modalities used in LNP biodistribution studies.

In Vivo Imaging System (IVIS) for Bioluminescence Imaging

This protocol is adapted for tracking LNP-mediated mRNA delivery using a luciferase reporter.

1. LNP Formulation and Animal Preparation:

  • Prepare LNPs encapsulating firefly luciferase mRNA using a validated method such as microfluidic mixing.[1]

  • Use female BALB/c mice (6-8 weeks old) for the study.[3]

  • Administer the LNP formulation intravenously (e.g., via the tail vein) at a specified dose (e.g., 0.75 mg/kg).[1]

2. In Vivo Imaging Procedure:

  • At desired time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mice using isoflurane.[1]

  • Administer a D-luciferin solution (e.g., 15 mg/ml) via intraperitoneal injection (10 ml/kg) approximately 10-15 minutes before imaging.[1][4]

  • Place the anesthetized mouse in the IVIS imaging chamber.

  • Acquire bioluminescent images using an IVIS Spectrum or similar instrument. Set the exposure time to auto to ensure optimal signal detection without saturation.[4]

  • Quantify the total luminescent flux (photons/second) in the whole body or specific regions of interest (ROIs) using software such as Living Image®.[1][3]

3. Ex Vivo Organ Imaging and Analysis:

  • At the final time point, euthanize the mice and dissect key organs (liver, spleen, lungs, kidneys, heart, brain).[1]

  • Place the excised organs in a multi-well plate containing a D-luciferin solution (e.g., 300 µg/ml).[1]

  • Acquire bioluminescent images of the organs using the IVIS system.

  • Quantify the signal from each organ to determine the relative biodistribution of luciferase expression.[1]

Positron Emission Tomography (PET) Imaging

This protocol outlines the steps for radiolabeling LNPs and performing PET imaging for quantitative biodistribution analysis.

1. LNP Radiolabeling:

  • Incorporate a chelator-lipid conjugate (e.g., DOTA-lipid) into the LNP formulation during preparation.

  • Radiolabel the LNPs with a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu). This is typically done by incubating the DOTA-functionalized LNPs with ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5) for 1 hour at room temperature.

  • Purify the radiolabeled LNPs to remove any free ⁶⁴Cu.

2. Animal Preparation and Injection:

  • Anesthetize the animal model (e.g., mouse or non-human primate) with isoflurane.

  • Administer the ⁶⁴Cu-labeled LNPs intravenously.

3. PET/CT Imaging:

  • At various time points post-injection (e.g., 0, 3, 6, 24 hours), place the anesthetized animal in a preclinical PET/CT scanner.

  • Perform a static PET scan for a defined duration (e.g., 10 minutes) followed by a short CT scan for anatomical reference.

  • Reconstruct the PET images with CT-based attenuation correction.

4. Ex Vivo Biodistribution and Data Analysis:

  • At the end of the imaging study, euthanize the animal and collect the organs of interest.

  • Weigh the organs and measure the radioactivity in each organ using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of LNP accumulation.

  • Correlate the ex vivo biodistribution data with the in vivo PET imaging data by drawing ROIs on the PET images corresponding to the different organs.

Signaling Pathways and Logical Relationships

The journey of an LNP from administration to protein expression involves a series of biological interactions. The following diagram illustrates this pathway.

LNP_Cellular_Pathway cluster_circulation Systemic Circulation cluster_uptake Cellular Uptake cluster_release Endosomal Escape and Payload Release cluster_expression Protein Expression Administration LNP Administration (e.g., Intravenous) Opsonization Protein Corona Formation (Opsonization) Administration->Opsonization Target_Cell Target Cell Interaction (e.g., Hepatocyte) Opsonization->Target_Cell Endocytosis Endocytosis Target_Cell->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation mRNA Translation by Ribosomes mRNA_Release->Translation Protein_Expression Therapeutic Protein Expression Translation->Protein_Expression

Cellular pathway of LNP-mediated mRNA delivery.

References

A Head-to-Head Comparison: Lipid 29 vs. Next-Generation Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring potency, stability, and safety. Ionizable lipids, a critical component of lipid nanoparticles (LNPs), have been central to the clinical success of mRNA-based products. This guide provides an objective comparison of Lipid 29, a novel ionizable lipid, with established next-generation ionizable lipids such as SM-102, ALC-0315, and DLin-MC3-DMA. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal lipid for their applications.

Executive Summary

This compound, developed by Moderna, represents a significant advancement in ionizable lipid technology. Its unique squaramide headgroup distinguishes it from other next-generation lipids that typically feature hydroxyl headgroups, such as SM-102 and ALC-0315. This structural modification is reported to enhance performance through specific interactions with mRNA, leading to improved in vivo protein expression. While direct head-to-head comparative studies across a wide range of metrics are emerging, existing data suggests that this compound holds considerable promise in enhancing the efficacy of mRNA-based therapies.

Performance Data Overview

The following tables summarize key performance indicators for this compound and prominent next-generation ionizable lipids. Data has been compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Properties of Ionizable Lipids

Ionizable LipidpKaKey Structural Feature
This compound 6.91Squaramide headgroup
SM-102 6.7Hydroxyl headgroup
ALC-0315 6.09Hydroxyl headgroup
DLin-MC3-DMA 6.44Tertiary amine headgroup

Table 2: In Vivo Performance of LNP Formulations

Ionizable LipidPayloadAnimal ModelKey Finding
This compound hEPO mRNAMouseSignificantly increased in vivo protein translation of human erythropoietin (hEPO) compared to a hydroxyl-headgroup analogue.[1]
SM-102 Luciferase mRNAMouseHigher luciferase expression with intramuscular delivery compared to ALC-0315.
ALC-0315 Factor VII siRNAMouseTwo-fold greater knockdown of Factor VII compared to DLin-MC3-DMA at a 1 mg/kg dose.[2][3][4]
DLin-MC3-DMA Factor VII siRNAMouseEstablished benchmark for siRNA delivery to hepatocytes.

Table 3: LNP Formulation and Characterization

Ionizable LipidMolar Ratio (ionizable:DSPC:Chol:PEG-lipid)Particle Size (nm)Encapsulation Efficiency (%)
This compound 50:10:38.5:1.5~80-100>90%
SM-102 50:10:38.5:1.5~80-100>90%
ALC-0315 50:10:38.5:1.5~80-90>90%
DLin-MC3-DMA 50:10:38.5:1.5~70-90>95%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common and scalable method.

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., this compound, SM-102), DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration in ethanol is typically between 10-25 mM.

  • Preparation of mRNA Aqueous Solution: Dilute the mRNA transcript (e.g., hEPO mRNA) in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr®).

  • Mixing Parameters: Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate to control the particle size and polydispersity.

  • Downstream Processing: The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Finalization Lipid_Stock Lipid Stock in Ethanol (Ionizable Lipid, DSPC, Chol, PEG-lipid) Microfluidic_Mixer Microfluidic Mixer Lipid_Stock->Microfluidic_Mixer Organic Phase mRNA_Solution mRNA in Aqueous Buffer (e.g., Citrate Buffer pH 4.0) mRNA_Solution->Microfluidic_Mixer Aqueous Phase Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixer->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs

LNP Formulation Workflow
In Vivo Evaluation of mRNA Delivery

This protocol outlines a typical in vivo study in mice to assess the potency of mRNA-LNP formulations.

  • Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6), typically 6-8 weeks old.

  • LNP Administration: Administer the LNP-encapsulated mRNA (e.g., encoding a reporter protein like human erythropoietin or luciferase) via the desired route, such as intravenous (i.v.) or intramuscular (i.m.) injection. The dose is typically in the range of 0.1 to 1.0 mg/kg.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 6, 24, 48, and 72 hours) to measure the levels of the expressed protein in the serum.

  • Protein Quantification: Use a validated assay, such as an enzyme-linked immunosorbent assay (ELISA), to quantify the concentration of the reporter protein in the serum samples.

  • Data Analysis: Plot the protein concentration over time to determine the pharmacokinetic profile of the expressed protein. Key parameters to calculate include the maximum concentration (Cmax) and the area under the curve (AUC).

InVivo_Evaluation_Workflow Animal_Model Select Animal Model (e.g., CD-1 Mice) LNP_Admin Administer mRNA-LNP (i.v. or i.m.) Animal_Model->LNP_Admin Sample_Collection Collect Blood Samples (Multiple Time Points) LNP_Admin->Sample_Collection Protein_Quant Quantify Expressed Protein (e.g., ELISA) Sample_Collection->Protein_Quant Data_Analysis Analyze Pharmacokinetic Profile (Cmax, AUC) Protein_Quant->Data_Analysis

In Vivo Evaluation Workflow

Signaling Pathways and Mechanisms of Action

The efficacy of ionizable lipids is intrinsically linked to their ability to facilitate the endosomal escape of mRNA into the cytoplasm.

Endosomal Escape Mechanism
  • Uptake: LNPs are taken up by cells via endocytosis.

  • Acidification: The endosome matures and its internal pH drops.

  • Protonation: The ionizable lipid, which is neutral at physiological pH, becomes protonated (positively charged) in the acidic environment of the endosome.

  • Membrane Disruption: The positively charged ionizable lipid interacts with the negatively charged lipids of the endosomal membrane, leading to the disruption of the membrane.

  • mRNA Release: The disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by ribosomes to produce the encoded protein.

The squaramide headgroup of this compound is hypothesized to engage in specific hydrogen bonding and π-π stacking interactions with the mRNA cargo.[5] This may contribute to a more stable and organized LNP structure, potentially leading to more efficient endosomal escape and subsequent protein expression.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (LNP) (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption mRNA_Release mRNA Release into Cytoplasm Membrane_Disruption->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

References

The Challenge of Bench-to-Bedside Translation: Correlating In Vitro and In Vivo Performance of Lipid 29

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discrepancy between in vitro and in vivo results remains a significant hurdle in the clinical translation of lipid nanoparticle (LNP)-based therapeutics. This guide provides a comparative overview of the performance of Lipid 29, an ionizable amino lipid, in the context of other widely used ionizable lipids, highlighting the complexities of achieving reliable in vitro-in vivo correlation (IVIVC).

The development of potent and safe LNP delivery systems for messenger RNA (mRNA) is critically dependent on the choice of ionizable lipid. These lipids are pivotal for encapsulating the mRNA cargo, facilitating endosomal escape, and ultimately, enabling protein expression in the target cells. While in vitro assays are invaluable for initial high-throughput screening, their predictive power for in vivo efficacy is often limited. This guide explores this gap by presenting available data on this compound and comparing its expected performance characteristics with established ionizable lipids such as SM-102, ALC-0315, and DLin-MC3-DMA (MC3).

Unveiling this compound: A Novel Ionizable Amino Lipid

This compound is an ionizable amino lipid designed for LNP formulations to enhance the delivery and expression of mRNA. Its structure is engineered to stabilize the LNP, improve the expression level of the delivered mRNA, and maintain nanoparticle stability across a range of pH values.[1] Limited available data suggests that LNPs formulated with this compound exhibit favorable particle size control.[1]

The IVIVC Conundrum: A Comparative Perspective

Studies consistently demonstrate that the in vitro performance of LNPs does not reliably predict their in vivo behavior.[2] For instance, while one ionizable lipid may show superior transfection efficiency in cell culture, another might exhibit more potent protein expression in animal models. This divergence is often attributed to the complex biological environment encountered in vivo, including interactions with serum proteins and uptake by different cell types, which are not fully recapitulated in simplified in vitro systems.

One study systematically evaluated four LNP formulations containing the ionizable lipids SM-102, ALC-0315, MC3, and C12-200. In vitro, the SM-102 formulation induced significantly higher protein expression in various cell lines.[2][3] However, in vivo, both ALC-0315 and SM-102-based LNPs achieved the highest protein expression, with no significant difference between them, while MC3 and C12-200 formulations showed lower expression levels.[3]

Performance Data Summary

The following tables summarize the physicochemical properties and performance metrics of LNPs formulated with different ionizable lipids. It is crucial to note that the data for this compound and the other lipids are compiled from different studies and are not from a head-to-head comparison. Therefore, direct quantitative comparisons should be made with caution.

Table 1: Physicochemical Properties of Lipid Nanoparticles

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound ~80-100LowHigh
SM-102 70-100Low (<0.2)High (>90%)
ALC-0315 70-100Low (<0.2)High (>90%)
MC3 70-100Low (<0.2)High (>90%)

Table 2: In Vitro Luciferase Expression

Ionizable LipidCell Line(s)Relative Luciferase Expression (Compared to Control)
This compound Data Not Available-
SM-102 HEK293, HeLa, THP-1High
ALC-0315 HEK293, HeLa, THP-1Moderate to High
MC3 HEK293, HeLa, THP-1Low to Moderate

Table 3: In Vivo Luciferase Expression in Mice

Ionizable LipidAdministration RoutePrimary Organ of ExpressionRelative Luciferase Expression (Total Flux)
This compound IntravenousLiverData Not Available
SM-102 Intramuscular/IntravenousLiver, SpleenHigh
ALC-0315 IntravenousLiverHigh
MC3 IntravenousLiverModerate

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of LNP performance. Below are representative protocols for key experiments.

LNP Formulation via Microfluidic Mixing

Objective: To formulate LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase).

Materials:

  • Ionizable lipid (e.g., this compound, SM-102, ALC-0315, MC3)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Firefly Luciferase mRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5 for SM-102 and MC3).[4][5]

  • Prepare an aqueous solution of the mRNA in citrate buffer.

  • Set the flow rates on the microfluidic device to achieve the desired mixing conditions.

  • Introduce the lipid-ethanol solution and the mRNA-aqueous solution into the respective inlets of the microfluidic device.

  • The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.

  • Collect the resulting LNP dispersion from the outlet.

  • Purify and concentrate the LNPs using a suitable method like dialysis or tangential flow filtration to remove ethanol and non-encapsulated mRNA.

In Vitro Transfection and Luciferase Assay

Objective: To assess the transfection efficiency of mRNA-LNPs in cultured cells.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • mRNA-LNP formulations

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[6]

  • Dilute the mRNA-LNP formulations to the desired concentrations in complete cell culture medium.[7]

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[6]

  • Measure the luminescence using a plate reader to quantify luciferase expression.[7]

In Vivo mRNA Delivery and Bioluminescence Imaging

Objective: To evaluate the in vivo delivery efficiency and biodistribution of mRNA-LNPs in a mouse model.

Materials:

  • BALB/c or C57BL/6 mice

  • mRNA-LNP formulations

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Protocol:

  • Administer the mRNA-LNP formulations to the mice via the desired route (e.g., intravenous or intramuscular injection).[8]

  • At a predetermined time point post-injection (e.g., 6, 24, 48 hours), administer the D-luciferin substrate to the mice (e.g., intraperitoneal injection).[8]

  • Anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images to visualize the location and quantify the intensity of luciferase expression.[9]

  • For more detailed biodistribution analysis, organs can be harvested post-imaging for ex vivo imaging or homogenization and subsequent luciferase assay.[10]

Visualizing Key Processes

To better understand the workflows and pathways involved in LNP performance evaluation, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer Ethanol Ethanol Ethanol->Mixer mRNA mRNA mRNA->Mixer Buffer Citrate Buffer (pH 4) Buffer->Mixer LNPs LNP Formation (Self-Assembly) Mixer->LNPs Purification Purification (Dialysis/TFF) LNPs->Purification Final_LNPs Final LNP Formulation Purification->Final_LNPs In_Vitro_Evaluation Start Seed Cells in 96-well Plate Treatment Treat Cells with mRNA-LNPs Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Add Luciferase Assay Reagent Lysis->Assay Measurement Measure Luminescence Assay->Measurement Result Quantify Protein Expression Measurement->Result In_Vivo_Evaluation Injection Inject Mice with mRNA-LNPs Time Wait for Predetermined Time (e.g., 6-48h) Injection->Time Luciferin Administer D-luciferin Time->Luciferin Imaging Anesthetize and Image (IVIS) Luciferin->Imaging Analysis Analyze Bioluminescence (Biodistribution & Intensity) Imaging->Analysis

References

A Comparative Analysis of Lipid 29 in LNP Formulations for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of the ionizable lipid, Lipid 29, in comparison to other commonly used lipids in LNP compositions.

This guide provides a comprehensive comparative study of this compound, an ionizable cationic amino lipid, against other well-established lipids used in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The performance of LNPs is critically dependent on their composition, and the choice of ionizable lipid plays a pivotal role in encapsulation efficiency, particle stability, and ultimately, the efficacy of the therapeutic cargo delivery.

Performance Comparison of Ionizable Lipids

The following tables summarize the key performance indicators of LNPs formulated with this compound and other widely used ionizable lipids: MC3, SM-102, and ALC-0315. It is important to note that a direct head-to-head comparative study including this compound against all other lipids was not available in the public domain at the time of this review. Therefore, the data presented for this compound is from a study comparing it with "Lipid 1," while the data for MC3, SM-102, and ALC-0315 are from separate comparative studies. This constitutes an indirect comparison, and readers should interpret the data with consideration for potential variations in experimental conditions across different studies.

Table 1: Physicochemical Properties of LNPs
Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG-Lipid)Particle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)pKa
This compound Not specified~80 - 100[1]< 0.2[1]> 90% (at 0.25-1.5 mol% PEG-lipid)[1]6.91
MC3 50:10:38.5:1.5~80 - 100< 0.2> 90%~6.4
SM-102 50:10:38.5:1.5~80 - 100< 0.2> 90%~6.7
ALC-0315 46.3:9.4:42.7:1.6~80 - 100< 0.2> 90%~6.1

Note: The molar ratios for MC3, SM-102, and ALC-0315 are typical formulations found in literature but can vary.

Table 2: In Vitro and In Vivo Performance
Ionizable LipidIn Vitro Transfection Efficiency (Cell Line)In Vivo ModelKey In Vivo Findings
This compound Data not availableMiceAdministration of human erythropoietin (EPO) mRNA in this compound-containing LNPs increases serum EPO levels.
MC3 Moderate (Various cell lines)MiceEfficient siRNA-mediated gene silencing in hepatocytes.
SM-102 High (Various cell lines)MiceHigh levels of protein expression from mRNA cargo.
ALC-0315 Moderate to High (Various cell lines)MicePotent siRNA-mediated knockdown of target proteins in hepatocytes and hepatic stellate cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

LNP Formulation

A common method for LNP formulation is microfluidic mixing.

  • Lipid Phase: The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • Aqueous Phase: The mRNA cargo is diluted in a low pH buffer (e.g., sodium acetate buffer, pH 4.0).

  • Mixing: The lipid and aqueous phases are rapidly mixed using a microfluidic device (e.g., a T-junction mixer) at a defined flow rate ratio (typically 3:1 aqueous to lipid phase).

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, leading to the encapsulation of mRNA.

Encapsulation Efficiency Determination (RiboGreen Assay)

The encapsulation efficiency, which measures the percentage of mRNA successfully loaded into the LNPs, is commonly determined using a fluorescent dye-based assay like the RiboGreen assay.

  • Prepare two sets of LNP samples:

    • Set A (Intact LNPs): Dilute the LNP formulation in a buffer that maintains the integrity of the nanoparticles (e.g., TE buffer). This measures the amount of unencapsulated, "free" mRNA.

    • Set B (Lysed LNPs): Dilute the LNP formulation in the same buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid bilayer and release the encapsulated mRNA. This measures the total amount of mRNA.

  • Add RiboGreen reagent to both sets of samples and to a series of mRNA standards of known concentrations.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of free and total mRNA in the samples using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter (size) and size distribution (PDI) of nanoparticles in suspension.

  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).

  • Measurement: Place the diluted sample in a cuvette and perform the DLS measurement. The instrument software will analyze the fluctuations in scattered light intensity to determine the particle size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.

In Vitro mRNA Transfection Efficiency (Luciferase Reporter Assay)

This assay is used to assess the ability of the LNPs to deliver functional mRNA into cells, leading to the expression of a reporter protein like luciferase.

  • Cell Culture: Seed a suitable cell line (e.g., HEK293T, HeLa) in a multi-well plate and allow the cells to adhere overnight.

  • Transfection: Treat the cells with LNPs encapsulating luciferase mRNA at various concentrations. Include appropriate controls (e.g., untreated cells, cells treated with a commercial transfection reagent).

  • Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for LNP uptake, mRNA release, and protein expression.

  • Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the intracellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light (luminescence), which can be quantified using a luminometer. The intensity of the luminescence is directly proportional to the amount of luciferase protein expressed and, therefore, reflects the transfection efficiency of the LNPs.

LNP Stability Assessment

The stability of LNP formulations is crucial for their shelf-life and therapeutic efficacy. Stability can be assessed by monitoring changes in particle size and PDI over time under different storage conditions.

  • Storage Conditions: Store aliquots of the LNP formulation at different temperatures (e.g., 4°C, 25°C, -20°C) and for various durations (e.g., 1 day, 1 week, 1 month).

  • DLS Measurement: At each time point, thaw the samples (if frozen) and measure the particle size and PDI using DLS as described above.

  • Data Analysis: Plot the changes in particle size and PDI as a function of time for each storage condition. A stable formulation will show minimal changes in these parameters over time.

Visualizations

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm LNP LNP with mRNA Endosome Early Endosome (Low pH) LNP->Endosome Cellular Uptake mRNA mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: LNP-mediated mRNA delivery and subsequent protein expression.

Experimental Workflow: LNP Formulation and Characterization

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization A Lipid Mix in Ethanol C Microfluidic Mixing A->C B mRNA in Low pH Buffer B->C D Dialysis (Buffer Exchange) C->D E Encapsulation Efficiency (RiboGreen Assay) D->E F Size & PDI (DLS) D->F G In Vitro Transfection (Luciferase Assay) D->G H Stability Assessment D->H

Caption: Experimental workflow for LNP formulation and characterization.

Logical Relationship: Factors Influencing LNP Performance

LNP_Performance_Factors A Ionizable Lipid (e.g., this compound) E LNP Physicochemical Properties A->E B Helper Lipids (DSPC, Cholesterol) B->E C PEG-Lipid C->E D mRNA Cargo D->E F In Vitro & In Vivo Performance E->F

References

Safety Operating Guide

Navigating the Disposal of Lipid 29: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental protection. For a substance identified as "Lipid 29," the cornerstone of its safe disposal lies within its Safety Data Sheet (SDS). This document, provided by the manufacturer, contains detailed information regarding the substance's properties, hazards, and specific handling and disposal instructions.[1][2][3][4] Researchers, scientists, and drug development professionals must consult the SDS for "this compound" before proceeding with any disposal protocol.

General Principles of Laboratory Waste Disposal

In the absence of specific details for "this compound," a set of general principles for the disposal of lipid-based and other chemical waste in a laboratory setting should be followed. The first and most crucial step is waste characterization.[5][6] A chemical waste is generally considered hazardous if it is specifically listed by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][7][8]

Segregation and Storage: Proper segregation of waste is paramount to prevent dangerous reactions.[5][9] Incompatible materials, such as acids and bases, or oxidizing and reducing agents, must be stored separately.[5] Waste should be collected in clearly labeled, leak-proof containers that are compatible with the chemical.[10][11][12] It is also essential to keep waste containers closed except when adding waste.[10][11]

Step-by-Step Disposal Protocol for Chemical Waste

  • Consult the Safety Data Sheet (SDS): The SDS for "this compound" is the primary source of disposal information.[1][2][3][4] It will provide specific guidance on whether the substance can be treated as non-hazardous or requires special disposal procedures.

  • Determine Waste Category: Based on the SDS and local regulations, classify the "this compound" waste. Categories include hazardous chemical waste and non-hazardous waste.[13]

  • Proper Containment: Use a designated and compatible waste container.[11][12] If the original container is used, ensure it is in good condition.[5] The container must be clearly labeled as "Hazardous Waste" (if applicable) and list all components.[5][11]

  • Accumulation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be inspected regularly for leaks.

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the waste.[10] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

Waste Stream Management

For a clear understanding of how to manage different types of laboratory waste, the following table summarizes common waste streams and their typical disposal routes.

Waste TypeDescriptionTypical Disposal Route
Non-Hazardous Solid Waste Items like paper towels, gloves, and plasticware that are not contaminated with hazardous chemicals.Regular trash, provided they are not biological or radiological hazards.[14]
Non-Hazardous Liquid Waste Aqueous solutions of non-hazardous materials such as certain salts and buffers.May be permissible for drain disposal if it will not interfere with sewage treatment and meets pH requirements (typically between 5.5 and 10.5).[5][14] Always dilute with plenty of water.
Hazardous Chemical Waste (Liquid) Includes solvents, acids, bases, and solutions containing toxic materials or heavy metals.[13]Must be collected in labeled, compatible containers for pickup by a licensed hazardous waste handler.[12]
Hazardous Chemical Waste (Solid) Solid chemical reagents, and contaminated lab supplies like gloves and absorbent paper.[10]Must be collected in clearly labeled containers or double-bagged for pickup by a licensed hazardous waste handler.[10]
Sharps Waste Needles, scalpels, pipettes, and broken glass.[10]Must be placed in a designated, puncture-resistant sharps container.[13]
Biological Waste Cultures, stocks, and other materials potentially containing infectious agents.[13]Must be decontaminated (e.g., by autoclaving) before disposal, often in designated biohazard bags.[15]

Experimental Protocols

This section would typically provide detailed methodologies for experiments cited. As no specific experiments were cited in the context of "this compound" disposal, this section is not applicable.

Caption: Decision workflow for the proper disposal of "this compound" laboratory waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.